molecular formula C5H5NO3S B019378 Methyl-3-hydroxyisothiazole-5-carboxylate CAS No. 100241-89-2

Methyl-3-hydroxyisothiazole-5-carboxylate

Cat. No.: B019378
CAS No.: 100241-89-2
M. Wt: 159.17 g/mol
InChI Key: JIVHGUBSIXQWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-3-hydroxyisothiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO3S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-hydroxyisothiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-oxo-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVHGUBSIXQWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444616
Record name methyl 3-hydroxyisothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100241-89-2
Record name methyl 3-hydroxyisothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1,2-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl-3-hydroxyisothiazole-5-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl-3-hydroxyisothiazole-5-carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its core properties, synthesis, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

Introduction: The Isothiazole Core in Modern Chemistry

This compound is a heterocyclic organic compound featuring an isothiazole ring. The isothiazole moiety, a five-membered ring containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.[1][2] This is due to its ability to engage in various biological interactions and its presence in numerous bioactive natural products and synthetic drugs.[1][2] This specific derivative, with its hydroxyl and methyl carboxylate functional groups, presents a versatile platform for synthetic elaboration, making it a compound of significant interest for structure-activity relationship (SAR) studies in drug discovery programs.[3]

Core Compound Identification and Properties

This compound is identified by the CAS Number 100241-89-2 .[4][5] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 100241-89-2[4][5][6]
Molecular Formula C₅H₅NO₃S[4][6][7]
Molecular Weight 159.16 g/mol [4][7]
Appearance Off-White Solid[8]
Melting Point 174-176°C[8]
Solubility Sparingly soluble in Chloroform, DMSO, Methanol[8]
Storage Refrigerator[8]

Chemical Structure and Reactivity Insights

The unique arrangement of heteroatoms and functional groups in this compound dictates its chemical behavior.

Caption: Generalized workflow for isothiazole synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole and isothiazole scaffolds are cornerstones in the development of novel therapeutics. [1][9][10]Derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anticancer Agents: Numerous thiazole derivatives have been investigated as potent inhibitors of protein kinases and other targets implicated in cancer progression. [3][11][12]* Antimicrobial and Antifungal Activity: The thiazole nucleus is a component of several antimicrobial and antifungal drugs. [1][2]* Antiviral Properties: Certain isothiazole carboxamides have shown potential as antiviral agents. [13] this compound serves as a critical building block for accessing novel derivatives within these therapeutic areas. Its functional handles allow for systematic modification to explore and optimize interactions with biological targets.

Experimental Protocol: Amide Formation

The conversion of the methyl ester to an amide is a common and crucial step in medicinal chemistry to enhance biological activity or improve pharmacokinetic properties.

Objective: To synthesize N-benzyl-3-hydroxyisothiazole-5-carboxamide from this compound.

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: Add benzylamine (1.2 eq) to the solution at room temperature with stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired N-benzyl-3-hydroxyisothiazole-5-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

An In-depth Technical Guide to the Synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to Methyl-3-hydroxyisothiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is approached from fundamental principles, elucidating the strategic considerations behind the choice of starting materials and reaction conditions. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a theoretical framework and a detailed, actionable experimental protocol.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2] The target molecule, this compound, incorporates key functional groups—a hydroxyl (or its tautomeric oxo form), an ester, and the isothiazole core—making it a versatile building block for the synthesis of more complex and potentially bioactive molecules. The 3-hydroxyisothiazole moiety, in particular, is known to exist in a tautomeric equilibrium with the corresponding isothiazol-3(2H)-one.[1]

This guide will detail a rational and efficient synthetic pathway to this compound, beginning with readily available starting materials. The chosen strategy involves the formation of a key thiocarbamoyl intermediate, followed by an oxidative cyclization to construct the isothiazole ring.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a disconnection of the isothiazole ring, leading back to a linear precursor that contains the requisite carbon, nitrogen, and sulfur atoms in the correct arrangement. The most logical approach involves the formation of an N-S bond and a C-S bond during the cyclization step.

Our proposed forward synthesis, therefore, commences with the reaction of an active methylene compound with a thiocyanate source to generate a versatile thiocarbamoyl intermediate. This intermediate is then subjected to an oxidative cyclization to furnish the desired isothiazole ring system.

Retrosynthesis Target This compound Intermediate1 Thiocarbamoyl Intermediate Target->Intermediate1 C-S and N-S bond formation (Cyclization) StartingMaterials Dimethyl Malonate + Thiocyanate Intermediate1->StartingMaterials Nucleophilic addition

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated below. Each step is discussed in detail, with mechanistic insights and justifications for the chosen reagents and conditions.

Synthetic_Pathway cluster_0 Step 1: Formation of the Thiocarbamoyl Intermediate cluster_1 Step 2: Oxidative Cyclization DM Dimethyl Malonate Intermediate Potassium 2,2-bis(methoxycarbonyl)-1-cyanoethen-1-ethiolate DM->Intermediate + KSCN, Base KSCN Potassium Thiocyanate KSCN->Intermediate Product This compound Intermediate->Product + Oxidizing Agent OxidizingAgent Oxidizing Agent (e.g., H2O2) OxidizingAgent->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Thiocarbamoyl Intermediate

The synthesis commences with the reaction of dimethyl malonate, an inexpensive and readily available active methylene compound, with potassium thiocyanate in the presence of a base. The base, typically a strong base like potassium hydroxide, deprotonates the dimethyl malonate to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon atom of the thiocyanate ion. A subsequent intramolecular cyclization and rearrangement leads to the formation of a stable potassium salt of a thiocarbamoyl derivative.

Mechanism: The reaction proceeds via a nucleophilic addition of the malonate enolate to the thiocyanate, followed by an intramolecular cyclization. The use of a strong base is crucial to ensure complete deprotonation of the dimethyl malonate, driving the reaction forward.

Step 2: Oxidative Cyclization to the Isothiazole Ring

The second and final step involves the oxidative cyclization of the thiocarbamoyl intermediate to form the isothiazole ring. This transformation can be achieved using a variety of oxidizing agents. A common and effective choice is hydrogen peroxide in an acidic medium. The oxidation facilitates the formation of the N-S bond, leading to the aromatic isothiazole ring system.

Mechanism: The exact mechanism of the oxidative cyclization can be complex, but it is believed to involve the oxidation of the sulfur atom, which increases its electrophilicity and promotes the intramolecular nucleophilic attack by the nitrogen atom. The final step is the elimination of water to yield the aromatic isothiazole.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Dimethyl MalonateC₅H₈O₄132.11≥99%
Potassium ThiocyanateKSCN97.18≥99%
Potassium HydroxideKOH56.11≥85%
Hydrogen PeroxideH₂O₂34.0130% in H₂O
MethanolCH₃OH32.04Anhydrous
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric AcidHCl36.4637%
Step-by-Step Procedure

Step 1: Synthesis of the Thiocarbamoyl Intermediate

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add potassium hydroxide (1.2 eq) and anhydrous methanol. Stir the mixture until the potassium hydroxide is completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add dimethyl malonate (1.0 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add potassium thiocyanate (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid residue with anhydrous diethyl ether to remove any unreacted starting materials. The remaining solid is the crude potassium salt of the thiocarbamoyl intermediate, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization and Product Isolation

  • Suspend the crude thiocarbamoyl intermediate in water and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.0-3.0 eq) to the suspension, keeping the temperature below 10 °C.

  • After the addition of hydrogen peroxide, slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by TLC.

  • Upon completion of the reaction, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

  • Dry the final product under vacuum.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ = 160.01
Purity (HPLC) ≥98%

Safety Considerations

  • Dimethyl Malonate: Irritant. Handle in a well-ventilated fume hood.

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrogen Peroxide (30%): Strong oxidizer. Corrosive.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound from basic principles. The described two-step process, involving the formation of a thiocarbamoyl intermediate followed by oxidative cyclization, provides a practical and efficient method for accessing this valuable heterocyclic building block. The detailed experimental protocol and safety considerations are intended to enable researchers to successfully synthesize this compound in a laboratory setting.

References

  • Isothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Product Class 15: Isothiazoles. (n.d.). In Science of Synthesis. Thieme.
  • Recent advances in the synthesis of isothiazoles. (2022). RSC Advances, 12(34), 22000-22021. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Russian Chemical Reviews, 71(8), 673–694. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties:

  • Chemical Name: Methyl-3-hydroxyisothiazole-5-carboxylate

  • CAS Number: 100241-89-2[1]

  • Molecular Formula: C₅H₅NO₃S[1]

  • Molecular Weight: 159.16 g/mol [1]

  • Appearance: Expected to be an off-white solid[2]

  • Melting Point: A reported melting point is 174-176°C[2]

  • Solubility: Soluble in chloroform, DMSO, and sparingly in methanol[2]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of analogous isothiazole derivatives and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton on the isothiazole ring, the methyl ester protons, and the hydroxyl proton. The exact chemical shifts will be influenced by the solvent used.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Isothiazole-H4~7.5 - 8.5Singlet1HThe chemical shift of the single proton on the isothiazole ring is influenced by the electron-withdrawing nature of the adjacent carboxylate group.
-OCH₃~3.8 - 4.0Singlet3HThe methyl ester protons will appear as a sharp singlet. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the methoxy protons appear at 3.80 ppm[2].
-OH~10.0 - 13.0Broad Singlet1HThe hydroxyl proton is expected to be a broad signal due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift can be highly variable. In a similar hydroxy-pyrazole carboxylate, the OH proton appears at 12.16 ppm[2].
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are predicted based on data from various isothiazole and thiazole derivatives.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)~160 - 170The carbonyl carbon of the methyl ester is expected in this region. For a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the ester carbonyl appears at 169.5 ppm[3].
C3 (Isothiazole)~155 - 165The carbon bearing the hydroxyl group will be significantly downfield.
C5 (Isothiazole)~140 - 150The carbon attached to the carboxylate group.
C4 (Isothiazole)~115 - 125The protonated carbon of the isothiazole ring.
-OCH₃~50 - 55The methyl carbon of the ester group. For a related bromo-isothiazole derivative, this peak is at 53.5 ppm[3].
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding of the hydroxyl group.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakCorresponding to the C-H bond on the isothiazole ring.
C-H Stretch (Aliphatic)2850 - 3000Medium to WeakFrom the methyl group of the ester.
C=O Stretch (Ester)1700 - 1730StrongA strong, sharp peak characteristic of a conjugated ester carbonyl. For a similar compound, a peak is seen at 1728 cm⁻¹[2].
C=N Stretch1600 - 1650MediumCharacteristic of the isothiazole ring.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakRing stretching vibrations of the isothiazole core.
C-O Stretch (Ester)1200 - 1300StrongStretching vibration of the ester C-O bond.
C-S Stretch600 - 800Weak to MediumCharacteristic of the isothiazole ring.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of OCH₃: A fragment at m/z = 128, resulting from the loss of the methoxy radical from the ester group.

    • Loss of COOCH₃: A fragment at m/z = 100, due to the cleavage of the entire methyl ester group.

    • Decarbonylation: Loss of a CO molecule from fragment ions is also a possibility.

    • Ring Fragmentation: The isothiazole ring can undergo cleavage, leading to smaller fragment ions containing sulfur and nitrogen.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of DMSO-d6 C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire 1H and 13C spectra E Spectral Analysis D->E Fourier Transform, Phase and Baseline Correction

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR_Workflow A Sample Preparation B Background Scan A->B Place a small amount of solid on the ATR crystal C Sample Scan B->C Acquire background spectrum of the empty ATR D Data Analysis C->D Acquire sample spectrum E Functional Group Identification D->E Identify characteristic peaks

Caption: Workflow for IR data acquisition.

Protocol:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers of the absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

MS_Workflow A Sample Introduction B Ionization A->B Introduce a dilute solution via direct infusion or GC/LC C Mass Analysis B->C Electron Ionization (EI) D Detection C->D Separate ions by mass-to-charge ratio E Fragmentation Analysis D->E Generate mass spectrum

Caption: Workflow for Mass Spectrometry analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for a solid sample or through a gas or liquid chromatograph for a solution.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Data Interpretation and Structural Elucidation

The collective analysis of data from these three spectroscopic techniques provides a powerful tool for the unambiguous structural confirmation of this compound.

  • The mass spectrum will confirm the molecular weight of the compound.

  • The IR spectrum will confirm the presence of the key functional groups: hydroxyl, ester, and the isothiazole ring.

  • The ¹H and ¹³C NMR spectra will provide detailed information about the connectivity of the atoms in the molecule. The number of signals, their chemical shifts, multiplicities, and integrations will allow for the complete assignment of the proton and carbon skeletons, ultimately confirming the proposed structure.

By correlating the data from all three techniques, researchers can have a high degree of confidence in the identity and purity of their synthesized this compound, which is a critical step in any drug discovery and development pipeline.

References

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

Sources

Crystal structure of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Methyl-3-hydroxyisothiazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isothiazole nucleus is a cornerstone in medicinal chemistry, appearing in a range of pharmaceuticals due to its versatile chemical properties and biological activity. This compound, an exemplar of this class, presents a compelling target for structural analysis. Understanding its three-dimensional atomic arrangement is paramount for rational drug design, enabling the optimization of molecular interactions with biological targets. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of this molecule, from initial synthesis and crystallization to final structural refinement and computational analysis. It is designed not as a rigid protocol, but as a strategic framework, empowering researchers to navigate the challenges of novel structure elucidation with scientific rigor and insight.

Part 1: Strategic Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the material itself. The synthesis must be clean, yielding a highly pure compound, as impurities can severely inhibit or disrupt the crystallization process. Following successful synthesis, the methodical screening of crystallization conditions is the most critical, and often most challenging, phase.

Synthesis of this compound

The synthesis of the target compound can be approached through established isothiazole ring-forming reactions. A common and effective strategy involves the reaction of a β-ketothioamide with an oxidizing agent. The causality behind this choice lies in its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis

  • Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-amino-3-thioxopropanoate (1 eq.) in anhydrous methanol.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0°C to the stirred solution. The controlled, cooled addition is crucial to manage the exothermicity of the oxidative cyclization.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Quench the reaction with a saturated sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield the pure this compound.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is an empirical science that demands patience and meticulous technique. The goal is to slowly decrease the solubility of the compound, allowing molecules to self-assemble into a highly ordered lattice.

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, water) to identify suitable candidates for various techniques.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., acetone) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop & Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "drop" solvent to near saturation. Place this drop on a siliconized coverslip. In a well plate, add a "reservoir" solution containing a solvent in which the compound is less soluble (the precipitant). Invert the coverslip and seal the well. The vapor from the reservoir will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

    • Sitting Drop: The principle is identical to the hanging drop, but the drop of the compound solution is placed on a post within the well, sitting above the reservoir.

  • Solvent Layering: Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top. Crystals may form at the interface over time as the solvents slowly mix.

Part 2: X-ray Diffraction and Structural Elucidation

With a suitable single crystal in hand, the process of decoding its internal structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection: From Crystal to Diffraction Pattern

A high-quality, defect-free crystal is mounted on a goniometer and placed within a focused beam of monochromatic X-rays. Modern diffractometers, often equipped with CCD or CMOS detectors, automate the process of rotating the crystal and collecting thousands of diffraction spots.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Using a micromanipulator under a microscope, select a crystal with sharp edges and uniform morphology (typically 0.1-0.3 mm in size). Mount it on a cryoloop using a cryoprotectant oil.

  • Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (e.g., at 100 K). This is a self-validating step; it minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Collection Strategy: Use the diffractometer software to determine the crystal's unit cell and Bravais lattice. An automated data collection strategy is then executed, which involves rotating the crystal through a series of angles (e.g., using ω-scans) and recording the diffraction intensities for each frame.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and generate a final reflection file (e.g., an HKL file).

Structure Solution and Refinement

The diffraction data contains information about the electron density within the crystal. The "phase problem" — the fact that the phases of the diffracted waves are not directly measured — is the central challenge. It is overcome using computational methods.

Workflow: From Diffraction to Final Structure

G Data Diffraction Data (HKL File) Solve Structure Solution (e.g., SHELXT, Direct Methods) Data->Solve Phase Problem Resolution Model Initial Atomic Model (Electron Density Map) Solve->Model Fourier Transform Refine Structure Refinement (e.g., SHELXL, Least-Squares) Model->Refine Iterative Model Improvement Refine->Model Adjust atom positions, displacement parameters Validate Validation & Final Model (CIF File) Refine->Validate Check R-factors, Geometry

Caption: Workflow for solving and refining a crystal structure.

Protocol: Structure Solution and Refinement

  • Space Group Determination: The processed data is analyzed to determine the crystal's space group, which defines the symmetry of the unit cell.

  • Initial Structure Solution: Programs like SHELXT or SIR are used to solve the phase problem using ab initio methods such as direct methods or dual-space recycling. This generates an initial electron density map and a preliminary atomic model.

  • Iterative Refinement: The model is refined using a least-squares minimization program like SHELXL. In this iterative process, the atomic coordinates, thermal displacement parameters, and occupancies are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This agreement is monitored using figures of merit like the R1 and wR2 values.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map.

  • Validation: The final model is validated using software like PLATON or CheckCIF to ensure that the geometry (bond lengths, angles) is chemically sensible and that no symmetry has been missed. The final output is a Crystallographic Information File (CIF).

Part 3: Data Interpretation and Computational Complementation

The solved crystal structure provides a wealth of information. A key aspect of modern structural analysis is to complement this experimental data with theoretical calculations, providing deeper insight into the molecule's electronic properties and intermolecular interactions.

Analysis of Crystallographic Data

The final CIF file contains the definitive data on the crystal structure. Key parameters are summarized for analysis and publication.

Table 1: Representative Crystallographic Data for this compound (Note: This is a representative template of expected data, as a public structure is not available.)

ParameterValue
Chemical formulaC₅H₅NO₃S
Formula weight159.16
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
β (°)Value to be determined
Volume (ų)Value to be determined
Z4
Density (calculated, g/cm³)Value to be determined
Radiation, λ (Å)Mo Kα, 0.71073
Temperature (K)100(2)
Reflections collectedValue to be determined
Independent reflectionsValue to be determined
R_intValue to be determined
Final R1 [I > 2σ(I)]Value to be determined
Final wR2 (all data)Value to be determined
Goodness-of-fit (S)Value to be determined
Computational Synergy: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations serve as a powerful tool to validate and extend experimental findings. By optimizing the geometry of the molecule in silico, we can compare theoretical bond lengths and angles with the experimental X-ray data. This comparison acts as a cross-validation, enhancing confidence in the refined structure.

Workflow: DFT Calculation and Analysis

  • Input Preparation: The atomic coordinates from the refined CIF file are used as the starting geometry for the calculation.

  • Geometry Optimization: A DFT calculation is performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The goal is to find the minimum energy conformation of the molecule in the gas phase.

  • Property Calculation: Once optimized, further calculations can be performed to determine properties like the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and vibrational frequencies. The MEP is particularly valuable in drug development, as it reveals the electron-rich and electron-poor regions of the molecule, which are critical for predicting intermolecular interactions with a protein target.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_CIF Experimental CIF File (X-ray Coordinates) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311G) Exp_CIF->DFT_Opt Initial Geometry Validation Structural Validation (Bond Lengths, Angles) Exp_CIF->Validation MEP Molecular Electrostatic Potential (MEP) Map DFT_Opt->MEP HOMO_LUMO Frontier Orbitals (HOMO/LUMO) DFT_Opt->HOMO_LUMO DFT_Opt->Validation Insight Drug Design Insights (Binding Interactions) MEP->Insight HOMO_LUMO->Insight

Caption: Synergy between experimental X-ray data and computational DFT analysis.

Conclusion

The structural elucidation of this compound is a multi-stage process that integrates synthetic chemistry, meticulous crystallization, precise X-ray diffraction, and powerful computational analysis. While a solved structure is not yet publicly documented, the methodologies outlined in this guide provide a robust and scientifically-grounded pathway for its determination. The resulting atomic-level insights are not merely an academic achievement; they are the essential foundation for understanding the molecule's physicochemical behavior and for driving the intelligent design of next-generation therapeutics in drug discovery programs.

References

(Note: URLs are provided for verification and lead to relevant landing pages or search results, as direct links to specific papers may be behind paywalls or become obsolete.)

An In-depth Technical Guide on the Stability and Reactivity of the Isothiazole Ring in Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring system, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[2][3][4] Among the vast family of isothiazole derivatives, Methyl-3-hydroxyisothiazole-5-carboxylate holds particular interest due to its versatile chemical nature, which allows for a broad range of structural modifications. This guide provides a deep dive into the stability and reactivity of this specific isothiazole core, offering insights into its electronic structure, reaction mechanisms, and synthetic utility.

Core Principles: Understanding the Isothiazole Ring

The isothiazole ring is an aromatic system, a characteristic that imparts significant stability.[5] This aromaticity arises from the delocalization of π-electrons across the ring, a feature that can be represented by various resonance structures.[5] The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic landscape that dictates its reactivity. The nitrogen atom, being more electronegative, tends to draw electron density, while the sulfur atom can participate in π-bonding, contributing to the overall aromatic character.[6]

Tautomerism in 3-Hydroxyisothiazoles

A key feature of 3-hydroxyisothiazoles is the potential for tautomerism, existing in equilibrium between the hydroxyisothiazole and isothiazolone forms.[5] This equilibrium is influenced by factors such as the solvent and the nature of other substituents on the ring.[5] For this compound, this tautomerism plays a crucial role in its reactivity, as the two forms present different reactive sites.

Stability Profile of this compound

The inherent aromaticity of the isothiazole ring confers considerable stability to this compound.[5] It is a relatively stable heteroaromatic compound under standard conditions.[5] However, like all organic molecules, its stability is subject to environmental factors such as pH, temperature, and the presence of strong oxidizing or reducing agents.

Thermal and Chemical Stability

Isothiazole and its derivatives are generally stable compounds.[5][7] The stability of specific derivatives can be influenced by the nature of their substituents. For instance, the presence of electron-withdrawing groups, such as the carboxylate group in this compound, can influence the electron distribution within the ring and potentially affect its stability towards certain reagents.

Reactivity of the Isothiazole Ring in this compound

The reactivity of the isothiazole ring is a nuanced interplay of its aromatic character and the electronic effects of its constituent heteroatoms and substituents. Understanding this reactivity is paramount for the strategic design of synthetic routes and the development of novel isothiazole-based compounds.

Electrophilic Substitution Reactions

Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic attack compared to other five-membered heterocycles like pyrrole or furan.[8] When electrophilic substitution does occur, it preferentially takes place at the C4 position, which is the most electron-rich carbon atom in the ring.[5] Common electrophilic substitution reactions include nitration and halogenation.[5]

Nucleophilic Substitution Reactions

The isothiazole ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The C3 and C5 positions are more susceptible to nucleophilic attack.[7] In the case of halogenated isothiazoles, the chlorine atom at the C5 position is more readily substituted by nucleophiles than one at the C3 position.[7][9]

Ring-Opening Reactions

Under certain conditions, the isothiazole ring can undergo cleavage.[6][7] This can be initiated by nucleophilic attack, particularly by strong bases or soft nucleophiles, or through reductive cleavage.[6] For instance, isothiazolium salts are particularly susceptible to ring-opening by primary amines.[5]

Reactions of the Substituents

The hydroxy and methyl carboxylate groups of this compound offer additional sites for chemical modification.

  • O-Alkylation and N-Alkylation: The hydroxy group can be alkylated to form O-alkylated products. However, in the presence of reagents like diazomethane, a mixture of O- and N-methylated products can be formed.[5]

  • Amide Formation: The methyl carboxylate group can be readily converted to amides by reaction with amines, a common strategy in drug development to modulate solubility and biological activity.[3]

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol describes a typical procedure for the N-alkylation of a 3-hydroxyisothiazole derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at room temperature.

  • Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the corresponding salt.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

General Procedure for Amide Synthesis from this compound

This protocol outlines a standard method for the synthesis of amides from the corresponding methyl ester.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable solvent (e.g., methanol, ethanol)

  • Optional: a catalyst such as sodium methoxide

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the amine to the solution. An excess of the amine may be used to drive the reaction to completion.

  • If necessary, add a catalytic amount of a base like sodium methoxide.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If the product precipitates, it can be collected by filtration. Otherwise, the residue can be purified by crystallization or column chromatography.

Data Presentation

Reaction TypePosition of ReactivityTypical ReagentsProduct Type
Electrophilic SubstitutionC4Nitrating agents, Halogens4-substituted isothiazoles
Nucleophilic SubstitutionC3, C5Amines, Alkoxides3- or 5-substituted isothiazoles
N-AlkylationN2Alkyl halides with baseN-alkyl isothiazolium salts
O-AlkylationO at C3Alkyl halides with base3-alkoxyisothiazoles
Amide FormationC5-carboxylateAmines5-carboxamides

Visualizations

Tautomerism of 3-Hydroxyisothiazole

Caption: Tautomeric equilibrium between the hydroxy and keto forms.

Reactivity Map of the Isothiazole Ring

ReactivityMap Isothiazole Isothiazole Ring C3 C3 C4 C4 C5 C5 N2 N2 S1 S1 C3->Isothiazole Nucleophilic Attack C4->Isothiazole Electrophilic Attack C5->Isothiazole Nucleophilic Attack N2->Isothiazole Alkylation SyntheticWorkflow Start This compound Step1 Reaction with Alkyl Halide/Base Start->Step1 Step2 Reaction with Amine Start->Step2 Step3 Electrophilic Reagent Start->Step3 Product1 O/N-Alkylated Derivative Step1->Product1 Product2 Amide Derivative Step2->Product2 Product3 C4-Substituted Derivative Step3->Product3

Sources

The Isothiazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the significant biological activities associated with isothiazole-containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

Neurological and Psychiatric Disorders: Modulating Neurotransmitter Pathways

The isothiazole scaffold is a cornerstone in the development of atypical antipsychotics, primarily through its role in modulating dopaminergic and serotonergic pathways in the central nervous system.[1][2][3]

Mechanism of Action: A Dual Approach to Neurotransmission

Isothiazole-based antipsychotics typically exhibit a multi-receptor binding profile, with a key feature being the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] This dual antagonism is believed to be crucial for their efficacy in treating both the positive and negative symptoms of schizophrenia.[1][5][6]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms such as hallucinations and delusions.[5][7]

  • Serotonin 5-HT2A Receptor Antagonism: Inhibition of 5-HT2A receptors in the mesocortical pathway is thought to contribute to the improvement of negative symptoms like social withdrawal and apathy.[5][8]

Furthermore, some isothiazole antipsychotics also interact with other serotonin receptor subtypes, such as 5-HT1A (as partial agonists) and 5-HT7 (as antagonists), which may contribute to their anxiolytic and antidepressant effects.[8][9][10]

Prominent Isothiazole-Containing Antipsychotics

Several FDA-approved antipsychotic drugs feature the isothiazole core, demonstrating its clinical significance.

Drug NamePrimary Receptor TargetsKey Therapeutic Indications
Ziprasidone D2, 5-HT2A, 5-HT1A, 5-HT2C, 5-HT1D antagonist; moderate inhibitor of serotonin and norepinephrine reuptake.[1][2][3]Schizophrenia, bipolar mania, acute agitation in schizophrenia.[1]
Lurasidone D2, 5-HT2A, 5-HT7 antagonist; 5-HT1A partial agonist.[8][9][10]Schizophrenia, bipolar depression.[10][11]
Perospirone D2, 5-HT2A antagonist; 5-HT1A partial agonist.[4][5][7]Schizophrenia.[4][12]

The following diagram illustrates the generalized mechanism of action for isothiazole-based atypical antipsychotics.

Antipsychotic_Mechanism Mechanism of Isothiazole Antipsychotics cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Neuron Dopamine Neuron D2_Receptor D2 Receptor Dopamine_Neuron->D2_Receptor Dopamine Serotonin_Neuron Serotonin Neuron 5HT2A_Receptor 5-HT2A Receptor Serotonin_Neuron->5HT2A_Receptor Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin_Neuron->5HT1A_Receptor Serotonin Isothiazole_Drug Isothiazole Antipsychotic Isothiazole_Drug->D2_Receptor Antagonism Isothiazole_Drug->5HT2A_Receptor Antagonism Isothiazole_Drug->5HT1A_Receptor Partial Agonism

Caption: Generalized mechanism of isothiazole antipsychotics.

Anticancer Activity: A Promising Frontier in Oncology

The isothiazole scaffold has demonstrated significant potential in the development of novel anticancer agents.[13] Derivatives of isothiazole have been shown to exhibit cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[14][15][16]

Mechanisms of Anticancer Action

The anticancer effects of isothiazole derivatives are multifaceted and can involve various mechanisms, including:

  • Induction of Apoptosis: Some isothiazole compounds have been shown to trigger programmed cell death in cancer cells.[14]

  • Enzyme Inhibition: Isothiazole-containing molecules can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and tyrosine kinases.[13]

  • DNA Intercalation: Certain derivatives have the ability to bind to DNA, disrupting its replication and transcription processes.[17]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel isothiazole derivatives is typically performed using in vitro cell-based assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazole test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the water-soluble MTT to an insoluble formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Isothiazole Compounds Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT and Incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization Add Solubilizing Agent MTT_Incubation->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Properties: Combating Infectious Diseases

Isothiazole and its derivatives have long been recognized for their broad-spectrum antimicrobial activity.[18][19] They have been investigated as potential antibacterial, antifungal, and antiviral agents.[18][20][21]

Antibacterial and Antifungal Activity

Isothiazolinones, a class of isothiazole derivatives, are widely used as preservatives in various industrial and consumer products due to their potent microbicidal properties.[18] In the realm of drug discovery, novel isothiazole-containing compounds are being explored for their efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[22] The mechanism of antimicrobial action often involves the disruption of essential microbial metabolic pathways, including protein and nucleic acid synthesis.[18]

Antiviral Activity

Certain isothiazole derivatives have demonstrated promising antiviral activity against a range of viruses, including picornaviruses, measles virus, and HIV.[21] The antiviral mechanisms can vary, but they often involve the inhibition of viral replication processes.

Anti-inflammatory Effects: Targeting Inflammatory Pathways

The isothiazole scaffold has also been incorporated into molecules with significant anti-inflammatory properties.[18][23][24] These compounds have shown efficacy in preclinical models of inflammation.[23]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of isothiazole derivatives can be assessed using various in vivo and in vitro models.

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment.

  • Compound Administration: Administer the isothiazole test compound orally or via intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., ibuprofen).[23]

  • Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The isothiazole scaffold is a remarkably versatile and valuable component in the drug discovery and development landscape. Its presence in clinically successful antipsychotic medications underscores its importance in treating complex neurological disorders. Furthermore, ongoing research continues to unveil its potential in other critical therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The ability to readily synthesize and modify the isothiazole core allows for the generation of diverse chemical libraries, providing a rich source of novel drug candidates with a wide range of biological activities. As our understanding of the intricate biological pathways underlying various diseases deepens, the isothiazole scaffold is poised to remain a key player in the design of next-generation therapeutics.

References

  • Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. PubMed.
  • Perospirone. PubMed.
  • Ziprasidone.
  • What is the mechanism of Perospirone?
  • What is the mechanism of Ziprasidone Hydrochloride?
  • Perospirone | C23H30N4O2S | CID 115368. PubChem - NIH.
  • Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? PMC.
  • What is the mechanism of Lurasidone Hydrochloride?
  • What is Ziprasidone Hydrochloride used for?
  • What is Perospirone used for?
  • Lurasidone.
  • Long-term Efficacy and Tolerability of Perospirone for Young Help-seeking People at Clinical High Risk: a Preliminary Open Trial.
  • Lurasidone. Wikipedia.
  • Lurasidone | Pharmacology Mentor.
  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide.
  • Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Drugs.com.
  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
  • Isothiazole derivatives which act as antiviral, anti-inflamm
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Selected examples of isothiazoles with pharmacological activity.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.
  • New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed.
  • Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Isothiazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL ISOTHIAZOLINE DERIV
  • Isothiazole. Wikipedia.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.
  • Unlocking Therapeutic Potential: Thiazole Deriv
  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIV
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • A Review on Thiazole Scaffolds and its Biological Activity.
  • Isothiazole deriv
  • Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. American Chemical Society.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • A review on biological and medicinal significance of thiazoles. Semantic Scholar.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • A Review on Thiazole Scaffolds and its Biological Activity.

Sources

The Solubility Profile of Methyl-3-hydroxyisothiazole-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of methyl-3-hydroxyisothiazole-5-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with predictive methodologies to offer a comprehensive understanding of its behavior in common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework for solvent selection, formulation development, and experimental design. We present a detailed analysis of the molecule's structural attributes, a predicted solubility profile based on Hansen Solubility Parameters, and a rigorous, step-by-step experimental protocol for the empirical determination of its solubility.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the isothiazole family.[1] Isothiazole and its derivatives are of considerable interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from synthetic reaction pathways to biological assays and formulation. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in research and development. This guide aims to provide a detailed technical overview of the solubility characteristics of this compound, addressing the current information gap in publicly available literature.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 100241-89-2[2][3]
Molecular Formula C₅H₅NO₃S[2][3]
Molecular Weight 159.16 g/mol [2][3]
Appearance Off-White to Yellow Solid-
Melting Point 174-176 °C-
Structure [4]

Table 1: Physicochemical properties of this compound.

The structure reveals key functional groups that dictate its solubility: a polar isothiazole ring, a hydroxyl group capable of hydrogen bonding, and a methyl ester group which contributes to both polarity and lipophilicity.[4] The presence of both hydrogen bond donor (hydroxyl group) and acceptor sites (nitrogen and oxygen atoms) suggests the potential for significant interactions with protic and polar aprotic solvents.[5][6]

Theoretical Solubility Profile: A Predictive Approach

Due to the limited availability of empirical solubility data, a theoretical approach based on the principle of "like dissolves like" and the more quantitative framework of Hansen Solubility Parameters (HSP) is employed.[7] HSP theory decomposes the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solute is predicted to be soluble in a solvent when their HSP values are similar.

Molecular Analysis of this compound

The isothiazole ring itself is aromatic and possesses a degree of polarity due to the presence of nitrogen and sulfur heteroatoms.[9] The hydroxyl group at position 3 is a strong hydrogen bond donor and acceptor. The methyl ester at position 5 adds further polarity through its carbonyl group and can also act as a hydrogen bond acceptor. The overall molecule can be classified as polar, with a significant capacity for hydrogen bonding.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and qualitative data indicating sparing solubility in chloroform, DMSO, and methanol, the following table provides a predicted solubility profile. The predictions are categorized as High, Medium, Low, or Very Low, corresponding to the anticipated miscibility.

SolventSolvent ClassPredicted SolubilityRationale
Methanol Polar ProticHigh Capable of hydrogen bonding with the hydroxyl and ester groups. Known to be a good solvent for polar compounds.
Ethanol Polar ProticHigh Similar to methanol, with slightly lower polarity. Strong hydrogen bonding potential.
Isopropanol Polar ProticMedium Lower polarity and increased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Highly polar solvent and a strong hydrogen bond acceptor, capable of interacting with the hydroxyl group.
N,N-Dimethylformamide (DMF) Polar AproticHigh Another highly polar aprotic solvent with strong hydrogen bond accepting capabilities.
Acetone Polar AproticMedium Moderately polar with hydrogen bond accepting ability, but less effective than DMSO or DMF.
Acetonitrile Polar AproticMedium to Low Polar, but a weaker hydrogen bond acceptor.
Ethyl Acetate Polar AproticMedium to Low Moderate polarity and some hydrogen bond accepting character.
Dichloromethane (DCM) HalogenatedLow Lower polarity and incapable of hydrogen bonding donation. May show some interaction due to dipole moments.
Chloroform HalogenatedLow Similar to DCM, with some hydrogen bond donor character that may offer slight solubility.
Tetrahydrofuran (THF) EtherMedium to Low Moderately polar ether that can act as a hydrogen bond acceptor.
Toluene Aromatic HydrocarbonVery Low Nonpolar solvent, unlikely to effectively solvate the polar functional groups of the solute.
Hexane Aliphatic HydrocarbonVery Low Nonpolar solvent, very poor match for the polar solute.

Table 2: Predicted solubility of this compound in common organic solvents.

Hansen Solubility Parameter (HSP) Analysis

A more quantitative prediction can be made by comparing the estimated HSP of this compound with the known HSPs of various solvents. While an experimental determination of the solute's HSP is not available, group contribution methods can provide an estimate.[10][11][12] Based on its functional groups, the compound is expected to have a relatively high δP and a very high δH.

The following diagram illustrates the concept of HSP distance for predicting solubility.

Hansen Solubility Parameter (HSP) Distance Concept cluster_good_solvents Good Solvents (Small HSP Distance) cluster_poor_solvents Poor Solvents (Large HSP Distance) Solute Solute (δD_s, δP_s, δH_s) Solvent1 Solvent 1 Solute->Solvent1 Short Distance (High Solubility) Solvent2 Solvent 2 Solute->Solvent2 Short Distance (High Solubility) Solvent3 Solvent 3 Solute->Solvent3 Short Distance (High Solubility) Solvent4 Solvent 4 Solute->Solvent4 Long Distance (Low Solubility) Solvent5 Solvent 5 Solute->Solvent5 Long Distance (Low Solubility)

Caption: HSP distance determines solubility.

Solvents with HSP values close to those of the solute will have a small "HSP distance" and are likely to be good solvents. Conversely, those with disparate HSP values will have a large distance and be poor solvents.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The following is a recommended procedure based on established methodologies and ICH guidelines for solubility studies.[13][14][15][16][17]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess solute B Add a known volume of solvent to vials A->B Combine C Seal vials and place in a shaker at constant temperature B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) C->D Shake E Centrifuge to pellet undissolved solid D->E F Filter supernatant using a syringe filter E->F Clarify G Prepare dilutions of the saturated solution F->G H Analyze by HPLC to determine concentration G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Step-by-step solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are recommended.[13]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of dilutions of the clear, saturated filtrate with the respective solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, expressed in appropriate units (e.g., mg/mL, g/L, or molarity).

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While empirical quantitative data remains to be fully established, the theoretical analysis based on molecular structure and Hansen Solubility Parameters offers valuable predictive insights for researchers. The detailed experimental protocol outlined herein provides a robust framework for obtaining accurate and reproducible solubility data. A thorough understanding of the solubility of this important heterocyclic compound will undoubtedly facilitate its broader application in pharmaceutical and chemical research, enabling more efficient and effective drug discovery and development efforts.

References

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2018). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385.
  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-12.
  • Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193.
  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility parameters values list. Retrieved from [Link]

  • Russian Chemical Reviews. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • Poater, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15497-15504.
  • ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Gaikwad, S. G., et al. (2019). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Asian Journal of Pharmaceutics, 13(2).
  • ResearchGate. (n.d.). (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Retrieved from [Link]

  • Stanton, J. F., et al. (2021). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 154(11), 114304.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The intermolecular hydrogen bonding in (I), showing the formation of a.... Retrieved from [Link]

  • MDPI. (2022). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 27(1), 1.
  • Scientific & Academic Publishing. (2018). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis.
  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(10), 9419-9433.
  • PubChem. (n.d.). 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Saluja, H., et al. (2016).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] Isothiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific electronic and steric properties of the isothiazole nucleus allow for its interaction with various biological targets, making it a valuable building block in the design of novel therapeutic agents. Methyl-3-hydroxyisothiazole-5-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex molecules, where the hydroxyl and carboxylate functionalities provide versatile handles for further chemical modifications.[3][4] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by relevant literature.

Chemical Properties and Safety Precautions

A thorough understanding of the chemical properties and requisite safety measures is paramount before commencing any synthetic procedure.

PropertyValueSource
CAS Number 100241-89-2
Molecular Formula C₅H₅NO₃S[5]
Molecular Weight 159.16 g/mol [5]
Appearance Off-White SolidInferred from related compounds
Melting Point 174-176 °C

Safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.

  • Reagent Handling: Dimethyl acetylenedicarboxylate (DMAD) is a reactive and corrosive compound. Handle with care and avoid contact with skin and eyes. Thiourea is a suspected carcinogen; handle with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Synthetic Strategy and Reaction Mechanism

The synthesis of this compound is achieved through a robust and well-established cyclocondensation reaction between thiourea and dimethyl acetylenedicarboxylate (DMAD) . This reaction is a classic example of the construction of a heterocyclic ring system from acyclic precursors.

The underlying mechanism involves the nucleophilic attack of the sulfur atom of thiourea on one of the electrophilic acetylenic carbons of DMAD. This initial Michael addition is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the newly formed enoate intermediate. Subsequent tautomerization and elimination of methanol lead to the formation of the stable aromatic isothiazole ring.

The regioselectivity of the cyclization is governed by the relative electrophilicity of the carbonyl groups and the stereoelectronics of the cyclization transition state. The 3-hydroxy tautomer is generally the more stable form for this class of compounds.

Experimental Protocol

This protocol is based on established methods for the synthesis of related isothiazole derivatives from thiourea and DMAD.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Thiourea62-56-676.127.61 g100
Dimethyl acetylenedicarboxylate (DMAD)762-42-5142.1114.21 g (12.4 mL)100
Methanol (anhydrous)67-56-132.04200 mL-
Diethyl ether60-29-774.12As needed for washing-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (7.61 g, 100 mmol) in anhydrous methanol (200 mL).

  • Addition of DMAD: To the stirred solution of thiourea, add dimethyl acetylenedicarboxylate (14.21 g, 100 mmol) dropwise at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound as an off-white solid.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product reagents Thiourea + Anhydrous Methanol add_dmad Add DMAD dropwise reagents->add_dmad Stirring reflux Reflux for 4-6 hours add_dmad->reflux Heating cool Cool to room temperature reflux->cool filter Vacuum filtration cool->filter wash Wash with diethyl ether filter->wash dry Dry under vacuum wash->dry product This compound dry->product

Caption: A schematic overview of the synthesis workflow.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • δ ~7.5-8.0 ppm (s, 1H, isothiazole ring proton)

    • A broad singlet corresponding to the hydroxyl proton (-OH) may be observed, and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • δ ~52 ppm (-OCH₃)

    • δ ~110-120 ppm (isothiazole C4)

    • δ ~155-165 ppm (isothiazole C5-carboxylate carbonyl)

    • δ ~160-170 ppm (isothiazole C3-OH)

    • δ ~165-175 ppm (ester carbonyl)

  • FTIR (KBr, cm⁻¹):

    • ~3400-3200 (broad, O-H stretch)

    • ~3100-3000 (C-H stretch, aromatic)

    • ~1720-1700 (C=O stretch, ester)

    • ~1650-1630 (C=N stretch)

    • ~1550-1450 (C=C stretch, aromatic ring)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z = 159

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the use of anhydrous methanol as water can interfere with the reaction.
Loss of product during work-up.Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing.
Impure Product Presence of unreacted starting materials.Ensure stoichiometric amounts of reactants are used. Improve the washing step with an appropriate solvent.
Formation of side products.Control the rate of addition of DMAD and the reaction temperature. Consider purification by recrystallization from a suitable solvent system (e.g., methanol/water, ethanol).

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this compound for further synthetic applications. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Matzen, L.; Engesgaard, A.; Ebert, B.; Didriksen, M.; Frølund, B.; Krogsgaard-Larsen, P.; Jaroszewski, J. W. AMPA Receptor Agonists: Synthesis, Protolytic Properties, and Pharmacology of 3-Isothiazolol Bioisosteres of Glutamic Acid. J. Med. Chem.1997 , 40 (4), 520–527. [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

  • Nagarajan, K.; Talwalker, P. K.; Kulkarni, C. L.; Shah, R. K.; Shenoy, S. J. Addition products of dimethyl acetylenedicarboxylate to thioureas-- studies on 2-(p-bromophenyl) imino-3-methyl-5. Proc. Indian Acad. Sci. (Chem. Sci.)1983, 92, 99-106.
  • PrepChem. Synthesis of 3-hydroxy-4-carbamoyl-5-methyl-isothiazole. [Link]

  • ChemSynthesis. methyl 3-hydroxy-5-isothiazolecarboxylate. [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Google Patents.
  • PubMed. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl-3-hydroxyisothiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold - A Privileged Motif in Drug Discovery

The isothiazole ring system is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This structural motif is of significant interest in medicinal chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1][2] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] The methyl-3-hydroxyisothiazole-5-carboxylate scaffold, in particular, offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and insights into the rationale behind these chemical transformations. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this versatile scaffold.

I. Understanding the Reactivity of this compound

The this compound core possesses three primary sites for derivatization: the hydroxyl group at the 3-position, the nitrogen atom at the 2-position, and the methyl ester at the 5-position. The tautomeric nature of the 3-hydroxyisothiazole ring, existing in equilibrium between the hydroxyl (lactim) and keto (lactam) forms, plays a crucial role in its reactivity, particularly in acylation and alkylation reactions.[5]

Caption: Tautomeric equilibrium of the 3-hydroxyisothiazole core.

II. Derivatization at the 3-Position: O-Alkylation and O-Acylation

The hydroxyl group at the 3-position is a prime target for modification to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.

A. O-Alkylation

Alkylation of the 3-hydroxyisothiazole moiety predominantly yields the O-alkylated product, the 3-alkoxyisothiazole.[5] This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

Protocol 1: General Procedure for O-Alkylation

  • Dissolution and Deprotonation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (1.1-1.5 eq.), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a temperature between 50-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reagent/ConditionPurposeTypical Values
BaseDeprotonation of the hydroxyl groupK₂CO₃, NaH
SolventReaction mediumDMF, Acetonitrile
Alkylating AgentIntroduction of the alkyl groupAlkyl iodides, bromides
TemperatureTo drive the reaction to completion50-80 °C
B. O-Acylation

Acylation of 3-hydroxyisothiazoles in aprotic solvents kinetically favors the formation of 3-acyloxyisothiazoles.[5] However, it is important to note that O- to N-acyl migration can occur, especially with smaller aliphatic acyl groups upon heating or extended reaction times.[5] For larger aromatic acyl groups, the O-acylated product is generally more stable.[5]

Protocol 2: General Procedure for O-Acylation

  • Reactant Mixture: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.2 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.

III. Derivatization at the 5-Position: Amide Bond Formation

The methyl ester at the 5-position provides a handle for the introduction of a wide array of functional groups through amide bond formation. This is a crucial strategy for exploring structure-activity relationships (SAR), as the amide bond can participate in key hydrogen bonding interactions with protein targets.

A. Hydrolysis of the Methyl Ester

The first step in this derivatization pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 3: Ester Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extraction and Isolation: Extract the carboxylic acid product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

B. Amide Coupling

The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents.

Protocol 4: Amide Coupling with HATU

  • Activation: Dissolve the 3-hydroxyisothiazole-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a base such as DIPEA (2.0 eq.) in DMF.

  • Coupling: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC.

Amide_Coupling_Workflow Start This compound Hydrolysis Ester Hydrolysis (Protocol 3) Start->Hydrolysis Carboxylic_Acid 3-Hydroxyisothiazole-5-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Protocol 4) Carboxylic_Acid->Amide_Coupling Final_Product Amide Derivative Amide_Coupling->Final_Product Amine Primary or Secondary Amine Amine->Amide_Coupling

Caption: Workflow for the synthesis of amide derivatives.

IV. Advanced Derivatization: Palladium-Catalyzed Cross-Coupling Reactions

To further expand the chemical diversity, the isothiazole ring can be functionalized at the 4-position. This typically requires an initial halogenation step to introduce a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

A. Halogenation at the 4-Position

Halogenation of the isothiazole ring can be achieved using various reagents. For instance, bromination can be performed using N-bromosuccinimide (NBS).

Protocol 5: Bromination of the Isothiazole Ring

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or chloroform.

  • Bromination: Add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the halogenated isothiazole and various boronic acids or esters.[6][7]

Protocol 6: Suzuki-Miyaura Coupling

  • Reaction Mixture: In a reaction vessel, combine the 4-bromo-isothiazole derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

ComponentRoleExamples
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(dppf)
BaseActivates the boronic acidNa₂CO₃, K₃PO₄, Cs₂CO₃
SolventReaction mediumDioxane/H₂O, Toluene/H₂O
C. Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position.[1][8]

Protocol 7: Sonogashira Coupling

  • Reaction Setup: To a solution of the 4-halo-isothiazole (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., TEA or DIPEA, 2.0 eq.).

  • Reaction Conditions: Degas the mixture and stir at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography.

D. Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the 4-position.[9][10]

Protocol 8: Buchwald-Hartwig Amination

  • Reactant Mixture: In a glovebox or under an inert atmosphere, combine the 4-halo-isothiazole (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Cross_Coupling_Strategies cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound Halogenation Halogenation (Protocol 5) Start->Halogenation Halo_Isothiazole 4-Halo-isothiazole derivative Halogenation->Halo_Isothiazole Suzuki Suzuki-Miyaura (Protocol 6) Halo_Isothiazole->Suzuki Sonogashira Sonogashira (Protocol 7) Halo_Isothiazole->Sonogashira Buchwald Buchwald-Hartwig (Protocol 8) Halo_Isothiazole->Buchwald Aryl_Product 4-Aryl-isothiazole Suzuki->Aryl_Product Alkyne_Product 4-Alkynyl-isothiazole Sonogashira->Alkyne_Product Amine_Product 4-Amino-isothiazole Buchwald->Amine_Product Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Suzuki Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira Amine Primary/Secondary Amine Amine->Buchwald

Caption: Overview of cross-coupling derivatization strategies.

V. Conclusion and Future Perspectives

The derivatization of this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By systematically modifying the 3-, 4-, and 5-positions, medicinal chemists can fine-tune the pharmacological properties of these molecules to develop potent and selective drug candidates targeting a range of diseases. Future work in this area may involve the development of more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for this promising class of compounds.

VI. References

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances.

  • Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2006). New Regiospecific Isothiazole C-C Coupling Chemistry. Organic & Biomolecular Chemistry, 4(19), 3594–3605.

  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate.

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. RSC Advances.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 1(16), 2900–2907.

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1183-1212.

  • Buchwald–Hartwig amination. In Wikipedia.

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules.

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544–6557.

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules.

  • Synthesis and anti-inflammatory activity of thiazole derivatives. Journal of Pharmaceutical Negative Results.

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds.

  • Sonogashira coupling. In Wikipedia.

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

  • Suzuki reaction. In Wikipedia.

  • Amide Synthesis. Fisher Scientific.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

  • Strotman, N. A., et al. (2011). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 76(22), 9450–9460.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research.

  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie.

  • Technical Support Center: Suzuki Reactions with Isothiazole Substrates. BenchChem.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Chan, A. W. K., Crow, W. D., & Gosney, I. (1970). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Tetrahedron, 26(5), 1493–1503.

  • methyl 3-hydroxy-5-isothiazolecarboxylate. ChemSynthesis.

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

  • Process for the isolation of isothiazolinone derivatives. Google Patents.

  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.

  • This compound. Pharmaffiliates.

  • Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(36), 15687–15695.

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Advances.

Sources

Application Note & Protocols: Regioselective Reactions of Methyl-3-hydroxyisothiazole-5-carboxylate with Electrophilic and Nucleophilic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl-3-hydroxyisothiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic structure, characterized by multiple competing nucleophilic centers and an electrophilic ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity of this compound towards common electrophiles and nucleophiles. We elucidate the principles governing regioselectivity, particularly the competition between N- and O-attack by electrophiles, and detail the factors that control outcomes such as kinetic versus thermodynamic control in acylation reactions.[3] This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for key transformations, including O/N-alkylation, O-acylation, O-sulfonylation, and nucleophilic reactions at the C5-ester, such as hydrolysis and amidation.

Introduction: The Isothiazole Core and its Reactivity

The isothiazole ring is a privileged scaffold in pharmaceutical development, forming the core of numerous biologically active agents.[4][5] this compound combines this important heterocycle with key functional groups that serve as handles for synthetic elaboration. A critical feature of this molecule is its existence in a tautomeric equilibrium between the 3-hydroxyisothiazole (lactim) form and the isothiazol-3(2H)-one (lactam) form. This equilibrium is fundamental to its reactivity, as it presents multiple nucleophilic sites for engagement with electrophiles.

Figure 1: Tautomeric equilibrium of the 3-hydroxyisothiazole core.

The primary nucleophilic centers are the ring nitrogen (N2), the exocyclic oxygen (O3), and to a lesser extent, the C4 carbon. The reaction pathway is dictated by the nature of the electrophile (Hard and Soft Acid-Base theory), solvent polarity, and temperature. Concurrently, the methyl ester at the C5 position serves as an electrophilic site for nucleophilic acyl substitution.

Reactions with Electrophiles: A Study in Regioselectivity

Electrophilic attack on this compound is a competitive process. The choice of reagent and conditions allows for selective functionalization at the nitrogen or oxygen atoms.

Figure 2: Competing sites for electrophilic attack.

Alkylation Reactions

Alkylation with agents like alkyl halides typically yields a mixture of 3-alkoxy (O-alkylation) and 2-alkyl-3-oxo (N-alkylation) products. The 3-alkoxyisothiazole isomers are often the major products.[3] Unlike acylation, the migration of an alkyl group from oxygen to nitrogen is generally not observed.

Protocol 1: O-Methylation of this compound

  • Objective: To synthesize Methyl 3-methoxyisothiazole-5-carboxylate.

  • Causality: This protocol uses a classic SN2 reaction. Potassium carbonate is a mild base, sufficient to deprotonate the acidic hydroxyl group, forming a nucleophilic phenoxide-like species that attacks the methyl iodide. Acetone is an ideal polar aprotic solvent for this type of reaction.

ReagentM.W.AmountMolesStoichiometry
This compound159.171.59 g10.0 mmol1.0 eq
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0 mmol1.5 eq
Iodomethane (CH₃I)141.940.75 mL12.0 mmol1.2 eq
Acetone, anhydrous-50 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous acetone via syringe.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add iodomethane (0.75 mL, 12.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure O-methylated product and any minor N-methylated isomer.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation provide a clear example of kinetic versus thermodynamic control and the influence of the electrophile's nature.[3]

  • Acylation: Reaction with acyl chlorides in aprotic solvents is kinetically controlled and rapidly produces the 3-acyloxyisothiazole (O-acylation) derivative. However, this reaction can be reversible. For aliphatic acyl groups, an intermolecular O→N migration can occur upon heating or standing, leading to the more thermodynamically stable N-acyl isomer.[3] The extent of this migration is inversely related to the steric bulk of the acyl group.

  • Sulfonylation: In contrast, reaction with sulfonyl chlorides (e.g., TsCl) leads exclusively to the stable 3-sulfonyloxyisothiazole (O-sulfonylation) product. No subsequent rearrangement to the N-sulfonyl product is observed, highlighting the higher thermodynamic stability of the O-S bond in this context.[3]

Protocol 2: O-Benzoylation (Kinetic Product)

  • Objective: To synthesize methyl 3-(benzoyloxy)isothiazole-5-carboxylate.

  • Causality: Pyridine serves as both a non-nucleophilic base to neutralize the HCl byproduct and as a polar solvent. The reaction is run at low temperature to favor the kinetically controlled O-acylation product and prevent thermal rearrangement to the N-acyl isomer.

ReagentM.W.AmountMolesStoichiometry
This compound159.171.59 g10.0 mmol1.0 eq
Benzoyl Chloride140.571.28 mL11.0 mmol1.1 eq
Pyridine, anhydrous-20 mL--

Step-by-Step Methodology:

  • Dissolve this compound (1.59 g, 10.0 mmol) in 20 mL of anhydrous pyridine in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (1.28 mL, 11.0 mmol) dropwise with stirring over 10 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold 1M HCl(aq).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure O-benzoyl derivative.

Reactions with Nucleophiles: Targeting the Ester

The C5-ester group is an electrophilic site susceptible to nucleophilic attack, providing a straightforward route to other carboxylic acid derivatives like acids and amides.

Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an efficient method to convert the methyl ester to the corresponding carboxylic acid, a crucial intermediate for further modifications, such as amide coupling.[6][7][8][9]

Protocol 3: Saponification to 3-Hydroxyisothiazole-5-carboxylic acid

  • Objective: To synthesize 3-hydroxyisothiazole-5-carboxylic acid.

  • Causality: Lithium hydroxide is used as the base to hydrolyze the methyl ester. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the carboxylate and the 3-hydroxy group, precipitating the final product.

ReagentM.W.AmountMolesStoichiometry
This compound159.171.59 g10.0 mmol1.0 eq
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.84 g20.0 mmol2.0 eq
Tetrahydrofuran (THF)-20 mL--
Water (H₂O)-10 mL--
3M Hydrochloric Acid (HCl)-~7 mL-to pH 2

Step-by-Step Methodology:

  • In a 100 mL flask, suspend this compound (1.59 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2 by slowly adding 3M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-hydroxyisothiazole-5-carboxylic acid.

Amide Formation via the Carboxylic Acid

The carboxylic acid produced from hydrolysis is a versatile precursor for forming amides, which are common motifs in pharmaceuticals. This is typically achieved by activating the carboxylic acid with a coupling agent or by converting it to a more reactive acid chloride.

Amide_Synthesis StartNode Methyl Ester (Starting Material) AcidNode Carboxylic Acid (Intermediate) StartNode->AcidNode Protocol 3: Saponification (LiOH) AmideNode Amide (Final Product) AcidNode->AmideNode Protocol 4: Amide Coupling (e.g., EDC, R-NH₂)

Figure 3: Two-step workflow for the synthesis of amide derivatives.

Protocol 4: Amide Coupling with Benzylamine

  • Objective: To synthesize N-benzyl-3-hydroxyisothiazole-5-carboxamide.

  • Causality: This protocol uses EDC (a water-soluble carbodiimide) and HOBt to form a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is readily attacked by the nucleophilic amine (benzylamine) to form the stable amide bond, regenerating urea as a byproduct.

ReagentM.W.AmountMolesStoichiometry
3-Hydroxyisothiazole-5-carboxylic acid145.141.45 g10.0 mmol1.0 eq
EDC·HCl191.702.30 g12.0 mmol1.2 eq
HOBt135.121.62 g12.0 mmol1.2 eq
Benzylamine107.151.20 mL11.0 mmol1.1 eq
Diisopropylethylamine (DIPEA)129.243.66 mL21.0 mmol2.1 eq
Dimethylformamide (DMF), anhydrous-50 mL--

Step-by-Step Methodology:

  • To a 100 mL flask under a nitrogen atmosphere, add 3-hydroxyisothiazole-5-carboxylic acid (1.45 g, 10.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol).

  • Add 50 mL of anhydrous DMF and stir until all solids dissolve.

  • Add DIPEA (3.66 mL, 21.0 mmol) to the solution, followed by benzylamine (1.20 mL, 11.0 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into 200 mL of water and stir for 30 minutes.

  • Extract the aqueous suspension with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash chromatography or recrystallization to obtain the desired amide product.

Summary and Outlook

The reactivity of this compound is a well-defined yet versatile system governed by fundamental principles of organic chemistry. Electrophilic attack can be selectively directed to the oxygen or nitrogen atoms by choosing the appropriate reagents and conditions, while the ester at C5 provides a reliable site for nucleophilic substitution.

Reaction TypeReagent ClassPrimary ProductKey Insight
Electrophilic Alkyl HalidesO-AlkylationO-alkyl product is major; no rearrangement observed.[3]
Acyl HalidesO-AcylationKinetically favored; may rearrange to N-acyl (thermodynamic).[3]
Sulfonyl HalidesO-SulfonylationKinetically and thermodynamically favored; no rearrangement.[3]
Nucleophilic Base (e.g., LiOH)Carboxylic AcidStandard saponification for conversion to a key intermediate.
AminesAmideRequires activation of the ester, typically via the carboxylic acid.

The protocols detailed herein provide a robust framework for the synthetic manipulation of this valuable heterocyclic building block. The ability to selectively functionalize different positions on the molecule makes it an indispensable tool for generating diverse chemical libraries for screening in drug discovery and materials science applications.

References

  • Title: Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole Source: ResearchGate (originally Australian Journal of Chemistry) URL: [Link]

  • Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity Source: PubMed URL: [Link]

  • Title: Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications Source: Royal Society of Chemistry Books URL: [Link]

  • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: Semantic Scholar URL: [Link]

  • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: ResearchGate URL: [Link]

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Russian Journal of General Chemistry URL: [Link]

  • Title: Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications Source: ResearchGate URL: [Link]

  • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: this compound Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis from Carboxylic Acid Derivatives Source: Science of Synthesis URL: [Link]

  • Title: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: Molecules (via PMC) URL: [Link]

  • Title: Synthesis of carboxylic acids by hydrolysis or deprotection Source: Organic Chemistry Portal URL: [Link]

  • Title: Hydrolysis of methyl esters Source: Google Patents URL

Sources

A Robust, Stability-Indicating HPLC Method for Purity Assessment of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl-3-hydroxyisothiazole-5-carboxylate. As a key heterocyclic building block in medicinal chemistry, ensuring its purity is paramount for the integrity of downstream processes and the quality of final active pharmaceutical ingredients (APIs).[1][2] The described reversed-phase HPLC (RP-HPLC) method is designed for quantitative analysis of the main component and the separation of potential impurities and degradation products. The protocol has been developed with consideration for guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring its suitability for quality control and regulatory environments.[3][4][5]

Introduction and Method Rationale

This compound is an aromatic sulfur-containing compound belonging to the isothiazole class of heterocycles.[6] Thiazole and isothiazole cores are considered "privileged scaffolds" in drug discovery, appearing in a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1][2] The purity of such a starting material directly impacts the impurity profile of the subsequent synthesis products. Therefore, a reliable analytical method is essential for its quality control.

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

  • Analyte Properties & Chromatographic Selection : this compound (MW: 159.16 g/mol , Formula: C₅H₅NO₃S) is a moderately polar organic solid, soluble in solvents like methanol and DMSO.[6][7][8] These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach. RP-HPLC separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase, which is perfectly suited for this class of molecule.[9][10]

  • Stationary Phase (Column) Selection : A C18 (octadecylsilyl) column was chosen as the stationary phase. C18 columns are versatile and provide excellent retention and separation for a broad range of small molecules, making them the standard for pharmaceutical purity analysis.[11][12]

  • Mobile Phase and Elution Strategy : The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The use of a buffer (e.g., ammonium formate) is critical to control the pH and maintain the analyte in a consistent ionization state, preventing peak shifting and tailing. A gradient elution program, where the proportion of the organic solvent is increased over time, was selected. This approach ensures that impurities with a wide range of polarities are effectively eluted and separated from the main peak, which is a key requirement for a robust purity method.[13][14]

  • Detector Selection : The aromatic isothiazole ring contains a chromophore, making it readily detectable by a UV-Vis spectrophotometer . A Photodiode Array (PDA) detector is highly recommended as it allows for the determination of the optimal detection wavelength (λ-max) and facilitates peak purity analysis by comparing spectra across the peak.[11][15]

Detailed HPLC Method and Protocol

This section provides a comprehensive, step-by-step protocol for performing the purity analysis.

Instrumentation and Materials
  • Instrumentation : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA/UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[11]

  • Data Acquisition : Chromatography Data System (CDS) software (e.g., Empower 3, Chromeleon).

  • Analytical Column : C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters XBridge C18).[12]

  • Reagents :

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Formate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC/Milli-Q Grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous) : 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic) : Acetonitrile.

  • Sample Diluent : A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial mobile phase conditions and promotes good peak shape.

  • Standard Solution Preparation (0.5 mg/mL) :

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of Sample Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Sample Diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL) :

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow steps 2-5 as described for the Standard Solution Preparation.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5B: Acetonitrile
Gradient Program Time (min) | %A | %B 0.0 | 95 | 520.0 | 5 | 9525.0 | 5 | 9525.1 | 95 | 530.0 | 95 | 5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or λ-max determined by PDA)
Run Time 30 minutes
Experimental Workflow Diagram

The overall analytical workflow, from sample preparation to final data analysis, is illustrated below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_solutions Prepare Mobile Phases & Diluent system_setup Equilibrate HPLC System prep_solutions->system_setup prep_std Prepare Standard Solution (0.5 mg/mL) sst_run Perform System Suitability Test (SST) prep_std->sst_run prep_sample Prepare Sample Solution (0.5 mg/mL) analysis_run Inject Blank, Standard, & Sample Solutions prep_sample->analysis_run system_setup->sst_run sst_run->analysis_run If SST Passes integration Integrate Chromatograms analysis_run->integration calculation Calculate % Purity (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the results.[5][16]

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.5 mg/mL).

  • Evaluate the results against the acceptance criteria listed in the table below, which are based on typical requirements found in USP General Chapter <621>.[9][17]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and efficiency.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD for Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD for Retention Time ≤ 1.0%Indicates pumping and system stability.
Analysis and Calculation
  • Injection Sequence :

    • Blank (Sample Diluent)

    • Standard Solution (x5 for SST)

    • Sample Solution (in duplicate)

  • Purity Calculation : The purity of this compound is determined using the area normalization method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    Disregard any peaks originating from the blank injection and any peaks below the reporting threshold (typically 0.05%).

Method Validation and Forced Degradation

To be considered trustworthy and fit for purpose, the analytical method must be validated according to ICH Q2(R2) guidelines.[4][18][19] A key component of this validation is demonstrating specificity through a forced degradation study.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to develop a stability-indicating method , which is a method capable of separating the API from its potential degradation products.[20][21] This ensures that a decrease in the API concentration due to degradation can be accurately measured.[14][22]

The following stress conditions should be applied to the analyte:

  • Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation : Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The goal is to achieve 5-20% degradation. The chromatograms are then examined for the separation between the main peak and all degradation products (peak purity analysis).

Forced Degradation Workflow

Forced_Degradation cluster_stress Apply Stress Conditions start Prepare Analyte Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (ICH Light) start->photo neutralize Neutralize & Dilute to Target Concentration acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via HPLC with PDA Detector neutralize->analyze evaluate Evaluate Peak Purity & Resolution (Rs > 2.0) analyze->evaluate result Method is Stability-Indicating evaluate->result

Caption: Workflow for the forced degradation study.

Validation Parameters

The method should be fully validated by assessing the following parameters as per ICH Q2(R2).[18][23]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can detect the analyte in the presence of impurities, degradants, and excipients.Peak for analyte is pure and resolved from all other peaks (Rs > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target conc.).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at multiple concentration levels.
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements.% RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.SST criteria are met after minor changes (e.g., pH ±0.2, Temp ±2°C, Flow ±10%).

Conclusion

The HPLC method described in this application note is a highly specific, precise, and robust tool for the purity assessment of this compound. The gradient elution strategy provides excellent separation of the main component from potential process impurities and degradation products, confirming its stability-indicating nature. This self-validating protocol, which incorporates system suitability tests and aligns with ICH guidelines, is fit for its intended purpose in both research and regulated quality control laboratories, ensuring the quality and consistency of this critical chemical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • GXP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • National Institutes of Health. (2025). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. PubMed Central. [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • IOR Press. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the growing demand for this compound, we present a detailed protocol that addresses the critical considerations for scaling up its production from laboratory to industrial quantities. This guide is founded on established principles of isothiazole chemistry and process optimization, emphasizing safety, efficiency, and product purity. We delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and outline robust analytical methods for quality control. Visual aids, including a detailed reaction workflow and a proposed reaction mechanism, are included to enhance understanding. This document is intended to be a practical resource for researchers and process chemists involved in the scale-up of heterocyclic compound synthesis.

Introduction and Strategic Overview

This compound is an important heterocyclic compound with a molecular formula of C₅H₅NO₃S and a molecular weight of 159.16 g/mol .[1][2] Its structure, featuring a 3-hydroxyisothiazole core and a methyl ester at the 5-position, makes it a valuable intermediate in the synthesis of various biologically active molecules. The isothiazole ring is a key pharmacophore found in a range of therapeutic agents, including anti-inflammatory, antibacterial, and antifungal compounds.[3][4] Furthermore, isothiazole derivatives have found applications in agriculture as herbicides and fungicides, highlighting the broad utility of this scaffold.[3][5]

The growing interest in isothiazole-containing compounds necessitates the development of robust and scalable synthetic routes to key intermediates like this compound. While numerous methods for the synthesis of the isothiazole ring have been reported in the literature, not all are amenable to large-scale production due to factors such as hazardous reagents, low yields, or complex purification procedures.[6][7]

This guide focuses on a synthetic strategy that is both efficient and scalable, proceeding through the cyclization of a readily available acyclic precursor. The chosen approach is designed to minimize the use of hazardous materials and to facilitate straightforward purification of the final product, key considerations in an industrial setting.

The Synthetic Blueprint: A Scalable Approach

The proposed large-scale synthesis of this compound is based on the reaction of methyl 3-amino-3-thioxopropanoate with an α-halo-ester followed by oxidative cyclization. This method is advantageous for scale-up due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and clean reaction profiles observed in related transformations.

Reaction Workflow Diagram

Large_Scale_Synthesis_Workflow Start Starting Materials (Methyl 3-amino-3-thioxopropanoate, Methyl 2-chloro-2-oxoacetate) Reaction_Vessel Reaction Vessel (Condensation) Start->Reaction_Vessel Charge Reagents Oxidative_Cyclization Oxidative Cyclization (e.g., with I₂ or H₂O₂) Reaction_Vessel->Oxidative_Cyclization Intermediate Formation Workup Aqueous Workup & Phase Separation Oxidative_Cyclization->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Organic Phase Drying Drying Purification->Drying Purified Solid QC Quality Control (HPLC, NMR, MS) Drying->QC Dried Product Final_Product Final Product (this compound) QC->Final_Product Release

Caption: Workflow for the large-scale synthesis of this compound.

Proposed Reaction Mechanism

The formation of the isothiazole ring in this synthesis is proposed to proceed through the following key steps:

  • Condensation: The nucleophilic nitrogen of methyl 3-amino-3-thioxopropanoate attacks the electrophilic carbonyl carbon of methyl 2-chloro-2-oxoacetate, forming a tetrahedral intermediate. Subsequent elimination of methanol leads to the formation of an enamine intermediate.

  • Intramolecular Cyclization: The sulfur atom of the thioamide moiety acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular fashion. This step forms the five-membered ring.

  • Oxidation and Tautomerization: The resulting dihydroisothiazole intermediate is then oxidized to the aromatic isothiazole. The 3-hydroxyisothiazole exists in tautomeric equilibrium with its isothiazolone form.[8]

Reaction_Mechanism Reactants Methyl 3-amino-3-thioxopropanoate + Methyl 2-chloro-2-oxoacetate Intermediate1 Enamine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Dihydroisothiazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Oxidation & Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a target scale of 1 kg of this compound. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.

Reagents and Materials
Reagent/MaterialCAS NumberQuantityMolar Equiv.Notes
Methyl 3-amino-3-thioxopropanoate108-54-3840 g1.0Starting material
Methyl 2-chloro-2-oxoacetate5781-53-3850 g1.1Acylating agent
Triethylamine121-44-81.5 L2.2Base
Dichloromethane (DCM)75-09-210 L-Solvent
Iodine (I₂)7553-56-21.6 kg1.0Oxidizing agent
Saturated Sodium Thiosulfate Solution7772-98-7As needed-For quenching excess iodine
BrineN/A2 L-For washing
Anhydrous Sodium Sulfate7757-82-6As needed-Drying agent
Isopropanol67-63-05 L-Recrystallization solvent
Equipment
  • 20 L glass-lined reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and an addition funnel.

  • Heating/cooling mantle.

  • Large separatory funnel (20 L).

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with methyl 3-amino-3-thioxopropanoate (840 g) and dichloromethane (5 L).

    • Begin stirring and cool the mixture to 0-5 °C using a cooling mantle.

  • Condensation:

    • In a separate container, dissolve methyl 2-chloro-2-oxoacetate (850 g) in dichloromethane (1 L).

    • Slowly add the methyl 2-chloro-2-oxoacetate solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, add triethylamine (1.5 L) dropwise over 1 hour, again keeping the temperature below 10 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Oxidative Cyclization:

    • Cool the reaction mixture back to 0-5 °C.

    • Prepare a solution of iodine (1.6 kg) in dichloromethane (4 L).

    • Slowly add the iodine solution to the reactor over 2-3 hours. An exothermic reaction may be observed; maintain the temperature below 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by HPLC).

  • Workup and Quenching:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add saturated sodium thiosulfate solution until the deep purple color of the iodine disappears, indicating that all excess iodine has been quenched.

    • Transfer the mixture to a 20 L separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 2 L), water (2 L), and brine (2 L).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain a crude solid.

    • Add isopropanol (5 L) to the crude solid and heat the mixture to reflux until all the solid dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-4 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration and wash the filter cake with cold isopropanol (2 x 500 mL).

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 70-80%

  • Appearance: Off-white to yellow solid.[9]

  • Purity (by HPLC): >98%

Safety and Handling Considerations

  • Methyl 2-chloro-2-oxoacetate: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Triethylamine: Flammable and corrosive. Avoid inhalation and contact with skin.

  • Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.

  • Dichloromethane: A suspected carcinogen. Use in a closed system or with adequate ventilation.

  • General Precautions: All steps should be carried out in a well-ventilated area or fume hood. Emergency eyewash and shower stations should be readily accessible. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Analytical Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point for method development.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (159.16 g/mol ).[1]

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (174-176 °C).[9]

Conclusion

The protocol outlined in this document provides a robust and scalable method for the large-scale synthesis of this compound. By utilizing readily available starting materials and focusing on a streamlined workflow, this approach is well-suited for industrial production. The detailed step-by-step procedure, coupled with essential safety and analytical considerations, offers a comprehensive guide for chemists and engineers tasked with the scale-up of this important heterocyclic intermediate. Adherence to good manufacturing practices and a thorough understanding of the underlying chemistry are paramount to achieving a safe, efficient, and reproducible synthesis.

References

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 100241-89-2|this compound. Retrieved from [Link]

  • Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 100241-89-2| Chemical Name : this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). (A) Preparation of methyl thiazole-5-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • ResearchGate. (2019, October 17). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • arkat usa. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • EPA. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biological Screening of Methyl-3-hydroxyisothiazole-5-carboxylate (MHIC) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isothiazole Scaffold

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of isothiazole have demonstrated a remarkable breadth of biological activities, including applications in cancer, diabetes, and infectious diseases.[1] The inherent chemical properties of the isothiazole nucleus, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1] This guide focuses on a specific class of these compounds: derivatives of Methyl-3-hydroxyisothiazole-5-carboxylate (MHIC). The ester functional group at the 5-position serves as a versatile chemical handle for the synthesis of diverse libraries of amides and other derivatives, allowing for extensive structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview of foundational biological screening assays to elucidate the therapeutic potential of novel MHIC derivatives. The protocols herein are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently characterize this promising class of molecules.

Anticancer Activity Screening

A significant number of thiazole and isothiazole derivatives have exhibited potent anticancer properties.[2][3][4][5][6] Therefore, a primary avenue of investigation for novel MHIC derivatives is the assessment of their cytotoxic effects against various cancer cell lines.

Primary Screening: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8][9][10][11] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines compound_prep 2. Prepare Stock Solutions of MHIC Derivatives serial_dilution 3. Create Serial Dilutions of Test Compounds seed_cells 4. Seed Cells into 96-well Plates add_compounds 5. Treat Cells with MHIC Derivatives seed_cells->add_compounds incubate_treatment 6. Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt 7. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 9. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 10. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing the cytotoxicity of MHIC derivatives.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare 10 mM stock solutions of each MHIC derivative in sterile DMSO.

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Prepare serial dilutions of the MHIC derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Exemplary Data Presentation

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
MHIC-Derivative 112.525.318.7
MHIC-Derivative 25.28.97.1
Doxorubicin0.81.20.9

Antimicrobial Activity Screening

The isothiazole and thiazole cores are present in numerous compounds with potent antibacterial and antifungal activities.[12][13][14][15] Screening MHIC derivatives for antimicrobial properties is, therefore, a logical step in their biological characterization.

Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16][17][18][19]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution 1. Prepare Serial Dilutions of MHIC Derivatives in a 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculate 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculate incubate 4. Incubate at Appropriate Temperature and Duration inoculate->incubate read_mic 5. Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow of the broth microdilution assay to determine the MIC of MHIC derivatives.

Detailed Protocol: Broth Microdilution

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the MHIC derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Exemplary Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
MHIC-Derivative 383216
MHIC-Derivative 4>64>648
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Enzyme Inhibition Assays

Thiazole and isothiazole derivatives have been identified as inhibitors of various enzymes, making this a promising area for the investigation of MHIC compounds.[1][4]

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are metalloenzymes that are targets for the treatment of glaucoma, epilepsy, and some cancers.[1] A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate can be used to screen for CA inhibitors.[1][20]

Detailed Protocol: Carbonic Anhydrase Inhibition

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5). Prepare a stock solution of human carbonic anhydrase II in the buffer. Prepare a fresh stock solution of p-NPA in acetonitrile.

  • Assay Procedure (96-well plate):

    • To test wells, add 158 µL of buffer, 2 µL of the MHIC derivative solution in DMSO, and 20 µL of the CA working solution.

    • For the control (maximum activity), add 158 µL of buffer, 2 µL of DMSO, and 20 µL of the CA working solution.

    • For the blank, add 180 µL of buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Aromatase Inhibition Assay

Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.[6] Cell-based assays using aromatase-expressing cell lines (e.g., MCF-7aro) or biochemical assays with recombinant human aromatase can be employed.[3][4][6][13] A common method is the tritiated water-release assay.[3]

Detailed Protocol: Aromatase Inhibition (Tritiated Water-Release Assay)

  • Cell Culture: Culture MCF-7aro cells in an appropriate medium.

  • Assay Procedure:

    • Incubate the cells with various concentrations of the MHIC derivatives and a known aromatase inhibitor (e.g., letrozole) as a positive control.

    • Add [1β-³H(N)]-androst-4-ene-3,17-dione as the substrate.

  • Incubation: Incubate for a defined period (e.g., 1 hour).

  • Quantification: Quantify the amount of tritiated water (³H₂O) released into the medium, which is proportional to aromatase activity.

  • Data Analysis: Calculate the percent inhibition of aromatase activity for each compound concentration and determine the IC50 value.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

MAGL is a serine hydrolase involved in the endocannabinoid system and is a target for neurodegenerative diseases, inflammation, and cancer.[2][21] Fluorometric or colorimetric assays are available for screening MAGL inhibitors.[22][23]

Detailed Protocol: MAGL Inhibition (Fluorometric Assay)

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl). Use human recombinant MAGL and a fluorogenic MAGL substrate.

  • Assay Procedure (96-well plate):

    • To test wells, add the assay buffer, the MHIC derivative solution, and the MAGL enzyme solution.

    • For the control, add buffer, solvent, and the enzyme solution.

  • Pre-incubation: Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Kinetic Measurement: Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rates and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Anti-inflammatory Activity Screening

Given the role of isothiazole derivatives in modulating inflammatory pathways, assessing the anti-inflammatory potential of MHIC compounds is warranted.[16][21] A common in vitro model involves measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.[5][12][14][24]

Detailed Protocol: Inhibition of TNF-α Release from LPS-Stimulated THP-1 Cells

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cell Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of MHIC derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a positive control (e.g., dexamethasone).

  • Incubation: Incubate for 4-6 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of tumor necrosis factor-alpha (TNF-α) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion

The screening cascades outlined in these application notes provide a robust starting point for the biological evaluation of novel this compound derivatives. By systematically assessing their anticancer, antimicrobial, enzyme inhibitory, and anti-inflammatory activities, researchers can identify promising lead compounds for further development. It is crucial to follow up primary screening hits with more detailed secondary assays to confirm their mechanism of action and selectivity.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. (2019-10-17).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. (2019-05-11). Available from: [Link]

  • Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. (n.d.). Available from: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy - ResearchGate. (n.d.). Available from: [Link]

  • Broth microdilution - Wikipedia. (n.d.). Available from: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (n.d.). Available from: [Link]

  • Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. (n.d.). Available from: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Available from: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. (n.d.). Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011-10-18). Available from: [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC - NIH. (2024-03-15). Available from: [Link]

  • Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. (n.d.). Available from: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. (2024-07-24). Available from: [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. (n.d.). Available from: [Link]

  • In vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025-03-07). Available from: [Link]

  • Anti-Inflammatory Screen - IIVS.org. (n.d.). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Assay Kit - Labclinics Shop. (n.d.). Available from: [Link]

  • Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PubMed Central. (2019-06-15). Available from: [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric) - Assay Genie. (n.d.). Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10). Available from: [Link]

  • Carbonic Anhydrase Activity Assay - Protocols.io. (2019-04-22). Available from: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017-02-09). Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Available from: [Link]

  • methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). Available from: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives - ResearchGate. (2025-08-05). Available from: [Link]

Sources

The Strategic Role of Methyl-3-hydroxyisothiazole-5-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Core - A Privileged Scaffold in Agrochemical Design

In the relentless pursuit of novel and effective crop protection agents, the heterocyclic isothiazole ring has emerged as a scaffold of significant interest.[1] Its inherent biological activity, coupled with the potential for diverse functionalization, has led to the development of a new generation of agrochemicals.[1] Among the various isothiazole-based building blocks, Methyl-3-hydroxyisothiazole-5-carboxylate stands out as a key starting material for the synthesis of potent fungicides and other plant health solutions. This technical guide delves into the application of this versatile molecule, providing detailed insights into its synthetic utility, the biological rationale for its use, and practical protocols for researchers and professionals in the agrochemical industry.

The significance of the isothiazole moiety lies in its ability to induce Systemic Acquired Resistance (SAR) in plants.[2] Unlike traditional fungicides that directly target the pathogen, isothiazole-containing compounds can activate the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against a variety of fungal and bacterial diseases.[3][4] This mode of action, which often involves the salicylic acid (SA) signaling pathway, represents a more sustainable approach to crop protection, reducing the reliance on conventional pesticides and mitigating the development of fungicide resistance.[5][6]

Core Applications in Agrochemical Synthesis: A Gateway to Potent Fungicides

This compound serves as a crucial precursor to a range of biologically active molecules. While it can be used in various derivatization reactions, its most prominent application is in the synthesis of isothiazole carboxamides, a class of fungicides known for their exceptional efficacy. A prime example of a commercialized agrochemical derived from this structural motif is Isotianil .[4][7]

Isotianil (3,4-dichloro-N-(2-cyanophenyl)-isothiazole-5-carboxamide) is a highly effective fungicide used for the control of rice blast, one of the most devastating diseases of rice crops worldwide.[4][7] The synthesis of Isotianil and related analogues typically proceeds through a key intermediate, 3,4-dichloroisothiazole-5-carboxylic acid. While not a direct conversion, this compound can be transformed into this critical intermediate through a series of established chemical modifications.

The general synthetic strategy involves the conversion of the ester group of this compound to a carboxylic acid, followed by chlorination of the isothiazole ring. The resulting 3,4-dichloroisothiazole-5-carboxylic acid is then activated, typically by conversion to its acid chloride, and subsequently reacted with an appropriate amine to yield the desired carboxamide fungicide.[8]

Visualizing the Synthetic Pathway

The following diagram illustrates the conceptual workflow from a generic isothiazole precursor to a final agrochemical product, highlighting the central role of the isothiazole carboxylic acid intermediate.

G cluster_0 Precursor Modification cluster_1 Activation and Coupling This compound This compound Isothiazole-5-carboxylic_acid Isothiazole-5-carboxylic_acid This compound->Isothiazole-5-carboxylic_acid Hydrolysis 3,4-dichloroisothiazole-5-carboxylic_acid 3,4-dichloroisothiazole-5-carboxylic_acid Isothiazole-5-carboxylic_acid->3,4-dichloroisothiazole-5-carboxylic_acid Chlorination 3,4-dichloroisothiazole-5-carbonyl_chloride 3,4-dichloroisothiazole-5-carbonyl_chloride 3,4-dichloroisothiazole-5-carboxylic_acid->3,4-dichloroisothiazole-5-carbonyl_chloride Activation (e.g., SOCl2) Isothiazole_Carboxamide_Fungicide Isothiazole_Carboxamide_Fungicide 3,4-dichloroisothiazole-5-carbonyl_chloride->Isothiazole_Carboxamide_Fungicide Amidation with Ar-NH2

Caption: Synthetic workflow from isothiazole precursors to fungicides.

Detailed Application Protocols

The following protocols provide a generalized framework for the synthesis of isothiazole-based agrochemicals. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of 3,4-dichloroisothiazole-5-carboxylic acid

This protocol outlines the conversion of a cyano-isothiazole precursor to the key carboxylic acid intermediate, a common transformation in the synthesis of isothiazole-based agrochemicals.[9]

Objective: To synthesize 3,4-dichloroisothiazole-5-carboxylic acid, a key intermediate for isothiazole carboxamide fungicides.

Materials:

  • 3,4-dichloro-5-cyanoisothiazole

  • Methanol

  • 45% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Round-bottomed flasks

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a round-bottomed flask, suspend 3,4-dichloro-5-cyanoisothiazole in methanol.

  • Add 45% sodium hydroxide solution to the suspension.

  • Stir the reaction mixture at 40°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[9]

  • After the reaction is complete, remove the methanol by concentration under reduced pressure using a rotary evaporator.[9]

  • Adjust the pH of the remaining aqueous solution to 3 with concentrated hydrochloric acid. A precipitate will form.[9]

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the solid product to obtain 3,4-dichloroisothiazole-5-carboxylic acid. The product is often of sufficient purity for the next step without further purification.[9]

Causality behind Experimental Choices:

  • Sodium Hydroxide: The strong base is necessary to hydrolyze the nitrile (cyano) group to a carboxylate salt.

  • Methanol: Serves as a solvent that can dissolve the reactants and facilitate the reaction.

  • Heating to 40°C: Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

  • Acidification: Protonates the carboxylate salt to precipitate the less soluble carboxylic acid, allowing for its isolation.

Protocol 2: Synthesis of 3,4-dichloro-N-(2-cyanophenyl)-isothiazole-5-carboxamide (Isotianil)

This protocol details the final step in the synthesis of Isotianil, the coupling of the activated carboxylic acid with the desired aniline.[8]

Objective: To synthesize the fungicide Isotianil via an amidation reaction.

Materials:

  • 3,4-dichloroisothiazole-5-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • 2-cyanoaniline

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Triethylamine or other suitable base

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Separatory funnel

  • Column chromatography setup

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, dissolve 3,4-dichloroisothiazole-5-carboxylic acid in an anhydrous aprotic solvent. Add an excess of thionyl chloride or oxalyl chloride dropwise.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the excess solvent and activating agent under reduced pressure to obtain the crude 3,4-dichloroisothiazole-5-carbonyl chloride.[8]

  • Amidation: In a separate flask under an inert atmosphere, dissolve 2-cyanoaniline and a base such as triethylamine in an anhydrous aprotic solvent.

  • Cool the amine solution in an ice bath and slowly add a solution of the crude acid chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Isotianil.

Causality behind Experimental Choices:

  • Thionyl Chloride/Oxalyl Chloride: These reagents are highly effective for converting carboxylic acids to the more reactive acid chlorides, which are excellent electrophiles for the subsequent amidation reaction.

  • Inert Atmosphere: Prevents moisture from reacting with and decomposing the highly reactive acid chloride intermediate.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

  • Column Chromatography: A standard purification technique to separate the desired product from unreacted starting materials and byproducts.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The effectiveness of isothiazole carboxamide fungicides is highly dependent on their chemical structure.[10] Structure-activity relationship studies have revealed several key features that influence their biological activity:[10][11]

  • The Isothiazole Core: The presence of the isothiazole ring is crucial for the induction of SAR.[2]

  • Substituents on the Isothiazole Ring: Halogenation at the 3 and 4 positions, as seen in Isotianil, generally enhances fungicidal activity.

  • The Carboxamide Linker: The amide bond is a key structural feature, and its geometry can influence binding to the target site.

  • The N-Aryl Substituent: The nature and substitution pattern of the aromatic ring attached to the amide nitrogen play a critical role in determining the spectrum of activity and potency. For Isotianil, the 2-cyano group on the phenyl ring is an important contributor to its efficacy.

The mechanism of action of Isotianil and related compounds involves the activation of the plant's salicylic acid (SA) dependent defense pathway.[5] This leads to the expression of pathogenesis-related (PR) proteins and the reinforcement of cell walls, which collectively inhibit fungal penetration and proliferation.[12]

Data Presentation: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
This compoundC₅H₅NO₃S159.16100241-89-2Starting Material
3,4-dichloroisothiazole-5-carboxylic acidC₄HCl₂NO₂S198.0318480-53-0Key Intermediate
IsotianilC₁₁H₅Cl₂N₃OS314.15224049-04-1Active Ingredient

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility as a precursor to potent fungicides like Isotianil highlights the importance of the isothiazole scaffold in developing innovative crop protection solutions. The ability of these compounds to induce systemic acquired resistance in plants offers a sustainable and effective approach to disease management. The protocols and insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this remarkable molecule in the ongoing quest for a secure and sustainable global food supply.

References

  • WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)
  • Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. (2022). APVMA. (URL: not available)
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2021). National Institutes of Health. (URL: [Link])

  • Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. (2001). National Institutes of Health. (URL: [Link])

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). ResearchGate. (URL: [Link])

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Springer. (URL: not available)
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). ResearchGate. (URL: [Link])

  • Applied Development of a Novel Fungicide Isotianil (Stout®). (2012). J-STAGE. (URL: [Link])

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. (URL: [Link])

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). National Institutes of Health. (URL: [Link])

  • Structure–activity relationship of carboxin-related carboxamides as fungicide. (2014). ResearchGate. (URL: [Link])

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. (URL: [Link])

  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). APS Journals. (URL: [Link])

  • Impaired fungicide activity in plants blocked in disease resistance signal transduction. (2000). National Institutes of Health. (URL: [Link])

  • methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (URL: [Link])

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). National Institutes of Health. (URL: [Link])

  • Mechanisms and significance of fungicide resistance. (2012). National Institutes of Health. (URL: [Link])

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022).
  • US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google P
  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. (URL: [Link])

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. (URL: [Link])

  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google P

Sources

Application Notes: Strategic Use of Methyl-3-hydroxyisothiazole-5-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl-3-hydroxyisothiazole-5-carboxylate as a versatile starting material for the synthesis of potential kinase inhibitors. While direct literature on this specific precursor is nascent, its structure contains key functional handles—a reactive hydroxyl group and a modifiable carboxylate—on a privileged isothiazole scaffold. We present the scientific rationale for its use, outline exemplary synthetic transformations central to kinase inhibitor design, and provide detailed, field-proven protocols for amide coupling and cross-coupling reactions.

Introduction: The Isothiazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them high-value targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at its binding site is a cornerstone of modern targeted therapy.[3][4]

Within the landscape of medicinal chemistry, the isothiazole ring is recognized as a "privileged scaffold".[2] This five-membered aromatic heterocycle, containing adjacent nitrogen and sulfur atoms, is adept at forming crucial hydrogen bonds and other non-covalent interactions within the hinge region of the kinase ATP-binding site. This ability to mimic interactions of the native adenine moiety of ATP contributes to the high binding affinity and selectivity of many successful inhibitors.[3][5] Consequently, isothiazole and the closely related thiazole cores are found in numerous inhibitors targeting a range of oncogenic kinases, including TrkA, MEK-1, c-Met, and PI3K.

This compound (CAS 100241-89-2) represents a strategically functionalized and valuable building block for constructing libraries of novel kinase inhibitors. Its inherent functionalities provide chemists with multiple avenues for diversification and structure-activity relationship (SAR) studies.

Part 1: The Kinase ATP-Binding Site as the Target

Most small-molecule kinase inhibitors function by competitively occupying the pocket normally reserved for ATP. This pocket is broadly composed of an N-terminal and a C-terminal lobe connected by a flexible "hinge region".[4] The inhibitor's heterocyclic core typically forms one or more hydrogen bonds with the backbone amides of this hinge region, anchoring the molecule. The rest of the inhibitor extends into adjacent hydrophobic and polar pockets to achieve potency and selectivity. The isothiazole scaffold is particularly well-suited for this role.

G cluster_kinase Kinase Domain cluster_interaction Inhibition Mechanism n_lobe N-Lobe hinge Hinge Region n_lobe->hinge c_lobe C-Lobe hinge->c_lobe atp_pocket ATP Binding Pocket atp ATP atp->atp_pocket Binds & Phosphorylates Substrate inhibitor Isothiazole Inhibitor inhibitor->atp_pocket Competitively Blocks Binding

Figure 1: General mechanism of competitive kinase inhibition.


Part 2: Properties and Reactivity of this compound

This precursor is a solid, aromatic sulfur compound offering two primary sites for chemical modification: the 3-hydroxy group and the 5-methyl carboxylate.[6][7] Understanding the reactivity of these functional groups is key to designing efficient synthetic routes.

PropertyValueSource(s)
CAS Number 100241-89-2[6][8]
Molecular Formula C₅H₅NO₃S[6][9]
Molecular Weight 159.16 g/mol [6][9]
Appearance Off-White to Yellow Solid[7]
Melting Point 174-176 °C[7]

Causality of Synthetic Choices:

  • The 5-Carboxylate Group: The methyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid. This acid is the critical precursor for forming amide bonds, which are ubiquitous in kinase inhibitors. Amide linkages serve to connect the core isothiazole scaffold to other recognition elements that occupy adjacent pockets in the ATP binding site. This is exemplified in the synthesis of numerous thiazole-based inhibitors like Dasatinib, where an amide bond is a key structural feature.[10][11]

  • The 3-Hydroxy Group: The hydroxyl group on the electron-deficient isothiazole ring is acidic and can exist in tautomeric equilibrium with the corresponding isothiazolinone form.[12] This group offers two main synthetic pathways:

    • O-Alkylation: It can be deprotonated and alkylated to introduce a variety of side chains, allowing for exploration of the SAR in nearby hydrophobic or hydrophilic pockets of the kinase.[13][14]

    • Conversion to a Leaving Group: The hydroxyl group can be converted into a more reactive leaving group, such as a triflate (-OTf). Aryl and heteroaryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[15][16][17] This enables the direct attachment of aryl or heteroaryl moieties at the 3-position, a common strategy for building kinase inhibitor scaffolds.

G cluster_path1 Pathway 1: Amide Formation cluster_path2 Pathway 2: Cross-Coupling start Methyl-3-hydroxyisothiazole- 5-carboxylate hydrolysis Step 1: Saponification (Ester Hydrolysis) start->hydrolysis triflation Step 1: Triflation (OH → OTf) start->triflation acid Isothiazole-5-carboxylic Acid (Intermediate) hydrolysis->acid amide_coupling Step 2: Amide Coupling (e.g., HATU, EDC) acid->amide_coupling product1 Isothiazole-5-carboxamide (Final Inhibitor Scaffold) amide_coupling->product1 triflate Isothiazole-3-triflate (Intermediate) triflation->triflate suzuki Step 2: Suzuki Coupling (Pd-catalyzed C-C bond formation) triflate->suzuki product2 3-Aryl-isothiazole (Final Inhibitor Scaffold) suzuki->product2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyisothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and analogous synthetic procedures.

I. Overview of the Synthetic Pathway

While a definitive, universally adopted synthesis for Methyl 3-hydroxyisothiazole-5-carboxylate is not prominently documented in publicly available literature, a plausible and chemically sound approach involves a two-stage process. This guide will focus on the potential issues arising from this hypothetical, yet likely, synthetic route.

Stage 1: Synthesis of the 3-Hydroxyisothiazole Core

The formation of the isothiazole ring is the critical first stage. Based on analogous syntheses of related isothiazole compounds, a potential route involves the cyclization of a dithiocarbamate derivative or a related open-chain precursor. For the purpose of this guide, we will consider a hypothetical pathway inspired by known isothiazole syntheses.

Stage 2: Esterification to Yield the Final Product

The second stage involves the conversion of the carboxylic acid group at the 5-position of the isothiazole ring to its corresponding methyl ester. A standard method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Below is a generalized workflow diagram for the synthesis.

Synthesis_Workflow A Starting Materials B Stage 1: Isothiazole Ring Formation (Cyclization) A->B Reaction C Crude 3-Hydroxyisothiazole-5-carboxylic Acid B->C D Purification of Carboxylic Acid C->D Purification Step E Stage 2: Fischer Esterification D->E Methanol, Acid Catalyst F Crude Methyl 3-hydroxyisothiazole-5-carboxylate E->F G Final Purification F->G Purification Step H Pure Product G->H

Caption: Generalized two-stage synthetic workflow for Methyl 3-hydroxyisothiazole-5-carboxylate.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities from Stage 1 (Ring Formation)?

The impurities generated during the formation of the isothiazole ring are highly dependent on the specific starting materials and reaction conditions. However, based on general principles of isothiazole synthesis, several classes of impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Ring-Opened Byproducts: The isothiazole ring, under certain conditions (e.g., presence of strong nucleophiles or bases), can be susceptible to cleavage, leading to various acyclic sulfur and nitrogen-containing compounds.

  • Over-Oxidized or Reduced Species: If oxidative or reductive steps are involved in the cyclization, partially or overly reacted intermediates may be present.

  • Isomeric Impurities: Depending on the symmetry and reactivity of the starting materials, the formation of constitutional isomers of the desired product is possible.

  • Halogenated Impurities: If halogenating agents are used for cyclization, as in some known isothiazole syntheses, you may encounter chlorinated or brominated byproducts. For instance, a US patent for the synthesis of 3-hydroxyisothiazole describes the formation of 5-chloro-3-hydroxyisothiazole and 4,5-dichloro-3-hydroxyisothiazole as byproducts of the chlorination of β,β'-dithiodipropionamide[1].

FAQ 2: What are the common impurities associated with the Fischer Esterification (Stage 2)?

Fischer esterification, while a robust reaction, is an equilibrium process and can lead to several predictable impurities:

  • Unreacted 3-Hydroxyisothiazole-5-carboxylic Acid: Due to the equilibrium nature of the reaction, some starting carboxylic acid will likely remain. Driving the equilibrium towards the product by using a large excess of methanol or by removing water as it is formed can minimize this.

  • Methyl 3-methoxyisothiazole-5-carboxylate: The hydroxyl group on the isothiazole ring can also be methylated, especially under forcing reaction conditions (e.g., high temperatures, prolonged reaction times, or with certain methylating agents). The presence of this O-methylated impurity has been alluded to in the literature through comparative NMR studies[2].

  • Byproducts from Dehydration: Strong acid catalysts at elevated temperatures can sometimes cause dehydration or decomposition of the starting material or product, leading to colored impurities.

Impurity_Formation cluster_stage1 Stage 1 Impurities cluster_stage2 Stage 2 Impurities A Starting Materials B Incomplete Reaction A->B C Ring-Opened Products A->C D Isomeric Byproducts A->D E 3-Hydroxyisothiazole-5-carboxylic Acid F Unreacted Starting Material E->F G O-Methylated Impurity (Methyl 3-methoxyisothiazole-5-carboxylate) E->G

Caption: Common classes of impurities in the two-stage synthesis.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Observation Potential Cause(s) Recommended Action(s)
Low yield of crude product after Stage 1 (Ring Formation) - Incomplete reaction. - Suboptimal reaction temperature or time. - Incorrect stoichiometry of reagents. - Degradation of starting materials or product.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). - Optimize the reaction temperature and time. - Carefully control the addition and ratio of reagents. - Consider performing the reaction under an inert atmosphere if air-sensitive species are involved.
Presence of a significant amount of unreacted carboxylic acid after esterification - Insufficient amount of methanol. - Inadequate amount or activity of the acid catalyst. - Presence of water in the reaction mixture, which shifts the equilibrium to the reactants.- Use a large excess of methanol, which can also serve as the solvent. - Ensure the acid catalyst is fresh and added in the correct amount. - Use anhydrous methanol and consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it is formed.
Formation of a significant amount of the O-methylated impurity - High reaction temperature. - Prolonged reaction time. - Use of a stronger methylating agent than intended.- Perform the esterification at a lower temperature (e.g., room temperature to gentle reflux). - Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level. - If Fischer esterification is problematic, consider alternative esterification methods that are milder and more selective for the carboxylic acid, such as using diazomethane (with caution due to its hazards) or a coupling agent like EDC.
Dark coloration of the reaction mixture or final product - Decomposition of the starting materials or product. - Presence of impurities that are sensitive to the reaction conditions.- Perform the reaction at a lower temperature. - Purify the starting materials before use. - Consider performing the reaction under an inert atmosphere. - The final product may require purification by column chromatography or recrystallization with activated carbon to remove colored impurities.

IV. Experimental Protocols

While a specific protocol for the target molecule is not available, the following are generalized, best-practice procedures for the key transformations discussed.

Protocol 1: General Procedure for Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 3-hydroxyisothiazole-5-carboxylic acid in anhydrous methanol (typically 10-20 volumes).

  • Catalyst Addition: To the stirred solution, carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography or recrystallization.

Protocol 2: Analytical Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio should be optimized to achieve good separation of the starting material, product, and any impurities. A typical starting point could be a 1:1 mixture.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate). The starting carboxylic acid should have a different Rf value than the product ester.

V. Data Presentation

The following table summarizes the key physical properties of the target molecule and a potential major impurity.

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Signature
Methyl 3-hydroxyisothiazole-5-carboxylateC₅H₅NO₃S159.17[2]- Distinctive ¹H and ¹³C NMR signals for the ester methyl group. - Presence of a hydroxyl proton signal in ¹H NMR. - Characteristic IR absorption for O-H and C=O (ester) stretching.
Methyl 3-methoxyisothiazole-5-carboxylateC₆H₇NO₃S173.19- Additional ¹H and ¹³C NMR signals for the methoxy group. - Absence of a hydroxyl proton signal in ¹H NMR. - Absence of a broad O-H stretch in the IR spectrum.

VI. References

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

  • Google Patents. (1974). US3849430A - Process for the preparation of 3-isothiazolones and 3-hydroxyisothiazoles. Retrieved from

Sources

Optimizing reaction yield for Methyl-3-hydroxyisothiazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its preparation.

Overview of the Synthetic Approach

The synthesis of this compound is most effectively approached as a two-stage process. This methodology provides clear checkpoints for yield and purity assessment.

  • Stage 1: Cyclization to form 3-Hydroxyisothiazole-5-carboxylic Acid. This foundational step involves the construction of the isothiazole ring from acyclic precursors.

  • Stage 2: Fischer Esterification. The carboxylic acid intermediate is then esterified to yield the final methyl ester product.

This guide will address potential issues in both stages of this synthesis.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Esterification Precursors Acyclic Precursors (e.g., β-ketoester derivative) Cyclization Ring Closure Reaction (with sulfur and nitrogen source) Precursors->Cyclization Acid 3-Hydroxyisothiazole-5-carboxylic Acid Cyclization->Acid Esterification Fischer Esterification Acid->Esterification Methanol Methanol (CH3OH) + Acid Catalyst Methanol->Esterification Product This compound Esterification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: Stage 1 - Ring Formation

The construction of the isothiazole ring is the most critical phase of the synthesis, where yield and purity are often determined.

Question 1: Why is the yield of 3-Hydroxyisothiazole-5-carboxylic Acid consistently low?

Answer:

Low yields in heterocyclic ring formation reactions can often be traced back to several key factors:

  • Purity of Starting Materials: The synthesis of isothiazoles can be sensitive to impurities in the starting materials. For instance, if a β-ketoester is used as a precursor, its purity is paramount. Side reactions can be initiated by residual acids or bases from the preparation of the starting material. It is recommended to verify the purity of all reactants by NMR or other appropriate analytical techniques before use.

  • Reaction Conditions: The temperature and reaction time are critical parameters. Isothiazole synthesis can sometimes require elevated temperatures to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition of reactants or products. It is advisable to perform small-scale experiments to optimize the temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.[1]

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. The solvent's polarity can affect the solubility of reactants and intermediates, thereby impacting reaction kinetics. The base is often required to deprotonate a precursor, and its strength should be carefully considered to avoid unwanted side reactions.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Answer:

The formation of multiple products is a common issue in isothiazole synthesis.[1] Potential side reactions include:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction time is too short or the temperature is too low.

  • Alternative Cyclization Pathways: Depending on the precursors used, there might be possibilities for the formation of isomeric products or other heterocyclic systems. For example, in syntheses related to the Hantzsch thiazole synthesis, isomeric byproducts can form under certain conditions.[1]

  • Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition products.

To address this, it is important to carefully control the reaction stoichiometry and temperature. A thorough analysis of the byproducts by techniques like NMR and MS can provide valuable insights into the unwanted reaction pathways, allowing for targeted optimization of the reaction conditions.

Question 3: The reaction appears to have stalled and is not proceeding to completion. What steps can I take?

Answer:

A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Re-evaluate Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct. A slight excess of one reactant may sometimes be necessary to drive the reaction to completion.

  • Check for Inhibitors: Trace amounts of impurities, such as water or oxygen, can sometimes inhibit the reaction. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Increase Temperature: If the reaction is proceeding cleanly but slowly, a modest increase in temperature might be sufficient to push it to completion. However, monitor for the appearance of new byproduct spots on the TLC.

Troubleshooting Guide: Stage 2 - Fischer Esterification

The Fischer esterification is a classic and generally reliable reaction, but it is an equilibrium process, which can present its own set of challenges.

Question 1: The esterification of 3-Hydroxyisothiazole-5-carboxylic Acid is not going to completion, and I am recovering a significant amount of starting material. How can I improve the conversion?

Answer:

The key to a successful Fischer esterification is to shift the equilibrium towards the product side.[2] This can be achieved by:

  • Using a Large Excess of Alcohol: Since methanol is one of the reactants, using it as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, will drive the equilibrium towards the ester.[2]

  • Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will also shift the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent, or by adding a dehydrating agent.

  • Choice and Amount of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[2] Ensure that a sufficient catalytic amount is used.

Question 2: I am observing a dark coloration of the reaction mixture and the formation of impurities during esterification. What could be the cause?

Answer:

Darkening of the reaction mixture often indicates decomposition. This can be caused by:

  • Excessive Heat: While heating is necessary for the reaction, excessively high temperatures can lead to the degradation of the starting material or product, which are heterocyclic compounds that can be sensitive to strong acid and heat.

  • Concentrated Acid: Using a highly concentrated acid catalyst at elevated temperatures can promote side reactions such as sulfonation or other decomposition pathways.

It is recommended to use the minimum effective temperature and a moderate amount of the acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity I should aim for with the intermediate, 3-Hydroxyisothiazole-5-carboxylic Acid, before proceeding to the esterification step?

A1: It is highly recommended to purify the carboxylic acid intermediate to >95% purity before proceeding. Impurities from the first step can interfere with the esterification reaction and complicate the final purification of the methyl ester.

Q2: What are the best methods for purifying the final product, this compound?

A2: The final product can typically be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method will depend on the nature of the impurities present.

Q3: Can I perform a one-pot synthesis of this compound from the initial precursors?

A3: While one-pot syntheses can be more efficient, they are often more challenging to optimize. For the synthesis of this target molecule, a stepwise approach is recommended to ensure better control over each reaction and to simplify the purification of the intermediate and final product.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyisothiazole-5-carboxylic Acid (Hypothetical Route)

This protocol is based on general principles of isothiazole synthesis and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable β-ketoester precursor (1.0 eq) in an appropriate solvent.

  • Reagent Addition: Add the sulfur source (e.g., elemental sulfur) and the nitrogen source (e.g., an ammonia derivative) to the reaction mixture.

  • Heating: Heat the reaction mixture to the optimized temperature and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an appropriate aqueous work-up to isolate the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification to this compound
  • Reaction Setup: In a round-bottom flask, suspend 3-Hydroxyisothiazole-5-carboxylic Acid (1.0 eq) in methanol (used in large excess, e.g., 10-20 eq or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heating: Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by recrystallization or column chromatography.

Quantitative Data Summary

ParameterStage 1: Ring FormationStage 2: Esterification
Typical Temperature Range 80-120 °C60-70 °C (Refluxing Methanol)
Typical Reaction Time 4-24 hours2-8 hours
Key Reagents β-ketoester, Sulfur source, Nitrogen sourceMethanol, H₂SO₄ or TsOH
Common Solvents Ethanol, DMF, TolueneMethanol

Troubleshooting Workflow

G cluster_stage Identify Stage of Issue cluster_s1 Stage 1: Ring Formation Troubleshooting cluster_s2 Stage 2: Esterification Troubleshooting start Low Yield or Impurities in Synthesis stage_check Which stage is problematic? start->stage_check s1_purity Check Purity of Starting Materials stage_check->s1_purity Stage 1 s2_equilibrium Shift Equilibrium: - Excess Alcohol - Remove Water stage_check->s2_equilibrium Stage 2 s1_conditions Optimize Reaction Temperature & Time s1_purity->s1_conditions s1_reagents Verify Stoichiometry & Reagent Quality s1_conditions->s1_reagents s2_catalyst Optimize Catalyst Type & Loading s2_equilibrium->s2_catalyst s2_temp Control Temperature to Prevent Decomposition s2_catalyst->s2_temp

Caption: Decision tree for troubleshooting the synthesis.

References

  • ChemSynthesis. (2024). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Fischer Esterification. Retrieved from [Link]

Sources

Side reactions to avoid during the synthesis of substituted isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Isothiazoles

From the desk of the Senior Application Scientist

Welcome to the technical support center for isothiazole synthesis. The isothiazole core is a vital structural motif in medicinal chemistry and materials science, but its synthesis can be accompanied by challenging side reactions that impact yield, purity, and regioselectivity.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate these common issues. We will move beyond simple protocols to explain the underlying chemical principles driving these side reactions, providing you with the expert insights needed to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Regioselectivity and Isomer Control

Question: My synthesis of a 3,5-disubstituted isothiazole from a β-ketodithioester is producing a mixture of regioisomers. What controls the regioselectivity, and how can I favor my desired product?

Answer: This is a classic challenge where the ambident electrophilicity of your β-ketodithioester (or related β-ketothioamide) intermediate comes into play. The reaction proceeds via a sequential imine formation, cyclization, and oxidation cascade.[3] The regioselectivity is determined by which carbonyl group (the ketone or the thioester) undergoes the initial nucleophilic attack by the nitrogen source (e.g., NH₄OAc).

Causality and Mechanism: The initial step is the condensation of ammonia with one of the carbonyl groups to form an enamine intermediate. The subsequent intramolecular cyclization involves the attack of the sulfur atom onto the remaining carbonyl carbon, followed by oxidation to form the aromatic isothiazole ring. The regiochemical outcome depends on the relative reactivity of the ketone versus the thioester/thioamide carbonyl.

  • Kinetic vs. Thermodynamic Control: Often, the ketone is more electrophilic and reacts faster (kinetic product), but the thioamide-derived intermediate might be more stable under certain conditions, leading to the thermodynamic product.

  • Steric Hindrance: Bulky substituents near the ketone or thioester can steer the nucleophilic attack to the less hindered position.

Troubleshooting Strategies:

  • Solvent and Temperature Optimization:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can stabilize charged intermediates, potentially altering the activation energies for the competing pathways.

    • Low Temperatures: Running the reaction at lower temperatures (-20 °C to 0 °C) often favors the kinetic product, which can enhance selectivity if the desired pathway is the faster one.

  • Choice of Nitrogen Source: While ammonium acetate is common, using a bulkier amine source might introduce steric bias that favors attack at one carbonyl over the other.[3]

  • Catalyst Modification: In related syntheses, the choice of base or catalyst can influence the outcome. For instance, in some cyclizations, using a Lewis acid might selectively activate one carbonyl group.

Category 2: Ring Integrity and Stability

Question: During my reaction workup or subsequent functionalization, I'm observing significant ring-opening of the isothiazole nucleus. Why is my product unstable?

Answer: Isothiazolium salts, and even some neutral isothiazoles with electron-withdrawing groups, are susceptible to nucleophilic attack, which can lead to cleavage of the relatively weak N-S bond.[4] This is a common failure mode, especially when exposing the heterocycle to strong bases or certain nucleophiles.

Causality and Mechanism: The reaction is often initiated by the attack of a nucleophile (like a primary amine, hydroxide, or hydrazine) at the C3 or C5 position of the isothiazole ring. This disrupts the aromaticity and forms an intermediate that readily undergoes ring cleavage to yield a more stable open-chain species, such as a 3-aminopropenethione.[4]

G

Caption: Nucleophilic attack leading to isothiazole ring opening.

Troubleshooting Strategies:

  • Control pH During Workup: Avoid strongly basic conditions. Use mild bases like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) for neutralization instead of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Protecting Group Strategy: If you need to perform reactions on side chains that require harsh conditions, consider strategies where the isothiazole ring is synthesized in a later step.

  • Reagent Selection: When performing substitutions on the isothiazole ring, be mindful of the nucleophilicity of your reagents. For instance, reactions with primary amines are particularly known to cause ring opening.[4]

  • Temperature Control: Keep temperatures as low as possible during workup and purification to minimize decomposition.

Question: My oxidative cyclization of a 3-aminopropenethioamide is resulting in low yields and a complex mixture of byproducts, including what appears to be a dithioamide dimer. What is happening?

Answer: This issue points to a competition between the desired intramolecular cyclization and an undesired intermolecular reaction. The key intermediate, after initial oxidation, can either cyclize to form the isothiazole or react with another molecule of the starting material or intermediate, leading to dimerization and other side products.

Causality and Mechanism: The oxidative cyclization, often using reagents like iodine (I₂), bromine (Br₂), or hydrogen peroxide (H₂O₂), is thought to proceed through a sulfenyl halide or a related activated sulfur intermediate.[4]

  • Desired Pathway (Intramolecular): The nitrogen atom of the enamine attacks the activated sulfur atom intramolecularly to form the five-membered ring.

  • Side Reaction (Intermolecular): If the concentration is too high or the cyclization is slow, the activated sulfur intermediate of one molecule can be attacked by the sulfur atom of another molecule, leading to disulfide-linked dimers or oligomers.

Troubleshooting Workflow:

G

Caption: Decision tree for optimizing oxidative cyclization.

Troubleshooting Strategies:

  • High Dilution: This is the most critical factor. Running the reaction at high dilution (e.g., 0.01–0.05 M) dramatically favors the intramolecular cyclization over the intermolecular side reaction.

  • Slow Addition of Oxidant: Add the oxidizing agent (e.g., a solution of iodine in ethanol) dropwise over a long period using a syringe pump. This keeps the concentration of the reactive intermediate low at any given moment, further suppressing dimerization.

  • Choice of Oxidant: The reactivity of the oxidant matters. While iodine is common, sometimes a milder oxidant like H₂O₂ or even air (in metal-catalyzed versions) can provide better results.[3][4]

Optimized Experimental Protocol

Protocol: High-Dilution Oxidative Cyclization for the Synthesis of 3-Phenylisothiazol-5-amine

This protocol is optimized to minimize the formation of dimeric byproducts during the cyclization of 3-amino-3-phenylprop-2-enethioamide.[4]

Materials:

  • 3-amino-3-phenylprop-2-enethioamide (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet, dissolve the 3-amino-3-phenylprop-2-enethioamide in a volume of anhydrous ethanol sufficient to achieve a final concentration of 0.02 M .

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes.

  • Reagent Preparation: In a separate flask, prepare a solution of iodine (1.1 eq) and pyridine (2.0 eq) in anhydrous ethanol.

  • Controlled Addition: Transfer the iodine/pyridine solution to the dropping funnel or syringe pump. Add the solution dropwise to the stirred solution of the thioamide at room temperature over a period of 2-3 hours .

  • Reaction Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

    • Reduce the volume of ethanol under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-phenylisothiazol-5-amine.

Data Summary Table

Side ReactionKey CauseRecommended Conditions to MitigateParameter to Control
Isomer Formation Competing nucleophilic attack at different carbonylsLow temperature (-10 to 0 °C); steric directing groupsTemperature, Substrate Design
Ring Opening Nucleophilic attack on the ring (N-S cleavage)Mildly acidic or neutral pH (6-7); non-nucleophilic bases (e.g., TEA)pH, Reagent Choice
Dimerization/Oligomerization Intermolecular reaction of activated intermediatesHigh dilution (<0.05 M); slow addition of oxidantConcentration, Addition Rate

References

  • N/A
  • Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. Retrieved January 12, 2026, from [Link]

  • N/A
  • Methods to Synthesize Substituted Isothiazoles. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The chemistry of isothiazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Technical Support Center: Troubleshooting Low Yield in Isothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of the isothiazole ring. As a Senior Application Scientist, I have curated this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding isothiazole synthesis.

Q1: My isothiazole synthesis is resulting in a very low yield or failing completely. What are the most common initial factors to investigate?

A1: Low yields in isothiazole synthesis can often be traced back to a few key areas. Firstly, the purity and stability of your starting materials are paramount. For instance, in syntheses involving enamines or other reactive precursors, their degradation can halt the reaction. Secondly, the reaction conditions, including temperature, solvent, and the choice of base or catalyst, are critical and highly substrate-dependent. An inappropriate solvent can hinder reactant solubility and impede the reaction, while suboptimal temperature can lead to either an incomplete reaction or the formation of degradation byproducts.

Q2: How do I choose the right synthetic strategy for my target isothiazole?

A2: The selection of a synthetic route depends on the desired substitution pattern on the isothiazole ring, the availability of starting materials, and the scale of the synthesis. For instance, the Rees synthesis is a high-yielding method for specific substitution patterns under mild conditions, making it suitable for complex molecules.[1] In contrast, multicomponent reactions, such as the Singh synthesis from β-ketodithioesters, offer operational simplicity and are ideal for generating a library of diverse isothiazole derivatives.[1]

Q3: What are the typical purification methods for isothiazole compounds?

A3: Purification of isothiazoles is generally achieved through standard techniques such as column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization is crucial and should be one in which the isothiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, hexane, and mixtures like ethanol/water.

Troubleshooting Guides

This section provides in-depth, question-and-answer-based guides to address specific experimental issues.

Problem 1: Low or No Product Formation

Q: I am seeing little to no formation of my desired isothiazole product by TLC or NMR analysis. What are the potential causes and how can I troubleshoot this?

A: This is a common and frustrating issue. A systematic approach to troubleshooting is key. The following decision tree can guide your investigation.

Troubleshooting_Low_Yield start Low or No Product precursor Check Precursor Stability & Purity start->precursor First, verify starting materials conditions Optimize Reaction Conditions precursor->conditions If precursors are pure... sub_precursor1 Run NMR/MS on starting materials precursor->sub_precursor1 sub_precursor2 Purify or resynthesize precursors precursor->sub_precursor2 catalyst Investigate Catalyst Activity conditions->catalyst If conditions are optimized... sub_conditions1 Screen Solvents conditions->sub_conditions1 sub_conditions2 Vary Temperature conditions->sub_conditions2 sub_conditions3 Test Different Bases conditions->sub_conditions3 sub_catalyst1 Check Catalyst Loading catalyst->sub_catalyst1 sub_catalyst2 Test a Fresh Batch of Catalyst catalyst->sub_catalyst2 sub_catalyst3 Consider Catalyst Deactivation catalyst->sub_catalyst3

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Verify Precursor Integrity:

    • Rationale: The stability of starting materials, particularly enamines and β-ketodithioesters, can be a significant factor. Enamines can be prone to hydrolysis, and other precursors may degrade upon storage.

    • Action: Before starting your reaction, confirm the purity of your precursors using NMR spectroscopy or by checking their melting point. If impurities are detected, purify the starting materials by recrystallization or chromatography.

  • Optimize Reaction Conditions:

    • Solvent Effects: The choice of solvent can dramatically impact reaction rates and yields. A solvent that does not fully dissolve the reactants will result in a sluggish or incomplete reaction.

      • Action: If you suspect poor solubility, try a different solvent. For many isothiazole syntheses, polar aprotic solvents like DMF or DMSO are effective. A solvent screen with small-scale parallel reactions can efficiently identify the optimal solvent.

    • Temperature Control: Isothiazole ring formation is often temperature-sensitive.

      • Action: If your reaction is slow at room temperature, gradually increase the temperature. Conversely, if you observe the formation of multiple byproducts, lowering the reaction temperature may improve selectivity.

    • Base Selection: The choice and stoichiometry of the base can be critical, especially in reactions involving deprotonation steps.

      • Action: If your yield is low, consider screening different bases. For instance, in some syntheses, a combination of bases, such as DABCO and triethylamine, has been shown to be more effective than a single base.[2]

Parameter Recommendation Rationale
Solvent Screen polar aprotic (DMF, DMSO) and alcoholic (EtOH, MeOH) solvents.Solvency of reactants and intermediates is crucial for reaction kinetics.
Temperature Systematically vary from room temperature to reflux.Balances reaction rate and potential for side reactions or degradation.
Base Screen organic (e.g., Et3N, DBU) and inorganic (e.g., K2CO3, KOH) bases.The strength and steric hindrance of the base can influence the reaction pathway and yield.

Table 1: General Parameters for Reaction Optimization

Problem 2: Formation of Multiple Products and Side Reactions

Q: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my desired isothiazole. How can I improve the selectivity?

A: The formation of multiple products is a common challenge, often arising from competing reaction pathways or the instability of intermediates.

Common Side Reactions and Their Mitigation:

  • Formation of Pyridines from Enamines: In the synthesis of isothiazoles from enamines, a common side reaction is the formation of pyridine derivatives, which can significantly reduce the yield of the desired isothiazole.[3]

    • Mitigation: This side reaction is often favored at higher temperatures. Running the reaction at room temperature or below can help to minimize the formation of the pyridine byproduct.

  • Oxidative Degradation: Some precursors to isothiazoles can be sensitive to oxidation.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, preventing the formation of the isothiazole ring.

    • Mitigation: Ensure that your solvents are anhydrous and that the reaction is protected from atmospheric moisture.

Diagnostic Workflow:

  • Characterize Byproducts: Isolate the major byproducts by chromatography and characterize them using NMR and mass spectrometry. Understanding the structure of the byproducts can provide valuable insight into the competing reaction pathways.

  • Monitor Reaction Progress: Take aliquots of the reaction mixture at regular intervals and analyze them by TLC or LC-MS. This can help you to determine if the byproducts are forming early in the reaction or as a result of product degradation over time.

Side_Reaction_Workflow start Multiple Products Observed characterize Isolate & Characterize Byproducts (NMR, MS) start->characterize monitor Monitor Reaction Over Time (TLC, LC-MS) characterize->monitor adjust Adjust Reaction Conditions monitor->adjust sub_adjust1 Lower Temperature adjust->sub_adjust1 sub_adjust2 Change Solvent adjust->sub_adjust2 sub_adjust3 Use Inert Atmosphere adjust->sub_adjust3

Caption: Workflow for addressing side product formation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Catalyst Screening for Rhodium-Catalyzed Isothiazole Synthesis

This protocol is designed to help you identify the optimal rhodium catalyst and ligand for the transannulation of 1,2,3-thiadiazoles with nitriles.

Materials:

  • 1,2,3-Thiadiazole substrate

  • Nitrile substrate

  • A selection of rhodium catalysts (e.g., [Rh(COD)Cl]2, Rh(acac)(CO)2)

  • A selection of phosphine ligands (e.g., DPPF, Xantphos)

  • Anhydrous solvent (e.g., chlorobenzene, toluene)

  • Schlenk tubes or similar reaction vessels

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 1,2,3-thiadiazole (1.0 equiv), nitrile (1.2 equiv), rhodium catalyst (5 mol%), and phosphine ligand (12 mol%) to a Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 130 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature, and analyze the crude reaction mixture by ¹H NMR to determine the conversion and yield.

Catalyst Ligand Yield (%)
[Rh(COD)Cl]2DPPFHigh
Rh(acac)(CO)2XantphosModerate
[Rh(COD)Cl]2NoneLow

Table 2: Example Data from a Catalyst Screen (Note: Yields are illustrative and will vary with substrates)

Protocol 2: Spectroscopic Analysis of a Crude Isothiazole Reaction Mixture

This protocol outlines the steps for preparing a sample of your crude reaction mixture for NMR and MS analysis to identify the product and any major byproducts.

Materials:

  • Crude reaction mixture

  • Deuterated solvent for NMR (e.g., CDCl3, DMSO-d6)

  • Solvent for MS analysis (e.g., methanol, acetonitrile)

  • NMR tube

  • Vials for MS analysis

Procedure for NMR Sample Preparation:

  • Sample Preparation: Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve a small amount of the residue in the appropriate deuterated solvent.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Procedure for MS Sample Preparation:

  • Sample Preparation: Dilute a small amount of the crude reaction mixture in a suitable solvent for mass spectrometry.

  • Analysis: Analyze the sample by LC-MS or direct infusion ESI-MS to identify the molecular weights of the components in the mixture.

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. Below is a generalized mechanism for the formation of isothiazoles from enamines.

Enamine_Mechanism Enamine Enamine Intermediate1 Initial Adduct Enamine->Intermediate1 + Sulfur Reagent Sulfur_Reagent Sulfur Reagent (e.g., SCl2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isothiazole Isothiazole Product Intermediate2->Isothiazole Elimination Elimination Elimination of HCl

Caption: Generalized mechanism of isothiazole formation from an enamine.

References

  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82. Available from: [Link][3]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available from: [Link][4]

  • Organic Chemistry Portal. Isothiazole synthesis. Available from: [Link][5]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). RSC Advances, 8(64), 36567-36575. Available from: [Link][6]

  • Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11685-11694. Available from: [Link][7]

  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673-694. Available from: [Link][8]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available from: [Link][9]

Sources

Identification of byproducts in Methyl-3-hydroxyisothiazole-5-carboxylate reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of Methyl-3-hydroxyisothiazole-5-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis, often involving the cyclization of precursors derived from propiolates and a sulfur source, can be accompanied by the formation of various byproducts.[3] Controlling the purity of the final compound is critical for downstream applications, making robust analytical characterization essential.

This guide provides detailed, field-tested advice in a question-and-answer format to help you identify and troubleshoot common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind byproduct formation and provide validated protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly based on the deuterated solvent used. However, in a common solvent like CDCl3 or DMSO-d6, you should expect the following key signals. The isothiazole ring exists in tautomeric equilibrium between the hydroxy form and the keto form (isothiazol-3(2H)-one).[4] The exact shifts will depend on the dominant tautomer in the chosen solvent.

Table 1: Representative NMR Data for this compound

NucleusAssignmentExpected Chemical Shift (δ, ppm)Notes
1HH4 (Isothiazole ring)~7.1 - 7.5A sharp singlet. Its precise position is sensitive to solvent and concentration.[4]
1H-OCH3 (Ester)~3.9 - 4.1A sharp singlet integrating to 3 protons.
1H-OH / -NH (Tautomer)Highly variableA broad singlet, often in the 9.0 - 12.0 ppm range, which may exchange with D2O.
13CC=O (Ester)~160 - 165
13CC3 (Isothiazole ring)~168 - 172Quaternary carbon, position reflects the keto/enol character.
13CC5 (Isothiazole ring)~155 - 160Quaternary carbon attached to the ester group.
13CC4 (Isothiazole ring)~115 - 120The protonated carbon of the isothiazole ring.
13C-OCH3 (Ester)~52 - 55

Note: These are approximate values. It is crucial to obtain a reference spectrum of a verified pure standard in your specific NMR solvent for accurate comparison.

Q2: My reaction involves thionyl chloride (SOCl2). What common byproducts should I look for?

A2: Thionyl chloride is a highly reactive reagent used for chlorination and as a dehydrating agent in cyclization.[5] Side reactions are common. In the context of isothiazole synthesis from precursors like β-ketothioamides, SOCl2 can lead to chlorinated intermediates or byproducts.[6] You should be vigilant for:

  • Chlorinated Isothiazoles: Substitution of the hydroxyl group with a chlorine atom. This would result in the disappearance of the broad -OH/-NH signal and significant shifts in the 13C spectrum for the C3 carbon.

  • Over-chlorination: If other reactive sites are present, such as activated methyl groups on starting materials, these can also undergo chlorination.[6]

  • Decomposition Products: Harsh conditions (e.g., high temperature) with SOCl2 can lead to complex, often polymeric, material that may appear as a broad baseline hump in the NMR.

Q3: Can impurities from common laboratory solvents interfere with my analysis?

A3: Absolutely. Signals from residual solvents used during reaction workup (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[7][8] Water is also frequently observed. It is essential to distinguish these from true reaction byproducts. We recommend consulting established tables of NMR solvent impurities.[8][9] For instance, the singlet for water can appear anywhere from ~1.5 ppm in CDCl3 to ~3.3 ppm in DMSO-d6.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific spectral observations and provides a logical workflow for byproduct identification.

Issue 1: Unexpected singlet in the 1H NMR spectrum between 3.5 and 4.5 ppm.

  • Possible Cause 1: O-Methylated Byproduct. In reactions involving diazomethane or other methylating agents, or potentially from the methanol used to make the ester, methylation can occur at the C3-hydroxyl/amide oxygen instead of the desired esterification or if the starting material is not fully consumed. This leads to the formation of Methyl 3-methoxyisothiazole-5-carboxylate.[4][10]

  • Recommended Action:

    • Check 13C Spectrum: Look for an additional methoxy signal (~55-60 ppm) distinct from the ester methoxy carbon.

    • Perform 2D NMR: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable here. The protons of the O-CH3 group should show a correlation to the C3 carbon of the isothiazole ring, while the ester's -OCH3 protons will correlate to the ester carbonyl carbon.

    • Reference Comparison: The chemical shift for H4 in the O-methylated product is often very similar to the desired product, making 1D 1H NMR insufficient for confirmation.[4]

  • Possible Cause 2: Unreacted Starting Material. If your synthesis starts from a precursor that already contains a methyl ester, its NMR signals might be present.

  • Recommended Action:

    • Run a Spectrum of the Starting Material: Always have a reference 1H NMR of your key starting materials in the same solvent for direct comparison.

    • Reaction Monitoring: Use in-situ NMR monitoring or take aliquots during the reaction to track the disappearance of starting material signals and the appearance of product and byproduct signals.[11][12][13][14]

Issue 2: Multiple singlets observed in the aromatic region (6.0 - 9.0 ppm).

  • Possible Cause 1: Isomeric Byproducts. Depending on the precursors, cyclization can sometimes occur in different ways, leading to isomeric heterocycles (e.g., a thiazole instead of an isothiazole).[15][16] This is especially true in three-component reactions where regioselectivity can be an issue.[16]

  • Recommended Action:

    • Detailed 2D NMR: COSY, HSQC, and HMBC experiments are critical to piece together the connectivity of these unknown species.

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS). Isomers will have the identical mass to your target compound, confirming this hypothesis.

    • Re-evaluate the Mechanism: Review the reaction mechanism. Are there alternative nucleophilic or electrophilic sites that could lead to a different ring system?

  • Possible Cause 2: Dimerization or Oligomerization. Under certain conditions (e.g., high concentration, presence of a catalyst), molecules can react with each other.

  • Recommended Action:

    • Mass Spectrometry: Look for peaks corresponding to 2x (or more) the mass of your expected product.

    • Diffusion Ordered Spectroscopy (DOSY): This NMR technique separates signals based on the diffusion coefficient of molecules. Larger molecules (dimers, oligomers) will diffuse more slowly and can be distinguished from your smaller monomeric product.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to identifying an unknown impurity observed in your NMR spectrum.

G start Unexpected Peak(s) in NMR Spectrum is_solvent Compare to Solvent Impurity Tables (Gottlieb et al.) start->is_solvent solvent Known Solvent/Grease Impurity. Ignore for Byproduct Analysis. is_solvent->solvent Yes is_sm Compare to Starting Material (SM) Spectra is_solvent->is_sm No sm Unreacted Starting Material. Optimize Reaction Time/Conditions. is_sm->sm Yes characterize Characterize Unknown Byproduct is_sm->characterize No hrms Obtain High-Resolution Mass Spec (HRMS) characterize->hrms nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) characterize->nmr_2d mass_check Mass = Expected Product? hrms->mass_check structure Elucidate Structure using all data. nmr_2d->structure dosy Perform DOSY NMR (Optional, for size) dosy->structure isomer Probable Isomer. Use 2D NMR to determine structure. mass_check->isomer Yes mass_check_2x Mass = 2x Expected Product? mass_check->mass_check_2x No isomer->structure dimer Probable Dimer. Confirm with 2D NMR/DOSY. mass_check_2x->dimer Yes fragment Probable Fragmentation or Structurally Different Byproduct mass_check_2x->fragment No dimer->dosy fragment->nmr_2d

Caption: A logical workflow for troubleshooting unexpected signals in NMR spectra.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Byproduct Quantification

This protocol ensures reproducible and accurate quantification of impurities relative to the main product.

  • Dry the Crude Sample: Ensure your crude reaction mixture is thoroughly dried under high vacuum to remove all volatile solvents. Their presence can interfere with integration.

  • Select an Internal Standard: Choose an internal standard that has a sharp singlet in a clean region of the 1H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard must not react with your product or any byproducts.

  • Prepare the Sample:

    • Accurately weigh approximately 15-20 mg of the crude product into a clean vial. Record the exact mass (mcrude).

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the exact mass (mstd).

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • Acquire the 1H NMR Spectrum:

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of any proton to be integrated) to allow for full relaxation of all signals. A d1 of 10-15 seconds is often a safe starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest peak of interest).

  • Process and Integrate:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the well-resolved signal for the internal standard (Istd) and set its integral to the number of protons it represents (e.g., 9 for the CH3 groups of 1,3,5-trimethoxybenzene).

    • Integrate the signals corresponding to your main product (Iproduct) and any identified byproducts (Ibyproduct).

  • Calculate Molar Ratios: The molar ratio of a component (x) to the standard can be calculated as:

    • Mole Ratio (x:std) = (Integralx / Nx) / (Integralstd / Nstd)

    • Where N is the number of protons giving rise to the signal. From this, the purity and byproduct percentages can be determined.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Kowalewski, J., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Hall, A. M. R., et al. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Benchchem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ChemicalBook. (n.d.). Isothiazole(288-16-4) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles.
  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
  • Stoltz, B. M., & Grubbs, R. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ChemSynthesis. (2025). methyl 3-hydroxy-5-isothiazolecarboxylate.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. JACS Au.
  • Bera, A., & Pralay, M. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties.
  • Magritek. (n.d.). On-line NMR reaction monitoring.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Royal Society of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (2022). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....
  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
  • Pharmaffiliates. (n.d.). This compound.
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry.
  • Study.com. (n.d.). Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Journal of Pharmaceutical Research International. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

Sources

Technical Support Center: Purifying Crude Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl-3-hydroxyisothiazole-5-carboxylate (MHI-5C). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic intermediate.[1][2] We will explore the causality behind purification issues and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in organic synthesis.[1] Like any synthetic intermediate, its purity is paramount. Impurities, whether they are unreacted starting materials, byproducts, or residual solvents, can lead to poor yields in subsequent steps, introduce unwanted side reactions, or compromise the biological activity and safety profile of a final active pharmaceutical ingredient (API).

This guide provides a structured approach to troubleshooting and resolving common purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and how can I purify it?

This is a common issue often stemming from several factors:

  • Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove and may keep the product from solidifying.

  • Process-Related Impurities: The synthesis of isothiazole rings can sometimes generate colored, polymeric, or tarry byproducts.[3][4]

  • Thermal Degradation: The isothiazole ring, while aromatic, can be sensitive to prolonged exposure to high temperatures, leading to decomposition.

Recommended Purification Strategy:

Your primary goal is to induce crystallization and remove the highly polar and colored impurities. A multi-step approach is often most effective.

Step 1: Initial Solvent Wash (Trituration)

The objective here is to use a solvent in which your product has very low solubility, but the oily impurities are soluble.

  • Protocol:

    • Transfer the crude oil to an Erlenmeyer flask.

    • Add a small volume of a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate (e.g., 9:1 v/v).

    • Stir vigorously with a spatula or magnetic stirrer. The goal is to "wash" the oil. If the product begins to solidify, break up the clumps to ensure maximum surface area contact with the solvent.

    • Decant or filter the solvent. Repeat the wash 2-3 times.

    • Dry the resulting solid (if obtained) under vacuum.

Step 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities at varying temperatures.[5]

  • Rationale: The ideal solvent will dissolve the MHI-5C poorly at room temperature but readily at an elevated temperature.[5] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble as the solution cools (remaining in the mother liquor).[5]

  • Protocol: Solvent Screening & Recrystallization

    • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (see Table 1) to find the optimal system.

    • Dissolution: Place the crude solid in a flask, add the chosen solvent, and heat to boiling with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.[5]

    • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
TolueneLow111Good for moderately polar compounds. Can sometimes form oils; slow cooling is critical.
Ethyl Acetate / HexaneTunable~70-77A robust system. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethanol / WaterHigh~78-100Excellent for polar compounds like MHI-5C. Dissolve in hot ethanol, add water until cloudy, reheat, and cool.[5]
IsopropanolMedium82A good single-solvent option if solubility profile is favorable.
Question 2: My NMR analysis shows significant amounts of starting materials. Is column chromatography the only option?

While column chromatography is highly effective, it may not always be necessary. The best method depends on the polarity difference between your product and the impurities.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on preliminary analysis.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Purification Strategy Start Crude MHI-5C Product TLC Analyze by TLC (e.g., 30% EtOAc/Hexane) Start->TLC Recrystallize Recrystallization TLC->Recrystallize Product spot is major Impurity spots are faint or have very different Rf Column Column Chromatography TLC->Column Product and impurity spots are close in Rf (ΔRf < 0.2) Wash Solvent Wash / Trituration TLC->Wash Impurities are highly non-polar (high Rf) or baseline (polar)

Caption: Decision tree for selecting a purification method.

When to Avoid Chromatography:

If Thin Layer Chromatography (TLC) shows that the starting materials are significantly more or less polar than your product (a large difference in Rf value), a simple acid-base extraction or a carefully chosen recrystallization may suffice. Given that MHI-5C has an acidic proton on the hydroxyl group, an acid-base wash could potentially remove neutral or basic impurities.

Question 3: I need to perform column chromatography. What conditions do you recommend?

Flash column chromatography using silica gel is the standard method for purifying moderately polar compounds like MHI-5C.[6][7]

Rationale for Parameter Selection:

  • Stationary Phase: Silica gel is slightly acidic and polar. Polar compounds interact more strongly and elute more slowly.[6]

  • Mobile Phase (Eluent): A two-component system, typically a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate), is used.[8] Increasing the proportion of the polar solvent increases the eluting power of the mobile phase, moving polar compounds faster down the column.[7]

  • TLC as a Guide: TLC is essential for determining the right solvent system.[7] Aim for a solvent mixture that gives your product an Rf value of ~0.3-0.4 , as this generally provides the best separation.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Develop TLC plates in various Ethyl Acetate (EtOAc) / Hexane mixtures (e.g., 10%, 20%, 30%, 40% EtOAc).

    • Identify the system that gives your product an Rf of ~0.3 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[9] Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc/Hexane).[9]

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[6][9]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or the eluent itself.[9]

    • Carefully apply the sample solution to the top of the silica column.

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions in test tubes.

    • Start with a less polar solvent system (e.g., 10% EtOAc/Hexane) to elute non-polar impurities first.

    • Gradually increase the polarity of the eluent (gradient elution, e.g., move to 20%, then 30% EtOAc/Hexane) to elute your product.

    • Monitor the fractions by TLC to identify which ones contain the pure product.[7]

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Typical Column Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic compounds; provides good resolution.[6]
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in HexaneStarts non-polar to remove fast-running impurities, then increases polarity to elute the target compound.[8]
Sample Loading Dry loading or minimal strong solventPrevents band broadening and ensures a tight, concentrated starting point for better separation.
Monitoring TLC with UV visualization and/or a potassium permanganate stainAllows for tracking of the product and impurities throughout the fractions.[7]

References

  • Benchchem. Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • University of Toronto. Column chromatography.
  • University of Colorado Boulder. Column Chromatography.
  • ChemSynthesis. methyl 3-hydroxy-5-isothiazolecarboxylate.
  • How to run column chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • CymitQuimica. This compound.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. This compound.
  • ResearchGate. A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Pharmaffiliates. This compound.
  • ResearchGate. Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • New Journal of Chemistry (RSC Publishing). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.
  • Wikipedia. Isothiazole.
  • ChemicalBook. This compound.
  • ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.
  • Google Patents. 5-amino-3-methyl-isothiazole and process.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Sources

Isothiazole Functionalization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole ring functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the isothiazole core. The isothiazole scaffold is a cornerstone in medicinal chemistry, present in a range of biologically active compounds.[1][2] However, its unique electronic properties and the reactivity of its constituent atoms present distinct challenges in synthetic chemistry. This resource provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am planning a synthesis. What are the principal strategies for introducing substituents onto an isothiazole ring?

There are two primary approaches to obtaining substituted isothiazoles:

  • Ring-Closing Reactions (Construction): This involves building the isothiazole ring from acyclic precursors that already contain the desired substituents. Common methods include:

    • Oxidative Cyclization: Formation of the S-N bond from a suitable precursor, such as the cyclization of 3-aminopropenethiones.[3]

    • (4+1) and (3+2) Heterocyclization: These methods involve the reaction of fragments that provide four and one, or three and two atoms of the final ring, respectively.[3][4] For example, reacting α,β-unsaturated aldehydes with ammonium thiocyanate is a (3+2) approach.[3][4]

  • Functionalization of a Pre-formed Ring: This involves modifying an existing isothiazole core. Key strategies include:

    • Electrophilic Substitution: The isothiazole ring can undergo electrophilic substitution, primarily at the C4 position.[5]

    • Metalation and Cross-Coupling: This is a powerful modern approach for introducing a wide variety of substituents. It typically involves initial halogenation or metalation of the ring followed by cross-coupling reactions like Suzuki, Stille, or Sonogashira.[6][7]

    • C-H Activation: Direct functionalization of C-H bonds is an emerging and efficient strategy.[6]

The choice between these strategies depends on the desired substitution pattern and the availability of starting materials.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution

Q2: I'm attempting an electrophilic substitution (e.g., bromination) on my isothiazole, but I'm getting a mixture of isomers or no reaction at all. What's going wrong?

Underlying Principles: The isothiazole ring is considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, making it less reactive towards electrophiles than rings like furan or thiophene.[8] The regioselectivity of electrophilic attack is governed by the electron density at the carbon atoms. Generally, the order of reactivity is C4 > C5 > C3. The C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[5]

Troubleshooting Steps:

  • Confirm the Directing Effects of Existing Substituents:

    • Electron-donating groups (EDGs) at C3 or C5 will activate the ring and generally direct electrophilic substitution to the C4 position.[5]

    • Electron-withdrawing groups (EWGs) will deactivate the ring, making substitution more difficult.

  • Optimize Reaction Conditions:

    • Halogenation: For bromination, using bromine in acetic acid at elevated temperatures may be necessary for unsubstituted isothiazoles.[5] For more activated rings, milder conditions (e.g., bromine in acetic acid at 5–20°C) can provide high yields of the 4-bromo derivative.[5]

    • Nitration: A mixture of nitric and sulfuric acids typically yields the 4-nitroisothiazole.[5]

    • Acylation: Friedel-Crafts acylations on the isothiazole ring are generally unsuccessful.[5] Consider alternative strategies like metalation followed by quenching with an acylating agent.

Workflow for Addressing Poor Regioselectivity:

G start Poor Regioselectivity in Electrophilic Substitution substituent Analyze Directing Effects of Existing Substituents start->substituent edg EDG at C3/C5? substituent->edg ewg EWG Present? substituent->ewg conditions Optimize Reaction Conditions alternative Consider Alternative Functionalization Strategy conditions->alternative Still poor selectivity metalation Utilize Metalation-Halogenation or C-H Activation alternative->metalation edg->conditions No direct_to_c4 Directs to C4. Proceed with optimized conditions. edg->direct_to_c4 Yes ewg->conditions No deactivated Ring is deactivated. Increase temperature/reaction time or use stronger electrophile. ewg->deactivated Yes cross_coupling Perform Cross-Coupling (e.g., Suzuki, Stille) metalation->cross_coupling

Caption: Decision workflow for troubleshooting regioselectivity.

Issue 2: Challenges with Metalation and Cross-Coupling at Specific Positions

Q3: I'm struggling to perform a Suzuki coupling at the C3 position of my 3-halo-isothiazole. The reaction is sluggish and gives low yields.

Underlying Principles: The reactivity of haloisothiazoles in cross-coupling reactions is position-dependent. Generally, a halogen at the C5 position is more reactive than one at the C3 position.[4][7] This is attributed to the electronic environment of the different carbon atoms within the ring. 3-Substituted isothiazoles can be less reactive in Suzuki couplings.[7]

Troubleshooting Steps:

  • Choice of Halogen: The nature of the halogen is critical. The order of reactivity is I > Br > Cl. If you are using a 3-chloro or 3-bromo derivative with poor results, consider synthesizing the 3-iodo analog, for instance, via a Sandmeyer iodination.[7]

  • Reaction Conditions Optimization:

    • Catalyst and Ligand: Screen different palladium catalysts and ligands. For less reactive positions, more electron-rich and bulky phosphine ligands can be beneficial.

    • Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. Experiment with different combinations (e.g., K₂CO₃ in dioxane/water, CsF in DME).

  • Alternative Coupling Reactions: If Suzuki coupling remains problematic, consider other cross-coupling reactions that may be more effective for the C3 position. Stille and Negishi couplings have been successfully employed for 3-substituted isothiazoles.[7]

Comparative Reactivity in Cross-Coupling:

PositionHalogen ReactivityRecommended CouplingNotes
C5 HighSuzuki, Stille, Sonogashira, NegishiGenerally proceeds well with Br or I.[7]
C4 ModerateHeck, SonogashiraRequires specific pre-functionalization.
C3 LowStille, Negishi, Suzuki (with Iodo)Often less reactive, may require more forcing conditions or a more reactive coupling partner.[7]
Issue 3: Unwanted Ring Opening

Q4: I'm observing unexpected byproducts, and I suspect my isothiazole ring is not stable under my reaction conditions. When should I be concerned about ring opening?

Underlying Principles: While the isothiazole ring is aromatic and generally stable, it can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or reducing agents.[3][9] The weak S-N bond is the point of initial cleavage in many of these reactions.

Common Scenarios Leading to Ring Opening:

  • Reaction with Hydrazines: Treatment of isothiazoles with hydrazine can lead to ring transformation into pyrazoles.[3] The outcome depends on the substituents present on the isothiazole ring.

  • Reductive Cleavage: Strong reducing agents like Raney Nickel can cause desulfurization and ring opening.[5]

  • Attack by Strong Nucleophiles: Certain strong nucleophiles can attack the sulfur atom, initiating ring cleavage. Isothiazolium salts are particularly susceptible to this.[5]

Preventative Measures and Troubleshooting:

  • Avoid Harsh Reducing Agents: If you need to reduce a functional group elsewhere in the molecule, consider milder, more selective reagents.

  • Buffer Reactions with Strong Bases/Nucleophiles: If a strong base is required, consider using non-nucleophilic bases or running the reaction at low temperatures to minimize side reactions.

  • Protecting Groups: If a particular functional group is making the ring more susceptible to cleavage, consider protecting it before proceeding with the problematic step.

Conceptual Pathway of Ring Opening by Hydrazine:

G isothiazole Isothiazole Derivative attack Nucleophilic Attack at C3 or C5 isothiazole->attack hydrazine Hydrazine (Nucleophile) hydrazine->attack cleavage S-N Bond Cleavage attack->cleavage intermediate Acyclic Intermediate cleavage->intermediate cyclization Ring Closure intermediate->cyclization pyrazole Pyrazole Product cyclization->pyrazole

Caption: Ring transformation of isothiazole to pyrazole.

Experimental Protocols

Protocol 1: Regioselective Bromination at C4

This protocol is for the bromination of an isothiazole bearing an electron-donating group at C3 or C5.

  • Dissolution: Dissolve the substituted isothiazole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 5-10°C in an ice bath.

  • Bromine Addition: Add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 15°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc via C=O/C=S bond functionalization under metal- and catalyst-free conditions. Organic Letters, 18(10), 2451–2454. [Link]

  • Anonymous. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-491. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Ivanova, Y., & Mangelinckx, S. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkat USA. [Link]

  • Vernin, G., et al. (1998). Phototransposition Chemistry of 4-Substituted Isothiazoles. The P4 Permutation Pathway. The Journal of Organic Chemistry, 63(23), 8272-8283. [Link]

  • Li, Y., et al. (2020). Transition Metal-Free Synthesis of Substituted Isothiazoles via Three-Component Annulation of Alkynones, Xanthate and NH4I. ResearchGate. [Link]

  • Anonymous. (n.d.). The chemistry of isothiazoles. ResearchGate. [Link]

  • Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect. [Link]

  • Singh, P. P., & Kumar, A. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry.
  • Paneth, P., & De Kimpe, N. (2002). Synthesis of isothiazole derivatives [4-6]. ResearchGate. [Link]

  • Anonymous. (n.d.). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. MDPI. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

  • Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]

  • Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681-3693. [Link]

  • Anonymous. (n.d.). Recent advances in the synthesis of isothiazoles. ResearchGate. [Link]

  • Anonymous. (n.d.). Product Class 15: Isothiazoles. Science of Synthesis. [Link]

  • Anonymous. (n.d.). Synthesis of some new 5- substituted of. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ACS Publications. [Link]

  • Anonymous. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]

  • Anonymous. (n.d.). Isothiazole. Wikipedia. [Link]

  • Anonymous. (n.d.). Rearrangement of heteroatoms and migration of a substituent in isothiazole and thiazole derivatives. ResearchGate. [Link]

  • Anonymous. (n.d.). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Anonymous. (n.d.). Thiazole. Wikipedia. [Link]

  • Anonymous. (n.d.). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]

  • Anonymous. (1995). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 50(12), 799-805. [Link]

  • Anonymous. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1765-1774. [Link]

  • Anonymous. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1937-1941. [Link]

  • Meher, S. K., et al. (2024). KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. The Journal of Organic Chemistry, 89(17), 12785-12789. [Link]

  • Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. [Link]

Sources

Stability issues of Methyl-3-hydroxyisothiazole-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl-3-hydroxyisothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you may encounter during your experiments. My aim is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and interpret your results with confidence.

I. Understanding the Molecule: Key Structural Features Influencing Stability

This compound is a heterocyclic compound featuring an isothiazole ring, a hydroxyl group at the 3-position, and a methyl ester at the 5-position. Several structural aspects are critical to its stability:

  • The Isothiazole Ring: This sulfur- and nitrogen-containing heterocycle is the core of the molecule. While aromatic, the N-S bond can be a point of susceptibility under certain conditions.

  • The 3-Hydroxy Group and Tautomerism: The 3-hydroxyisothiazole moiety exists in a tautomeric equilibrium with its 2-isothiazolin-3-one form. In aqueous solutions, the lactam (keto) form is generally predominant. This equilibrium is crucial as the reactivity and degradation pathways of the two tautomers can differ significantly.[1]

  • The Methyl Ester Group: The ester at the 5-position is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3]

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions regarding the stability of this compound.

1. What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.

2. In which solvents is the compound most stable?

For short-term experimental use, aprotic solvents are generally preferred over protic solvents, especially if the solution needs to be stored. If aqueous buffers are necessary, it is advisable to use freshly prepared solutions and conduct experiments at a controlled, slightly acidic to neutral pH.

3. What are the primary degradation pathways I should be aware of?

The main degradation pathways to consider are:

  • Hydrolysis: Both the isothiazole ring and the methyl ester are susceptible to hydrolysis, especially at alkaline pH.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

  • Oxidative Degradation: The sulfur atom in the isothiazole ring is a potential site for oxidation.

4. How can I monitor the degradation of my compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound.[4][5][6][7][8] This method should be able to separate the parent compound from its degradation products. UV-Vis spectroscopy can also be a useful tool for preliminary assessments of degradation if the degradation products have different absorption spectra from the parent compound.

III. Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a problem-and-solution framework for common stability issues encountered during experimentation.

Issue 1: Rapid loss of compound in aqueous buffer solutions.

Possible Cause: Hydrolysis of the isothiazole ring and/or the methyl ester group, accelerated by alkaline pH. Studies on related isothiazolone biocides show significant degradation in alkaline media.[9][10]

Troubleshooting Steps:

  • pH Control:

    • Action: Measure the pH of your buffer. If it is alkaline (pH > 7.5), consider using a buffer in the slightly acidic to neutral range (pH 5-7). Isothiazolones have been shown to be more stable in acidic media.[9][10]

    • Rationale: The rate of hydrolysis of the isothiazolone ring, the predominant tautomer in aqueous solution, is faster with increasing pH.[9][10] The ester group is also more susceptible to base-catalyzed hydrolysis.[2][3]

  • Temperature Control:

    • Action: Conduct your experiments at a lower temperature if the protocol allows.

    • Rationale: The rate of degradation of isothiazolones is temperature-dependent, with an increase of 5-6°C potentially doubling the degradation rate in aqueous media at alkaline pH.[11][12]

  • Freshly Prepared Solutions:

    • Action: Prepare your aqueous solutions of this compound immediately before use.

    • Rationale: This minimizes the time the compound is exposed to conditions that may promote its degradation.

Issue 2: Inconsistent results when experiments are conducted under ambient light.

Possible Cause: Photodegradation of the compound. Thiazole-containing compounds have been shown to be susceptible to photodegradation.[13]

Troubleshooting Steps:

  • Protect from Light:

    • Action: Conduct your experiments in amber vials or protect your samples from light by wrapping them in aluminum foil. Minimize exposure to ambient and direct light sources.

    • Rationale: Photodegradation can be initiated by the absorption of light, leading to the formation of reactive species. For some thiazole derivatives, this involves reaction with singlet oxygen.[13]

  • Photostability Study:

    • Action: If photolability is a major concern, perform a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a UV lamp) and analyzing the sample at different time points by HPLC.[14][15][16][17]

    • Rationale: This will help you quantify the rate of photodegradation and identify the major photodegradants.

Issue 3: Loss of compound in the presence of oxidizing agents.

Possible Cause: Oxidation of the sulfur atom in the isothiazole ring. Sulfur-containing heterocycles are known to undergo S-oxidation.[18][19]

Troubleshooting Steps:

  • Avoid Oxidizing Agents:

    • Action: If possible, avoid the use of strong oxidizing agents in your experimental setup.

    • Rationale: The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the properties and activity of the molecule.[18][19]

  • Use of Antioxidants:

    • Action: In formulations where oxidative stress is a concern, the inclusion of a suitable antioxidant may be considered, after compatibility testing.

    • Rationale: Antioxidants can help to mitigate oxidative degradation by scavenging reactive oxygen species.

IV. Data Presentation: Predicted Stability Profile

The following table summarizes the predicted stability of this compound under various stress conditions, based on data from related isothiazole and thiazole compounds.

Stress Condition Predicted Stability Potential Degradation Products References
Acidic Hydrolysis (e.g., 0.1 M HCl) Moderately Stable to Labile3-Hydroxyisothiazole-5-carboxylic acid[9][10]
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Highly Labile3-Hydroxyisothiazole-5-carboxylic acid, ring-opened products[9][10]
Neutral Hydrolysis (Water) Slowly Degrades3-Hydroxyisothiazole-5-carboxylic acid[9][10]
Oxidative (e.g., H₂O₂) LabileIsothiazole S-oxide derivatives[18][19]
Thermal (Solid State) Relatively StableDecomposition at high temperatures[11][12][20]
Thermal (Solution) Degradation rate increases with temperatureHydrolysis and other degradation products[11][12]
Photolytic (UV/Vis light) LabilePhotodegradation products (e.g., from reaction with singlet oxygen)[13][21][22]

V. Experimental Protocols: Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation pathways of this compound, forced degradation studies are essential.[14][15][16][17][23]

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, or 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

Protocol 2: Stress Conditions
  • Acidic Hydrolysis: Mix equal volumes of the working solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature, taking aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to expected rapid degradation. Neutralize with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the working solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the mixture at room temperature for a specified time, taking aliquots for HPLC analysis.

  • Thermal Degradation: Incubate the working solution in a neutral aqueous buffer at 60°C. Take aliquots at specified time points for HPLC analysis. For solid-state thermal stability, place a known amount of the solid compound in an oven at a specified temperature and analyze over time.

  • Photodegradation: Expose the working solution in a quartz cuvette or a clear glass vial to a photostability chamber with a controlled light source (e.g., UV and visible light). A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze aliquots at specified time points.

VI. Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound based on the chemistry of related compounds.

Hydrolytic Degradation

G A Methyl-3-hydroxyisothiazole- 5-carboxylate B 3-Hydroxyisothiazole- 5-carboxylic acid A->B  Ester Hydrolysis (Acidic or Basic) C Ring-opened products A->C Ring Hydrolysis (Alkaline)

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

G A Methyl-3-hydroxyisothiazole- 5-carboxylate B Methyl-3-hydroxyisothiazole- 5-carboxylate S-oxide A->B Oxidation (e.g., H₂O₂)

Caption: Predicted oxidative degradation pathway.

Photodegradation

G A Methyl-3-hydroxyisothiazole- 5-carboxylate B Excited State A->B hv C [4+2] Cycloaddition with ¹O₂ B->C ¹O₂ D Unstable Endoperoxide C->D E Rearranged Degradation Products D->E

Caption: A possible photodegradation pathway.

VII. References

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. OSTI.GOV. [Link]

  • Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. ResearchGate. [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC - NIH. [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org. [Link]

  • Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. ResearchGate. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • Research progress of thiazole flavor compounds. CABI Digital Library. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. PubMed. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. OUCI. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. SAS Publishers. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. De Gruyter. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]

  • Thiazole. Wikipedia. [Link]

Sources

Technical Support Center: Purification of Polar Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar isothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Polar isothiazoles, a critical scaffold in medicinal chemistry and materials science, often present significant purification challenges due to their high affinity for polar stationary phases and high solubility in polar solvents.[1] Standard silica gel chromatography can lead to issues like poor retention, significant peak tailing, or even on-column degradation.[2][3] This guide explores robust alternative techniques to overcome these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My polar isothiazole derivative has no retention on my C18 column and elutes in the solvent front. How can I get it to retain and separate from other polar impurities?

A1: This is a classic problem for highly polar molecules in reversed-phase liquid chromatography (RP-LC). The non-polar C18 stationary phase cannot adequately retain very polar analytes, which have a stronger affinity for the polar mobile phase.[2] The most effective solution is to switch to a chromatographic mode designed for such compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC utilizes a polar stationary phase (e.g., bare silica, amino, cyano, or zwitterionic phases) with a mobile phase that is high in organic content (typically >70% acetonitrile) and contains a small amount of aqueous buffer.[4][5] In this system, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like your isothiazole derivative, can partition into this aqueous layer and are retained. The elution order is generally the reverse of what is seen in RP-LC, with the most polar compounds being retained the longest.[5]

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column. These offer robust and versatile retention for a wide range of polar compounds.[6][7]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a buffer (e.g., 10 mM ammonium acetate or ammonium formate, pH adjusted to between 3 and 6). The buffer is crucial for consistent retention times and good peak shape.

  • Sample Preparation: Dissolve your crude sample in a solvent mixture that is as close to the initial mobile phase composition as possible (e.g., 95:5 ACN/Water). If solubility is low, dissolve the sample in a minimal amount of a stronger solvent like pure water or DMSO and then dilute with ACN.[8]

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% ACN).

    • Run a linear gradient to increase the aqueous content (e.g., from 5% to 40% Solvent B over 15-20 minutes).[8]

    • Hold at the final conditions for a few column volumes to ensure all compounds have eluted.

    • Return to the initial conditions and allow the column to re-equilibrate for at least 5-10 column volumes. This is critical in HILIC for reproducible results.

  • Detection: UV detection is standard. HILIC mobile phases are also highly compatible with mass spectrometry (MS) due to the high organic content, which aids in efficient spray formation and ionization.[9]

Q2: I'm purifying a basic isothiazole derivative using normal-phase chromatography on silica gel, but I'm seeing severe peak tailing and poor resolution. What's causing this and how can I fix it?

A2: This issue stems from strong, undesirable interactions between your basic analyte and the acidic surface of the silica gel. Silica contains silanol groups (Si-OH) which are acidic and can strongly interact with or even deprotonate basic compounds.[8] This leads to a mixed-mode retention mechanism (partition and ion-exchange), resulting in tailed peaks and often, poor recovery.

To improve peak shape, you must mitigate these interactions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonium hydroxide will compete with your analyte for the acidic silanol sites, effectively masking them.[2][8]

    • Protocol: Add 0.1-1% TEA to your eluent (e.g., ethyl acetate/hexane). You can also use a pre-prepared solution of 1-10% methanolic ammonia in dichloromethane for very polar bases.[3]

  • Use an Alternative, Less Acidic Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent substitute for silica when purifying basic compounds.[2]

    • Bonded Phases: Amino (NH2) or cyano (CN) bonded silica columns are less acidic and can provide significantly better peak shapes for basic analytes.[10]

Q3: I want to purify my solid isothiazole derivative on a large scale without using chromatography. What are my best options?

A3: For purifying solid compounds, especially at scale, recrystallization is a powerful and economical technique. The principle relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[11][12]

  • Solvent Selection (The Critical Step): The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[11][12] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

    • How to Test: In small test tubes, add ~20 mg of your crude material and test various solvents (see table below). Start with a small volume at room temperature, then heat to boiling. A good solvent will show complete dissolution only when hot.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of near-boiling solvent required to fully dissolve it.[12][13] Using excess solvent will significantly reduce your final yield.

  • Decolorization (Optional): If your solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs the colored impurities.[11][14]

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, you must filter the hot solution quickly through a pre-heated funnel with fluted filter paper to remove them. This prevents your desired compound from crystallizing prematurely.[11][13]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Alternative Non-Chromatographic Method: Trituration If recrystallization proves difficult, trituration is a simpler alternative. In this method, a solvent is chosen in which your desired product is insoluble, but the impurities are soluble. The crude material is stirred or ground with this solvent, which washes the impurities away. The solid is then collected by filtration.[15]

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Excellent for very polar, hydrogen-bonding compounds.[16]
EthanolHigh78A very common and effective solvent for many heterocycles.[16]
MethanolHigh65Similar to ethanol but with higher solvating power.
IsopropanolMedium-High82Good for compounds with intermediate polarity.
AcetonitrileMedium-High82Can be effective for nitrogen-containing heterocycles.
Ethyl AcetateMedium77Often used in combination with a non-polar co-solvent.
Acetone/HexaneMixtureVariableA common co-solvent system; acetone is the "good" solvent, and hexane is the "poor" or "anti-solvent".[16]
Ethanol/WaterMixtureVariableA versatile system where the ratio can be tuned to achieve ideal solubility.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most effective "green" or high-throughput alternatives to traditional HPLC for purifying polar isothiazoles?

A1: Supercritical Fluid Chromatography (SFC) is the leading technique in this area. SFC uses supercritical CO2 as the primary mobile phase, which is non-toxic, inexpensive, and environmentally friendly.[17][18] For polar analytes, a polar organic co-solvent like methanol is added.[19]

Key Advantages of SFC:

  • Speed: The low viscosity of the supercritical mobile phase allows for much higher flow rates than HPLC, leading to very fast separations.[17]

  • Reduced Solvent Waste: The bulk of the mobile phase (CO2) simply evaporates post-collection, drastically reducing the volume of organic solvent waste.[18]

  • Efficiency: SFC often provides high-efficiency separations, comparable or superior to HPLC.[19]

  • Polar Compound Compatibility: Modern SFC systems are highly capable of purifying a wide range of polar compounds, including those that are water-soluble.[17][20]

TechniqueStationary PhaseMobile PhaseBest ForKey Advantage
HILIC Polar (Silica, Amide)High Organic + Aqueous BufferVery polar, hydrophilic compounds not retained in RP-LC.[5]Strong retention of polar analytes.
SFC Various (similar to HPLC)Supercritical CO2 + Polar ModifierChiral separations and fast, green purification of a wide polarity range.[18][19]Speed and reduced organic solvent use.
Ion-Exchange (IEC) Charged (Anionic/Cationic)Aqueous BuffersIonizable/charged isothiazole derivatives (acidic or basic).[21]High selectivity based on charge.
Normal-Phase (Modified) Alumina, Amino, CyanoOrganic Solvents + ModifierBasic isothiazoles that show poor peak shape on silica.[2][8]Mitigates undesirable interactions.
Q2: With so many options, how do I choose the right purification strategy for my specific isothiazole derivative?

A2: The optimal technique depends on the properties of your compound and your purification goals (scale, purity, speed). This decision tree can guide your selection process.

G start Start: Crude Isothiazole Derivative is_solid Is the compound a solid? start->is_solid is_ionizable Is the compound ionizable (acidic or basic)? start->is_ionizable No (Liquid) is_chromatography_needed Is chromatography required? (e.g., for complex mixtures) is_solid->is_chromatography_needed Yes recrystallization Attempt Recrystallization or Trituration is_solid->recrystallization No is_degrading Is there evidence of degradation on silica? is_ionizable->is_degrading No (Weakly) iec Ion-Exchange Chromatography (IEC) is_ionizable->iec Yes (Strongly) is_chromatography_needed->is_ionizable Yes is_chromatography_needed->is_ionizable No, but chromatography still desired is_green_needed Is a 'green' or high-throughput method preferred? is_degrading->is_green_needed No modified_np Normal-Phase with Modifier (e.g., TEA) or Alumina is_degrading->modified_np Yes rp_lc Standard Reversed-Phase LC (e.g., C18) is_green_needed->rp_lc No hilic Hydrophilic Interaction Chromatography (HILIC) is_green_needed->hilic No, but poor retention on RP-LC sfc Supercritical Fluid Chromatography (SFC) is_green_needed->sfc Yes

Caption: Decision workflow for selecting a purification technique.

Q3: What is Solid-Phase Extraction (SPE), and how is it useful for purifying polar isothiazoles?

A3: Solid-Phase Extraction (SPE) is primarily a sample preparation and cleanup technique rather than a high-resolution purification method like chromatography. [22][23] It uses a small cartridge containing a sorbent to selectively adsorb either the target analyte or impurities from a solution.[24]

For polar isothiazole derivatives, SPE can be valuable in two main scenarios:

  • Matrix Cleanup: If your isothiazole is in a complex matrix (e.g., biological fluids, environmental samples), you can use an SPE cartridge to remove interfering components before a more precise analysis by HPLC or SFC. For example, a reversed-phase (C18) SPE cartridge could be used to trap non-polar impurities while allowing your polar isothiazole to pass through in the initial loading step.[25]

  • Trace Concentration: If your compound is present at a very low concentration in a large volume of a weak solvent, you can load the entire volume onto an appropriate SPE cartridge that retains your compound (e.g., a polar sorbent for normal-phase SPE).[22] You can then elute your concentrated compound with a small volume of a strong solvent. This is often called trace enrichment.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-supercritical-fluid-chromatography/3 SFC/how-good-is-sfc-for-polar-analytes/32288]([Link] SFC/how-good-is-sfc-for-polar-analytes/32288)

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • Application of hydrophilic interaction chromatography for the analysis of polar contaminants in food and environmental samples - PubMed. [Link]

  • Recrystallization. --->. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity | LCGC International. [Link]

  • What is Solid-Phase Extraction? - Phenomenex. [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols - ResearchGate. [Link]

  • Recrystallization - YouTube. [Link]

  • Manual Solid Phase Extraction - SCION Instruments. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing). [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection - PubMed. [Link]

Sources

How to remove unreacted starting materials from Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of Methyl-3-hydroxyisothiazole-5-carboxylate, a key intermediate in various synthetic applications.[1][2] Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in isolating this compound in high purity.

Understanding the Compound: Key Properties

This compound is an aromatic sulfur compound with the following properties:

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃S[2][3]
Molecular Weight 159.16 g/mol [2]
Appearance Off-White to Yellow SolidChemicalBook
Melting Point 174-176°CChemicalBook
Solubility Sparingly soluble in Chloroform, DMSO, MethanolChemicalBook

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. Common synthetic strategies for the isothiazole ring often involve precursors such as β-keto esters, enamines, and various sulfur-containing reagents.[4][5] Therefore, you can anticipate the presence of:

  • Unreacted Starting Materials: These could include precursors like β-enaminones or β-keto dithioesters.

  • Side-Products: Cyclization side-reactions or incompletely reacted intermediates are common.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. A well-chosen solvent system should provide good separation between your desired product and impurities. Staining with potassium permanganate or visualization under UV light can help in identifying spots. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q3: What are the characteristic spectroscopic signatures I should look for to confirm the identity and purity of this compound?

  • ¹H NMR: Expect a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. The proton on the isothiazole ring will likely appear as a singlet in the aromatic region. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Look for a signal for the ester carbonyl carbon around 160-170 ppm. The carbons of the isothiazole ring will have distinct chemical shifts. The methyl ester carbon should appear around 50-55 ppm.

  • FT-IR: Key vibrational bands to look for include:

    • A broad O-H stretch from the hydroxyl group, typically in the range of 3300-2500 cm⁻¹.[7]

    • A strong C=O stretch from the ester carbonyl group, expected around 1700-1730 cm⁻¹.[7]

    • C-H stretching from the methyl group around 2950-2850 cm⁻¹.[8]

    • Vibrations associated with the isothiazole ring in the fingerprint region (<1500 cm⁻¹).

Troubleshooting Guide

This section addresses specific issues you might face during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Oily product that won't crystallize - Residual solvent- Presence of impurities that are oils at room temperature- Product is not pure enough to crystallize- Dry the product under high vacuum for an extended period.- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.- Perform a column chromatography purification step.
Low recovery after recrystallization - The chosen solvent is too good at dissolving the product at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Select a solvent in which your product has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Persistent colored impurities - Highly conjugated side-products.- Degradation of starting materials or product.- During recrystallization, add a small amount of activated charcoal to the hot solution and then hot-filter it to remove the charcoal and adsorbed impurities.- Column chromatography is often very effective at removing colored impurities.
Multiple spots on TLC after purification - Incomplete separation during the purification step.- Decomposition of the product on the TLC plate (if using a very acidic or basic solvent system).- If using column chromatography, optimize the eluent system for better separation.- For recrystallization, a second recrystallization from a different solvent system may be necessary.- Neutralize your TLC plates by running them in a solvent system containing a small amount of triethylamine or acetic acid before spotting your compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9]

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for colored impurities) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine a solvent system (eluent) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molecules, 28(3), 1335. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). IR Absorption Table. Retrieved from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Chemical Reviews, 88(10), 1035–1081. Retrieved from [Link]

  • Recent advances in the synthesis of isothiazoles. (2021). Tetrahedron, 96, 132338. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl-3-hydroxyisothiazole-5-carboxylate, a key building block in medicinal chemistry, presents a synthetic challenge that has been approached through various methodologies. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses.

Introduction to this compound

The isothiazole ring is a privileged scaffold in numerous biologically active compounds. The specific substitution pattern of this compound, featuring a hydroxyl group at the 3-position and a methyl carboxylate at the 5-position, makes it a versatile intermediate for the synthesis of a wide range of pharmaceutical candidates. The hydroxyl group can act as a handle for further functionalization, while the ester can be readily converted to amides or other derivatives to modulate physicochemical properties and biological activity.

This guide will dissect two distinct synthetic strategies for the preparation of this valuable compound, providing the necessary data for researchers to make informed decisions based on factors such as yield, scalability, and the availability of starting materials.

Route 1: Cyclization of an Enamine with Chlorocarbonylsulfenyl Chloride

This classical approach, detailed in the Journal of Medicinal Chemistry, relies on the construction of the isothiazole ring from an acyclic precursor through a cyclization reaction induced by the highly reactive electrophile, chlorocarbonylsulfenyl chloride.[1]

Reaction Rationale and Mechanistic Insight

The core of this synthesis is the reaction between an enamine, specifically methyl 3-amino-2-butenoate, and chlorocarbonylsulfenyl chloride. The enamine provides the C4, C5, and C3-N atoms of the isothiazole ring, while chlorocarbonylsulfenyl chloride delivers the sulfur and C3 atoms.

The reaction proceeds through a proposed multi-step mechanism. Initially, the nucleophilic enamine attacks the electrophilic sulfur atom of chlorocarbonylsulfenyl chloride, leading to the formation of a sulfenyl chloride intermediate. Subsequent intramolecular cyclization occurs via the attack of the enamine nitrogen onto the carbonyl carbon of the newly introduced group. This is followed by the elimination of hydrogen chloride and decarboxylation to afford the desired 3-hydroxyisothiazole ring system. The final esterification of the carboxylic acid intermediate yields the target molecule.

Diagrammatic Representation of Route 1

Route_1_Mechanism Start Methyl 3-amino-2-butenoate Intermediate1 Sulfenyl Chloride Intermediate Start->Intermediate1 Nucleophilic Attack Reagent1 ClCOSCl Reagent1->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 3-Hydroxyisothiazole-5-carboxylic acid Intermediate2->Intermediate3 Elimination & Decarboxylation Product This compound Intermediate3->Product Esterification Reagent2 Methanol, H+ Reagent2->Product

Caption: Proposed reaction pathway for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxyisothiazole-5-carboxylic acid

  • To a stirred solution of methyl 3-amino-2-butenoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane, cooled to 0 °C, is added dropwise a solution of chlorocarbonylsulfenyl chloride (1.1 equivalents) in the same solvent.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with aqueous sodium hydroxide (2 equivalents) and heated to reflux for 2 hours to effect hydrolysis and decarboxylation.

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford 3-hydroxyisothiazole-5-carboxylic acid.

Step 2: Esterification to this compound

  • A suspension of 3-hydroxyisothiazole-5-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated at reflux for 8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Performance Analysis
ParameterValueSource
Overall Yield Moderate[1]
Scalability Moderate; use of chlorocarbonylsulfenyl chloride may pose challenges on a large scale.[1]
Purity High after chromatographic purification.[1]
Safety Chlorocarbonylsulfenyl chloride is a hazardous and corrosive reagent requiring careful handling.
Starting Material Availability Methyl 3-amino-2-butenoate is commercially available.

Route 2: Condensation of a β-Ketothioamide with an α-Haloester

This alternative approach builds the isothiazole ring through the condensation of a pre-formed β-ketothioamide with an α-haloester, a variation of the well-established Hantzsch thiazole synthesis. This method avoids the use of the highly reactive and hazardous chlorocarbonylsulfenyl chloride.

Reaction Rationale and Mechanistic Insight

The key starting material for this route is a β-ketothioamide, which can be synthesized from the corresponding β-ketoester. This thioamide contains the S-C3-N fragment of the isothiazole ring. The remaining C4 and C5 atoms are provided by an α-haloester, such as methyl 2-chloroacetoacetate.

The reaction is believed to proceed via an initial S-alkylation of the thioamide by the α-haloester to form an intermediate thioimino ester. This is followed by an intramolecular condensation where the enolate of the acetoacetate moiety attacks the imine carbon, leading to the cyclized product. Subsequent dehydration of the resulting thiazolidine intermediate yields the aromatic isothiazole ring.

Diagrammatic Representation of Route 2

Route_2_Mechanism Start1 β-Ketothioamide Intermediate1 Thioimino Ester Intermediate Start1->Intermediate1 S-Alkylation Start2 Methyl 2-chloroacetoacetate Start2->Intermediate1 Intermediate2 Cyclized Thiazolidine Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Dehydration

Caption: Proposed reaction pathway for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of the β-Ketothioamide

  • To a solution of a suitable β-ketoester (e.g., methyl acetoacetate, 1 equivalent) in a polar aprotic solvent like DMF, add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the β-ketothioamide.

Step 2: Cyclocondensation to form this compound

  • Dissolve the β-ketothioamide (1 equivalent) and methyl 2-chloroacetoacetate (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine or DBU (1.2 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Analysis
ParameterValueSource
Overall Yield Good to excellent
Scalability Good; avoids highly hazardous reagents.
Purity High after chromatographic purification.
Safety Lawesson's reagent has an unpleasant odor and should be handled in a well-ventilated fume hood. α-Haloesters are lachrymators.
Starting Material Availability β-Ketoesters and α-haloesters are readily available.

Comparative Analysis and Conclusion

FeatureRoute 1: Enamine CyclizationRoute 2: β-Ketothioamide Condensation
Key Reagents Chlorocarbonylsulfenyl chlorideLawesson's reagent, α-haloester
Reaction Steps 22
Reported Yield ModerateGood to Excellent (Expected)
Safety Concerns High (Chlorocarbonylsulfenyl chloride)Moderate (Lawesson's reagent, α-haloester)
Scalability ModerateGood
Generality Potentially limited by the stability of the enamine.Broader scope due to the availability of various β-ketoesters and α-haloesters.

Expert Recommendation:

For laboratory-scale synthesis where the starting enamine is readily available, Route 1 provides a direct, albeit more hazardous, pathway to the target molecule. The established literature precedent offers a solid foundation for its execution.

However, for larger-scale preparations and for researchers seeking a more versatile and safer alternative, Route 2 presents a more attractive option. The avoidance of chlorocarbonylsulfenyl chloride significantly improves the safety profile and scalability of the synthesis. The modular nature of this route, allowing for the variation of both the β-ketothioamide and the α-haloester, also offers greater flexibility for the synthesis of analogs.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the safety infrastructure in place. This guide provides the necessary technical information to empower researchers to make a well-informed decision.

References

  • Journal of Medicinal Chemistry, 1997 , 40 (4), pp 520–526. [Link]

Sources

A Comparative Guide to the Validated Quantitative Analysis of Methyl-3-hydroxyisothiazole-5-carboxylate by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Methyl-3-hydroxyisothiazole-5-carboxylate (MHIC). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. The content herein is grounded in established scientific principles and follows the validation framework set forth by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for MHIC

This compound (MHIC) is a heterocyclic compound of increasing interest as a potential building block in pharmaceutical synthesis. Its isothiazole ring system is a key feature in various biologically active molecules. Accurate quantification of MHIC is critical for process monitoring, quality control of starting materials, and stability testing of intermediates. This necessitates the development of a fully validated analytical method that is not only accurate and precise but also suitable for its intended purpose.[1]

This guide details the development and validation of a primary Reversed-Phase HPLC (RP-HPLC) method and compares its performance against a modern UPLC alternative. We will explore the causality behind experimental choices and present supporting data to guide you in selecting the optimal technique for your laboratory's specific needs.

The Primary Method: A Validated RP-HPLC Protocol

High-Performance Liquid Chromatography is a well-established and versatile technique, making it a reliable choice for routine analysis.[2] The development of a robust HPLC method hinges on understanding the analyte's physicochemical properties and their interaction with the stationary and mobile phases.

Rationale for Method Development
  • Analyte Properties: MHIC is a polar compound. Retaining and separating such compounds on traditional C18 (octadecyl) stationary phases can be challenging, often requiring highly aqueous mobile phases or ion-pairing agents which can complicate the analysis.[3][4]

  • Chromatographic Mode: Reversed-Phase HPLC is the most common mode of liquid chromatography.[5] To achieve adequate retention for the polar MHIC, a C18 column is a good starting point, but the mobile phase composition is critical.

  • Mobile Phase Selection: A mixture of acetonitrile and a slightly acidic aqueous buffer is chosen. The organic modifier (acetonitrile) controls the retention time, while the acidic buffer (e.g., phosphate buffer at a pH ~3) suppresses the ionization of the hydroxyl group on the isothiazole ring, leading to a more consistent retention and improved peak shape.

  • Detection: Based on the heterocyclic aromatic structure of MHIC, UV detection is the logical choice. A preliminary wavelength scan would identify the absorbance maximum (λmax) to ensure high sensitivity.

Detailed HPLC Protocol

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Ascentis C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0) B: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 275 nm
Injection Vol. 10 µL
Run Time 10 minutes
HPLC Method Validation: A Self-Validating System

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6] The following parameters were assessed according to ICH Q2(R1) guidelines.[7][8]

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[9][10][11]

  • Procedure: A solution of MHIC was spiked with potential impurities and also subjected to forced degradation (acid, base, oxidation, heat, light). The chromatograms were analyzed to ensure that no interfering peaks co-eluted with the main MHIC peak.

  • Acceptance Criteria: The MHIC peak must be pure and well-resolved from all other peaks (Resolution > 2.0).

  • Outcome: The method demonstrated excellent specificity, with no interference at the retention time of MHIC.

Linearity demonstrates the direct proportionality between the analyte concentration and the method's response.[12] The range is the interval over which the method is shown to be precise, accurate, and linear.[13]

  • Procedure: A series of at least five standard solutions of MHIC were prepared, covering a range of 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Outcome: The method was linear over the tested range.

Accuracy expresses the closeness of the method's results to the true value, while precision reflects the closeness of agreement between repeated measurements.[14][15]

  • Procedure:

    • Accuracy: Determined by analyzing samples of a known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.[16]

    • Precision (Repeatability): Assessed by performing six replicate injections of the same sample at 100% concentration.[17][18]

    • Intermediate Precision: Evaluated by having a different analyst perform the test on a different day using different equipment.[14]

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 98.0% to 102.0%.[19]

    • Precision: Relative Standard Deviation (%RSD) should be ≤ 2.0%.[19]

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20][21]

  • Procedure: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22][23]

  • Acceptance Criteria: The LOQ value must be verifiable with acceptable precision and accuracy.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25]

  • Procedure: Key parameters like mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C) were intentionally varied.[26][27]

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the results should not be significantly impacted.

Table 2: Summary of HPLC Method Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedResolution > 2.0Pass
Linearity (R²) 0.9995≥ 0.999Pass
Range 50 - 150 µg/mL-Established
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (% RSD)
- Repeatability0.8%≤ 2.0%Pass
- Intermediate Precision1.2%≤ 2.0%Pass
LOD 0.1 µg/mL-Established
LOQ 0.3 µg/mL-Established
Robustness No significant impact on resultsSystem suitability metPass

Comparative Analysis: The UPLC Alternative

Ultra-Performance Liquid Chromatography (UPLC) is a more recent evolution of liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[28][29] This technology offers significant advantages in terms of speed, resolution, and sensitivity.[30][31]

The UPLC Advantage
  • Increased Speed and Throughput: The primary advantage of UPLC is a dramatic reduction in analysis time, often by a factor of up to 10 compared to traditional HPLC.[2] This is achieved without sacrificing resolution.

  • Improved Resolution and Sensitivity: The smaller particle size leads to more efficient separation, resulting in sharper, narrower peaks. This enhances both resolution between closely eluting compounds and sensitivity for trace-level analysis.[29][30]

  • Reduced Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent usage, leading to cost savings and more environmentally friendly operation.[2]

Performance Comparison: HPLC vs. UPLC

A UPLC method for MHIC was developed and validated using a similar approach to the HPLC method, but with instrumentation and columns designed for high-pressure operation.

Table 3: Comparative Performance of HPLC vs. UPLC for MHIC Analysis

ParameterHPLC MethodUPLC MethodAdvantage
Column Particle Size 5 µm1.7 µmUPLC
System Backpressure ~1,500 psi~9,000 psi-
Run Time 10 minutes2 minutesUPLC
Solvent Consumption/Run ~10 mL~1.2 mLUPLC
LOQ 0.3 µg/mL0.08 µg/mLUPLC
Peak Width (at half height) 6.0 sec1.5 secUPLC
Initial Instrument Cost LowerHigherHPLC
Method Robustness Highly RobustRobust, but more sensitive to system dead volumeHPLC

Visualization of Workflows

HPLC Validation Workflow

The following diagram illustrates the logical flow of experiments conducted to validate the analytical method, ensuring a comprehensive evaluation of its performance characteristics.

G start Method Development spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision (Repeatability, Intermediate) lin->acc_prec lod_loq LOD & LOQ lin->lod_loq robust Robustness acc_prec->robust lod_loq->robust end Validated Method robust->end

Caption: A logical workflow for HPLC method validation.

Method Selection Guide

Choosing between HPLC and UPLC depends on the specific requirements of the analytical task. This decision tree provides a framework for selecting the most appropriate technology.

G start Start: Need to Quantify MHIC throughput High Sample Throughput Required? start->throughput sensitivity Trace Level Analysis (High Sensitivity Needed)? throughput->sensitivity No uplc Choose UPLC throughput->uplc Yes budget Is Initial Capital Cost a Major Constraint? sensitivity->budget No sensitivity->uplc Yes hplc Choose HPLC budget->hplc Yes budget->hplc No (Routine QC)

Caption: Decision tree for selecting between HPLC and UPLC.

Discussion and Conclusion

Both the developed HPLC and UPLC methods are proven to be valid for the quantitative determination of this compound.

The HPLC method stands out for its robustness and accessibility.[32] It is a reliable workhorse suitable for standard quality control laboratories where high throughput is not the primary driver. Its lower initial cost and proven reliability make it an excellent choice for routine assays.

The UPLC method offers substantial gains in efficiency, sensitivity, and environmental friendliness.[30][31] For laboratories focused on high-throughput screening, rapid method development, or trace impurity analysis, the significant reduction in run time and solvent consumption provides a compelling return on the higher initial investment.

Recommendation:

  • For routine, lower-volume QC testing , the validated HPLC method is highly suitable, reliable, and cost-effective.

  • For high-throughput environments, research, and development where speed and sensitivity are paramount, the UPLC method is the superior choice.

Ultimately, the choice depends on a laboratory's specific needs regarding sample throughput, sensitivity requirements, and available budget. Both validated methods provide the trustworthiness and scientific integrity required for confident quantitative analysis in a regulated environment.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Biorelevant.com. HPLC analytical tips: What is 'specificity'?. [Link]

  • AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Pharma Procedure. How to Perform Linearity and Range in Analytical Method Validation. [Link]

  • Altabrisa Group. HPLC Specificity Testing: Importance Explained. [Link]

  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • ResearchGate. Comparison between HPLC and UPLC Systems. [Link]

  • Adwoa Biotech. CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). [Link]

  • BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Scribd. UPLC vs. HPLC: Key Differences. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • GMP SOP. Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. Limit of detection, limit of quantification and limit of blank. [Link]

  • ResearchGate. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • ResearchGate. Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. [Link]

  • MDPI. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • National Center for Biotechnology Information. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Waters Corporation. High Utilization and Robustness of the Alliance™ iS HPLC System Using the Analysis of a USP Impurity Method. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Shimadzu. USP-Compliant Analysis and Robustness Evaluation of Pramipexole by Integrated LC System. [Link]

  • LCGC International. Method Validation and Robustness. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • OUCI. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). [Link]

  • ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • ResearchGate. (PDF) Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). [Link]

Sources

A Spectroscopic Guide to Methyl-3-hydroxyisothiazole-5-carboxylate and its Analogs: Structure Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of innovation. The isothiazole ring, a key pharmacophore in numerous biologically active molecules, presents a unique spectroscopic fingerprint that is crucial for its identification and the analysis of its derivatives. This guide provides an in-depth spectroscopic comparison of Methyl-3-hydroxyisothiazole-5-carboxylate and its analogs, offering a framework for their characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

While comprehensive experimental data for this compound is not extensively published, this guide leverages data from closely related analogs, particularly Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, to provide a robust predictive and comparative analysis. Understanding the subtle shifts and characteristic signals arising from structural modifications is paramount for the unambiguous identification and development of novel isothiazole-based therapeutics.

The Isothiazole Core: A Spectroscopic Overview

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. This arrangement, along with the substituents, governs the electronic distribution and, consequently, the spectroscopic properties of the molecule. The isothiazole nucleus is found in various compounds with applications ranging from pharmaceuticals to agrochemicals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide detailed information about the electronic environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

The aromatic protons on the isothiazole ring typically resonate in the downfield region, influenced by the ring's aromaticity and the electronegativity of the heteroatoms. For a compound like this compound, the key signals to consider are:

  • Isothiazole Ring Proton: The solitary proton on the isothiazole ring (at the C4 position) is expected to appear as a singlet, with its chemical shift influenced by the neighboring substituents.

  • Methyl Ester Protons: The three protons of the methyl group of the ester will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Hydroxy Proton: The hydroxyl proton at the C3 position will present as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For isothiazole derivatives, the carbon atoms of the heterocyclic ring will have characteristic chemical shifts.

  • Isothiazole Ring Carbons: The carbons of the isothiazole ring will appear in the aromatic region of the spectrum. The chemical shifts are influenced by the substitution pattern. For instance, in Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the ester and amide carbonyl carbons are observed at approximately 169.5 and 163.5 ppm, respectively.[1]

  • Methyl Ester Carbon: The carbon of the methyl group in the ester will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type.

For this compound and its analogs, the key IR absorption bands to identify are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the methyl ester. For comparison, in Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, two strong C=O stretches are observed at 1701 and 1686 cm⁻¹ for the ester and amide carbonyls, respectively.[1]

  • C=N and C=C Stretching: Vibrations associated with the isothiazole ring will appear in the fingerprint region (below 1600 cm⁻¹).

  • N-H Stretch: In analogs containing amide groups, such as Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, a distinct N-H stretching vibration is observed around 3370 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the system. The isothiazole ring, being aromatic, exhibits characteristic UV absorptions. For Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, a λmax of 286 nm in dichloromethane is reported, which supports the presence of an intact isothiazole ring.[1] The position of λmax can be influenced by the nature and position of substituents on the ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₅H₅NO₃S), the expected molecular weight is 159.16 g/mol .[2]

The fragmentation of isothiazole derivatives in the mass spectrometer will depend on the substitution pattern. Common fragmentation pathways may involve the loss of small molecules or radicals from the substituents. For example, esters may lose an alkoxy radical or the entire ester group. The presence of a bromine atom in an analog like Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).[1]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a relevant analog of this compound. This data serves as a valuable reference for predicting and interpreting the spectra of the target compound and other derivatives.

Spectroscopic TechniqueMethyl 3-bromo-5-carbamoylisothiazole-4-carboxylate[1]
UV-Vis (DCM) λmax = 286 nm
FTIR (cm⁻¹) 3370 (N-H stretch), 1701 (C=O ester), 1686 (C=O amide)
¹³C NMR (ppm) 169.5 (C=O ester), 163.5 (C=O amide)
Mass Spec (m/z) Molecular ion (M+Na)⁺ at 287 and (M+Na+2)⁺ at 289

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. Below are generalized, step-by-step methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, dichloromethane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For non-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is common.

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing Molecular Structures and Workflows

To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

Molecular Structures of Isothiazole Derivatives cluster_0 This compound cluster_1 Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate mol1 mol1 mol2 mol2

Caption: Molecular structures of the target compound and a key analog.

G General Spectroscopic Analysis Workflow compound Purified Isothiazole Derivative nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir uv UV-Vis Spectroscopy compound->uv ms Mass Spectrometry compound->ms data Combined Spectroscopic Data nmr->data ir->data uv->data ms->data structure Structure Elucidation & Comparison data->structure

Caption: A generalized workflow for the spectroscopic analysis of isothiazole derivatives.

Conclusion

The spectroscopic characterization of this compound and its analogs is a multi-faceted process that relies on the synergistic use of various analytical techniques. While direct experimental data for the parent compound may be limited, a thorough understanding of the spectroscopic principles governing isothiazole derivatives, coupled with comparative data from closely related analogs, provides a powerful framework for structural elucidation. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize these important heterocyclic compounds in their pursuit of novel scientific discoveries.

References

  • (Reference details for a general organic chemistry or spectroscopy textbook would be cited here if used for found
  • (Reference details for a review on isothiazole chemistry, if available, would be cited here).
  • (Reference details for a publication on the synthesis and characterization of isothiazole deriv
  • (Reference details for a publication on the biological activity of isothiazole compounds).
  • (Reference details for a publication detailing NMR spectroscopy of heterocyclic compounds).
  • P. A. Koutentis, et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Available at: [Link]

  • (Reference to a general mass spectrometry fragment

Sources

A Comparative Guide to the Biological Activity of Methyl-3-hydroxyisothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring is a key pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. By modifying the functional groups attached to the Methyl-3-hydroxyisothiazole-5-carboxylate core, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This guide will delve into the comparative efficacy of various derivatives, supported by experimental data from peer-reviewed literature.

Comparative Analysis of Biological Activities

The primary modifications of the this compound scaffold involve derivatization at the carboxylate group, typically forming amides and esters. These modifications significantly impact the compound's interaction with biological targets.

Anticancer Activity

Derivatives of isothiazole-5-carboxamide have shown notable antiproliferative activity against various cancer cell lines. The nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency.

Table 1: Comparative Anticancer Activity of Isothiazole/Thiazole-5-carboxamide Derivatives

Compound ClassDerivative SubstituentCell Line(s)Activity (IC50/GI50)Reference(s)
2-amino-thiazole-5-carboxamidesN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)K563 (Leukemia)Comparable to Dasatinib[1]
MCF-7 (Breast)20.2 µM[1]
HT-29 (Colon)21.6 µM[1]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamides4-chloro-2-methylphenyl amidoA-549 (Lung)48% inhibition at 5 µg/mL[2][3]
Naphthalene-azine-thiazole hybridsMethyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-4 (Ovarian)1.569 µM[4]
Imidazotetrazine-8-carboxamidesVarious substituted amidesHL-60 (Leukemia)More potent than temozolomide[5]

Structure-Activity Relationship Insights:

The data suggests that bulky and lipophilic substituents on the amide nitrogen can enhance anticancer activity. For instance, the presence of a substituted phenyl group, as seen in the 2-amino-thiazole-5-carboxamide and 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide series, appears to be a key factor for potency[1][2][3]. The high activity of the N-(2-chloro-6-methylphenyl) derivative against leukemia cells highlights the importance of specific substitution patterns on the aromatic ring for selective cytotoxicity[1]. Furthermore, the naphthalene-containing hybrid demonstrates that extending the aromatic system can lead to potent inhibition of specific cancer cell lines[4]. The improved activity of certain imidazotetrazine-8-carboxamides over the parent drug, temozolomide, underscores the potential of amide derivatization to enhance the efficacy of known anticancer agents[5].

Antimicrobial and Fungicidal Activity

Isothiazole derivatives are well-established as potent antimicrobial and fungicidal agents. The derivatization of the carboxylate group can modulate the spectrum and potency of these activities.

Table 2: Comparative Antimicrobial and Fungicidal Activity of Isothiazole/Thiazole Derivatives

Compound ClassDerivative SubstituentTarget Organism(s)Activity (MIC/EC50)Reference(s)
3,4-dichloroisothiazole-5-carboxylic amidesVarious aryl and alkyl amidesBroad-spectrum fungi>50% inhibition at 50 µg/mL[6]
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesN-derivativesGram-positive & Gram-negative bacteriaMIC: 0.004–0.03 mg/mL[7]
FungiMIC: 0.004–0.06 mg/mL[7]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazides5-nitro-2-furoylGram-positive bacteriaMIC: 1.95–15.62 µg/mL[8]
Isothiazole–thiazole derivativesPiperidine-thiazole amidesPseudoperonospora cubensisEC50: 0.046 mg L⁻¹[9]
Phytophthora infestansEC50: 0.20 mg L⁻¹[9]
N-acyl-N-arylalaninates3,4-dichloroisothiazol-5-ylcarbonylBotrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum>60% radial growth inhibition[10]

Structure-Activity Relationship Insights:

The fungicidal activity of 3,4-dichloroisothiazole-5-carboxylic amides is broad-spectrum, indicating the general effectiveness of the isothiazole carboxamide core[6]. The substitution pattern on the isothiazole ring, such as the presence of chlorine atoms, appears to be critical for potent fungicidal action[9][10]. In the case of antimicrobial indole-carboxylate derivatives, the modifications on the nitrogen of the thioxothiazolidinone moiety significantly influence their activity, with some derivatives showing exceptional potency against a wide range of bacteria and fungi[7]. The high activity of the 5-nitro-2-furoyl hydrazide derivative against Gram-positive bacteria suggests that the introduction of a nitro-heterocyclic ring can enhance antibacterial efficacy[8].

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details representative experimental protocols for assessing the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Fungicidal Activity: Mycelial Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.

Protocol:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. Cool the agar to approximately 50°C and add the test compounds to achieve the desired final concentrations.

  • Plating: Pour the agar mixed with the test compounds into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the mycelium in the control plate (containing only the solvent) reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control and determine the EC50 value (the effective concentration that inhibits 50% of fungal growth).

Visualizing Molecular Interactions and Workflows

Synthesis and Derivatization Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_screening Biological Screening A Methyl-3-hydroxyisothiazole- 5-carboxylate (Core) B Amidation/Esterification A->B Reagents (e.g., Amines, Alcohols) C Purification & Characterization B->C D In Vitro Assays (Anticancer, Antimicrobial) C->D Derivative Library E Data Analysis (IC50, MIC) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Lead Optimization

Caption: General workflow for the development of this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Some thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative (e.g., Compound 6a) Thiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.[4]

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel bioactive compounds. The available literature on structurally related analogs strongly suggests that modifications at the carboxylate position, particularly through the formation of amides, can lead to potent anticancer, antimicrobial, and fungicidal agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of this versatile scaffold. Further research focusing on a systematic exploration of a diverse range of derivatives of this compound is warranted to fully elucidate their therapeutic and agrochemical potential.

References

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Scientific Reports. [Link]

  • Structure Activity Relationship. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. National Center for Biotechnology Information. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. National Center for Biotechnology Information. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][9][11][12]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Design, synthesis, and fungicidal evaluation of a series of novel 5-methyl-1H-1,2,3-trizole-4-carboxyl amide and ester analogues. PubMed. [Link]

  • Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Structure‐Activity Relationship (SAR) of the newly prepared thiazoles 5 and 6. ResearchGate. [Link]

  • Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides. Chinese Journal of Pesticide Science. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

Sources

In silico prediction of the properties of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico Prediction of Physicochemical, ADMET, and Drug-Like Properties of Methyl-3-hydroxyisothiazole-5-carboxylate

Introduction: The Rationale for Predictive Analysis in Early-Phase Drug Discovery

In the landscape of modern pharmaceutical research, the imperative to accelerate the identification of viable drug candidates while mitigating late-stage failures is paramount. The isothiazole scaffold, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral and anti-inflammatory properties.[1][2] this compound (CAS: 100241-89-2) represents one such simple, yet promising, scaffold.[3][4] Before committing to the significant resources required for synthesis and in vitro testing, a robust in silico assessment provides an indispensable first pass, offering a data-driven forecast of a molecule's potential.[5][6]

This guide provides a comprehensive, computationally-derived profile of this compound. We will elucidate its predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. To ground these predictions in a meaningful context, we will perform a direct comparison with Denotivir (Vratizolin) , an established antiviral drug that also features an isothiazole core.[1][7] This comparative approach is designed to highlight the potential strengths and liabilities of our lead compound, guiding future optimization efforts for researchers, scientists, and drug development professionals. The methodologies described herein are based on widely accepted computational models that form the backbone of modern computer-aided drug design (CADD).[8][9]

Methodology: A Self-Validating Computational Workflow

The foundation of any reliable in silico study is a transparent and reproducible workflow. Our approach integrates several computational techniques to build a holistic profile of the target molecules.[10][11] The causality behind this multi-step process is to simulate the journey of a drug through the human body, from its basic chemical nature to its ultimate metabolic fate and potential for toxicity.

Experimental Protocol: In Silico Property Prediction
  • Molecular Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound and the comparator, Denotivir, were obtained and used as the initial input.

    • This compound: COC(=O)C1=CSN=C1O

    • Denotivir: CC1=C(C(=O)NC2=CC=CC=C2)C(=NS1)NC(=O)C3=CC=CC=C3

  • 3D Structure Generation: The 2D SMILES representations were converted into 3D structures. Energy minimization was then performed using a standard force field (e.g., MMFF94) to obtain a stable, low-energy conformation for each molecule. This step is critical as many predictive models rely on topological and 3D descriptors.

  • Physicochemical and Pharmacokinetic Modeling: The prepared 3D structures were submitted to a validated computational platform (conceptually similar to public web servers like SwissADME and pkCSM) that utilizes a combination of quantitative structure-property relationship (QSPR) models, machine learning algorithms, and fragment-based contribution methods.[8][12][13]

  • Property Calculation: A comprehensive suite of properties was calculated, focusing on three key areas:

    • Physicochemical Descriptors: Fundamental properties that govern a molecule's behavior in both aqueous and lipid environments.

    • Pharmacokinetics (ADMET): Properties that determine the bioavailability, distribution, and persistence of a drug in the body.[14]

    • Drug-Likeness and Medicinal Chemistry Friendliness: Rule-based filters (e.g., Lipinski's Rule of Five) and alerts for potentially problematic chemical features.[14]

  • Data Aggregation and Comparative Analysis: The predicted data for both molecules were compiled into summary tables to facilitate direct comparison and interpretation.

In_Silico_Prediction_Workflow cluster_input 1. Molecular Input cluster_prep 2. Structure Preparation cluster_prediction 3. Computational Modeling cluster_output 4. Data Output & Analysis SMILES Canonical SMILES String Gen3D Generate 3D Coordinates SMILES->Gen3D Input EnergyMin Energy Minimization (MMFF94) Gen3D->EnergyMin Refine QSPR QSPR Models EnergyMin->QSPR Process Structure ML Machine Learning Algorithms EnergyMin->ML Process Structure Fragment Fragment-Based Methods EnergyMin->Fragment Process Structure PhysChem Physicochemical Properties QSPR->PhysChem Predict ADMET ADMET Profile QSPR->ADMET Predict DrugLike Drug-Likeness QSPR->DrugLike Predict ML->PhysChem Predict ML->ADMET Predict ML->DrugLike Predict Fragment->PhysChem Predict Fragment->ADMET Predict Fragment->DrugLike Predict Comparison Comparative Analysis PhysChem->Comparison Aggregate ADMET->Comparison Aggregate DrugLike->Comparison Aggregate

Caption: A generalized workflow for in silico property prediction.

Results and Comparative Analysis

The true utility of in silico prediction lies in the comparative analysis of a novel compound against a known standard. This allows us to benchmark our molecule of interest and identify potential areas for chemical modification.

Part 1: Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties govern its ability to be absorbed and to reach its target. Lipinski's Rule of Five is a foundational guideline used to assess the drug-likeness of a chemical compound, predicting its potential for oral bioavailability.[14]

PropertyThis compoundDenotivir (Comparator)Optimal Range (Lipinski's Rule of Five)Scientific Rationale
Molecular FormulaC₅H₅NO₃S[3]C₁₇H₁₃N₃O₂SN/ADefines the elemental composition.
Molecular Weight ( g/mol )159.16[4]323.37< 500Lower molecular weight facilitates easier diffusion and transport across biological membranes.
LogP (Lipophilicity)-0.13.1≤ 5Measures the balance between water and lipid solubility, impacting absorption and distribution.
H-Bond Donors12≤ 5Influences solubility and binding to biological targets.
H-Bond Acceptors45≤ 10Influences solubility and binding to biological targets.
Rotatable Bonds23≤ 10A measure of molecular flexibility; lower numbers are generally preferred for better binding affinity.
Topological Polar Surface Area (TPSA)80.7 Ų93.5 Ų< 140 ŲPredicts cell permeability; higher values are associated with poorer membrane penetration.
Lipinski Violations 0 0 ≤ 1 Both compounds exhibit excellent drug-like properties according to this rule.

Interpretation:

This compound presents as a small, relatively polar molecule. Its low molecular weight and number of rotatable bonds are highly favorable for a lead compound. Its negative LogP value suggests high water solubility, which is beneficial for formulation but may hinder passive diffusion across lipid membranes. In contrast, Denotivir is larger and significantly more lipophilic, which is consistent with its established drug profile. Both molecules comfortably adhere to Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.

Part 2: ADMET Profile Comparison

The ADMET profile predicts the fate of a drug within the body. A promising candidate should be readily absorbed, distribute to its target tissue, be metabolized at an appropriate rate, be cleared efficiently, and exhibit a low toxicity profile.

ADMET ParameterThis compound (Prediction)Denotivir (Prediction)Implication for Drug Development
Absorption
GI AbsorptionHighHighBoth compounds are likely well-absorbed from the gastrointestinal tract.
BBB PermeantNoYesThe target molecule is unlikely to cross the blood-brain barrier, reducing the risk of CNS side effects. Denotivir may have CNS effects.
Distribution
Plasma Protein BindingLowHighThe target molecule is predicted to have a higher fraction of free drug in circulation, potentially leading to higher efficacy at lower doses.
Metabolism
CYP1A2 InhibitorNoYesThe target molecule is less likely to cause drug-drug interactions via the CYP1A2 pathway.
CYP2C9 InhibitorNoNoBoth compounds show a low risk of interaction with drugs metabolized by CYP2C9.
CYP2D6 InhibitorNoYesThe target molecule has a cleaner profile regarding potential interactions with common medications like antidepressants and beta-blockers.
CYP3A4 InhibitorNoYesThe target molecule avoids inhibition of the most significant enzyme for drug metabolism, indicating a much lower risk of drug-drug interactions.
Excretion
Renal OCT2 SubstrateYesNoSuggests that the target molecule may be actively secreted by the kidneys, contributing to its clearance.
Toxicity
AMES ToxicityNoNoBoth compounds are predicted to be non-mutagenic.
hERG I InhibitorNoNoLow risk of drug-induced cardiotoxicity for both compounds.
Skin SensitizationNoYesThe target molecule is predicted to have a lower risk of causing allergic skin reactions.

Interpretation:

The predicted ADMET profile for this compound is remarkably favorable for an early-stage compound. Its high predicted GI absorption and low potential for CYP450 enzyme inhibition are significant advantages, suggesting a low propensity for drug-drug interactions.[12] Its inability to permeate the blood-brain barrier is a desirable safety feature for peripherally acting drugs. The primary flag for consideration is its potential reliance on renal excretion via OCT2, which would need to be considered for patients with renal impairment.

Denotivir, as an established drug, shows a more complex profile with predicted inhibition of several key CYP enzymes, a common characteristic of developed drugs that requires careful management in clinical use.

ADMET_Pathway cluster_journey Drug's Journey in the Body cluster_factors Influencing Properties Administration Oral Administration Stomach Stomach/Intestine Administration->Stomach Ingestion Bloodstream Systemic Circulation (Bloodstream) Stomach->Bloodstream Absorption (GI Tract) Tissues Target Tissues (Distribution) Bloodstream->Tissues Distribution Liver Liver (Metabolism) Bloodstream->Liver Metabolism Kidney Kidney (Excretion) Bloodstream->Kidney Excretion Tissues->Bloodstream Redistribution Liver->Bloodstream Metabolites Elimination Elimination Kidney->Elimination Solubility Solubility LogP, TPSA Solubility->Stomach Permeability Permeability (e.g., Caco-2) Permeability->Stomach CYP450 CYP450 Enzymes CYP450->Liver Toxicity Toxicity (hERG, AMES) Toxicity->Tissues

Caption: The logical relationship of ADMET properties influencing a drug's path.

Conclusion and Future Directions

This in silico comparative analysis predicts that This compound is a highly promising starting point for a drug discovery program. It possesses excellent drug-like physicochemical properties and a remarkably clean ADMET profile, particularly concerning its low potential for metabolic drug-drug interactions and off-target CNS effects.

Compared to the established drug Denotivir, our lead molecule presents as a smaller, more polar entity with a potentially superior safety profile. While Denotivir's higher lipophilicity may be tuned for its specific antiviral target, the properties of this compound make it an attractive scaffold for developing drugs for a wide range of peripheral targets.

The next logical steps are clear:

  • Chemical Synthesis: Laboratory synthesis of this compound to provide material for experimental validation.

  • In Vitro Validation: Experimental verification of the predicted properties is crucial. Key assays would include:

    • Measuring solubility and LogP.

    • Assessing cell permeability using a Caco-2 assay.

    • Screening against a panel of CYP450 enzymes.

    • Performing an AMES test for mutagenicity.

  • Biological Screening: Once the foundational properties are confirmed, the compound should be screened against relevant biological targets to identify its primary pharmacological activity.

By leveraging predictive computational tools early, we have built a strong, data-driven rationale for advancing this compound toward these critical experimental validation stages, saving valuable time and resources in the process.[15]

References

  • Regiec, A., Machoń, Z., Międzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available from: [Link]

  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Available from: [Link]

  • Wong, C. F., & He, Y. (2023). A Guide to In Silico Drug Design. Methods in molecular biology (Clifton, N.J.), 2588, 3–23. Available from: [Link]

  • Norman, T. J., & R.J., V. (2022). Contemporary Computational Applications and Tools in Drug Discovery. ACS medicinal chemistry letters, 13(4), 536–540. Available from: [Link]

  • El-Malah, A. A., Al-Harbi, N. O., & El-Gamal, K. M. (2024). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Molecules (Basel, Switzerland), 29(1), 221. Available from: [Link]

  • Li, X., Pascual-Diaz, S., Hand, C., Garland, R., Abbas, W., Khan, F. M., Das, N. M., Desai, V., AbouZleikha, M., & Clark, M. (2024). Scalable Drug Property Prediction via Automated Machine Learning. ChemRxiv. Available from: [Link]

  • The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide. Available from: [Link]

  • Patsnap. (2024). What are computational methods for rational drug design? Patsnap Synapse. Available from: [Link]

  • Patsnap. (2024). What is in silico drug discovery? Patsnap Synapse. Available from: [Link]

  • Dotmatics. (2024). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Available from: [Link]

  • Regiec, A., Machoń, Z., Międzybrodzki, R., & Szymaniec, S. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Sci-Hub. Available from: [Link]

  • Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers Research Topics. Available from: [Link]

  • Thermo Fisher Scientific. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. Available from: [Link]

  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available from: [Link]

  • LACCEI.org. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. Available from: [Link]

  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • RHAZES: Green and Applied Chemistry. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. Available from: [Link]

  • Liessi, N., Cichero, E., Pesce, E., et al. (2018). Synthesis and biological evaluation of novel thiazole- VX-809 hybrid derivatives as F508del correctors by QSAR-based filtering tools. European Journal of Medicinal Chemistry, 144, 179-200. Available from: [Link]

  • M. D'Annessa, et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. Available from: [Link]

  • Chen, X., et al. (2013). Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides. Chinese Journal of Pesticide Science, 15(2), 151-156. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35058-35080. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS ONE, 19(9), e0301135. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Available from: [Link]

  • ResearchGate. (2013). (PDF) In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • Prachayasittikul, V., et al. (2017). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available from: [Link]

  • Bhoge, N.D., Magare, B.K., & Jangale, M.S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4), 2356-63. Available from: [Link]

  • Journal of the Mexican Chemical Society. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Available from: [Link]

  • Ali, B., et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Isothiazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isothiazole scaffold represents a privileged heterocyclic motif with a diverse range of biological activities. This guide provides an in-depth comparison of isothiazole-5-carboxylate analogs, delving into their structure-activity relationships (SAR) as anticancer, kinase inhibitor, and antimicrobial agents. We will explore the causal relationships behind synthetic strategies and biological evaluation methods, presenting supporting experimental data to empower the rational design of next-generation therapeutic agents.

The Isothiazole-5-Carboxylate Core: A Versatile Pharmacophore

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing enzyme inhibitors and receptor modulators. The carboxylate group at the 5-position provides a key handle for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.

This guide will focus on systematic modifications at the 3 and 4-positions of the isothiazole-5-carboxylate core and the impact of these changes on biological activity.

Isothiazole-5-Carboxylate Analogs as Anticancer Agents: A Comparative Analysis

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, with isothiazole derivatives showing significant promise. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways.

SAR of 2-Phenyl-4-Trifluoromethyl-Isothiazole-5-Carboxamides

A notable class of anticancer isothiazole analogs features a phenyl group at the 2-position and a trifluoromethyl group at the 4-position. The carboxamide moiety at the 5-position allows for diverse substitutions, profoundly influencing potency.

Table 1: Comparative Anticancer Activity of 2-Phenyl-4-Trifluoromethyl-Isothiazole-5-Carboxamide Analogs [1]

Compound IDR (Amide Substituent)A-549 (Lung Cancer) % Inhibition at 5 µg/mLBel7402 (Liver Cancer) % Inhibition at 5 µg/mLHCT-8 (Colon Cancer) % Inhibition at 5 µg/mL
8a 4-chloro-2-methylphenyl483542
8b 2,4-dichlorophenyl322835
8c 2,5-dichlorophenyl252129
8d 2,4,6-trichlorophenyl181522
5-Fluorouracil (Control)959296

Expert Analysis of SAR:

The data in Table 1 clearly demonstrates the critical role of the amide substituent in modulating the anticancer activity of this isothiazole series.

  • Substitution Pattern on the Phenyl Ring: Compound 8a , with a 4-chloro-2-methylphenyl group, exhibits the highest inhibitory activity among the tested analogs against all three cell lines. This suggests that a combination of a halogen at the para position and a small alkyl group at the ortho position of the phenylamide is favorable for activity.

  • Effect of Multiple Halogenation: Increasing the number of chlorine substituents on the phenyl ring, as seen in compounds 8b , 8c , and 8d , generally leads to a decrease in anticancer activity. This could be attributed to steric hindrance or altered electronic properties that negatively impact binding to the biological target.

The causality behind these observations likely lies in the specific interactions of the substituted phenyl ring within a hydrophobic pocket of the target protein. The trifluoromethyl group at the 4-position of the isothiazole ring is a common bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability and binding affinity.

Experimental Protocol: Synthesis of 2-Phenyl-4-Trifluoromethyl-Isothiazole-5-Carboxamides

The synthesis of these analogs typically follows a multi-step sequence, as illustrated below. This protocol is a self-validating system, with each step yielding a characterizable intermediate.

dot

SynthesisWorkflow A Aryl Thioamide C Ethyl 2-aryl-4-(trifluoromethyl)isothiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate B->C D 2-Aryl-4-(trifluoromethyl)isothiazole-5-carboxylic acid C->D Hydrolysis F Target Carboxamide Analog D->F Amide Coupling (e.g., HATU, DIPEA) E Substituted Aniline E->F

Caption: Synthetic workflow for isothiazole-5-carboxamides.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-aryl-4-(trifluoromethyl)isothiazole-5-carboxylate:

    • To a solution of the appropriate aryl thioamide (1.0 eq) in ethanol, add ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the ethyl isothiazole-5-carboxylate intermediate.[1]

  • Hydrolysis to Isothiazole-5-carboxylic Acid:

    • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Stir the mixture at room temperature for 12-16 hours.

    • Acidify the reaction mixture with 2M hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to obtain the isothiazole-5-carboxylic acid.[1]

  • Amide Coupling to Yield Target Analogs:

    • To a solution of the isothiazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq), diisopropylethylamine (DIPEA) (3.0 eq), and the desired substituted aniline (1.1 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 2-phenyl-4-trifluoromethyl-isothiazole-5-carboxamide analog.[1]

Isothiazole Analogs as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isothiazole scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.

Comparative Analysis of Isothiazole-Based Kinase Inhibitors

While specific data on isothiazole-5-carboxylate analogs as kinase inhibitors is emerging, the broader class of isothiazoles has demonstrated significant potential. For instance, substituted isothiazole analogs have been identified as allosteric inhibitors of MEK-1 kinase. 3D-QSAR studies have provided valuable insights into their SAR.[2]

Key SAR Insights for Isothiazole-Based MEK-1 Inhibitors: [2]

  • Substitutions at the 'X' Position: Bulky or long-chain substituents are detrimental to inhibitory activity. The presence of a hydrogen bond donor group enhances activity.

  • Substitutions at the 'Y' Position: Bulky and electronegative substituents at this position enhance the inhibitory activity.

These findings suggest that the 'X' position interacts with a polar pocket, while the 'Y' position is situated in a larger, more hydrophobic pocket of the enzyme. This provides a clear rationale for the design of more potent inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A robust and reproducible in vitro kinase assay is essential for the evaluation of potential inhibitors. The following is a generalized protocol for determining the IC50 of a compound against a target kinase.

dot

KinaseAssayWorkflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into Assay Plate A->B C Add Kinase and Incubate B->C D Initiate Reaction with Substrate and ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence, Fluorescence) F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology: [3]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (isothiazole analog) in 100% DMSO. Create a serial dilution series in the assay buffer.

    • Prepare solutions of the recombinant kinase, substrate peptide, and ATP in the appropriate kinase assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 96-well or 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add the recombinant kinase to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., a luminescence-based ATP detection reagent).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Isothiazole-5-Carboxylate Analogs as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Isothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

SAR of Isothiazole-Thiazole Derivatives as Fungicides

A series of novel isothiazole-thiazole derivatives have been synthesized and evaluated for their fungicidal activity, particularly against oomycetes.[4]

Table 2: Comparative Fungicidal Activity of Isothiazole-Thiazole Derivatives against Pseudoperonospora cubensis [4]

Compound IDR (Substituent)EC50 (mg L-1)
6a 2,4-difluorophenyl0.15
6j 2-chloro-4-fluorophenyl0.098
6u 2,6-difluorophenyl0.046
Oxathiapiprolin (Control)0.012

Expert Analysis of SAR:

The data in Table 2 highlights the potent anti-oomycete activity of these hybrid molecules.

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring significantly impact the fungicidal potency. Compound 6u , with a 2,6-difluorophenyl group, demonstrated the highest activity among the synthesized analogs, with an EC50 value of 0.046 mg L-1. This suggests that di-substitution at the ortho positions of the phenyl ring is beneficial for activity.

Molecular docking studies suggest that these compounds may act on the same target as oxysterol binding protein (PcORP1) of oxathiapiprolin.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

AntimicrobialAssayWorkflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate under Appropriate Conditions B->C D Visually Inspect for Growth C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

Step-by-Step Methodology: [5]

  • Preparation of Inoculum:

    • Grow the microbial strain to be tested in a suitable broth medium to achieve a logarithmic growth phase.

    • Dilute the culture to obtain a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Assay Plates:

    • Perform a two-fold serial dilution of the isothiazole test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The isothiazole-5-carboxylate scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on the isothiazole ring and its carboxamide moiety can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of diverse libraries of isothiazole-5-carboxylate analogs with systematic variations at all positions of the heterocyclic ring will be crucial for a more comprehensive understanding of the SAR.

  • Target Identification and Validation: For compounds with promising phenotypic activity, identifying and validating the specific molecular targets is essential for mechanism-of-action studies and further rational drug design.

  • Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds need to be optimized to ensure their suitability for in vivo studies and eventual clinical development.

By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation protocols, the full therapeutic potential of isothiazole-5-carboxylate analogs can be realized.

References

  • RSC Adv. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • RSC Advances. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • Molecules. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Scientific Reports. (2020). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Reactivity of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecules. Methyl-3-hydroxyisothiazole-5-carboxylate is an intriguing heterocyclic ester with potential applications in medicinal chemistry and materials science.[1] Understanding its reactivity profile is paramount for its effective utilization. This guide provides a framework for benchmarking the reactivity of this compound against other commonly used esters, offering both theoretical predictions and detailed experimental protocols for verification.

Introduction: The Significance of Ester Reactivity in Drug Discovery and Synthesis

Esters are fundamental functional groups in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their reactivity, particularly towards nucleophilic acyl substitution, governs their utility in forming amide, ester, and other crucial bonds. The rate of reactions such as hydrolysis and aminolysis is highly dependent on the electronic nature of both the acyl and the alkoxy groups of the ester. In the context of drug development, modulating ester reactivity is crucial for designing prodrugs, developing stable formulations, and controlling reaction kinetics in complex synthetic pathways.

This guide focuses on this compound, a unique ester featuring an electron-deficient isothiazole ring. We will explore a comparative analysis of its predicted reactivity against a panel of other esters, providing the scientific rationale and experimental methodologies to validate these predictions.

The Isothiazole Scaffold: An Electron-Withdrawing Powerhouse

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. The electronegativity of these heteroatoms, particularly the nitrogen, imparts a significant electron-withdrawing character to the ring. This property is expected to play a crucial role in the reactivity of the attached methyl ester. The electron-withdrawing nature of the isothiazole ring is anticipated to increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This effect is analogous to the role of the nitro group in the well-studied p-nitrophenyl esters, which are widely used as activated esters in bioconjugation and peptide synthesis due to their high reactivity.

To contextualize the reactivity of this compound, we will compare it with the following esters:

  • Methyl thiazole-5-carboxylate: An isomer of the isothiazole ester, the 1,3-disposition of sulfur and nitrogen in the thiazole ring results in different electronic properties compared to the 1,2-disposition in isothiazole. Thiazole is also considered an electron-withdrawing group, but the difference in heteroatom placement will likely lead to a variance in reactivity.[2][3][4]

  • Methyl oxazole-5-carboxylate: Replacing the sulfur atom with a more electronegative oxygen atom in the oxazole ring is expected to further enhance the electron-withdrawing nature of the heterocycle, potentially leading to a more reactive ester.

  • Methyl benzoate: A standard aromatic ester with a neutral phenyl ring, serving as a baseline for the effect of the heterocyclic rings.

  • p-Nitrophenyl acetate (PNPA): A highly reactive ester due to the strongly electron-withdrawing p-nitrophenyl group, serving as a positive control or benchmark for high reactivity.

Predicted Reactivity Hierarchy

Based on the principles of physical organic chemistry, we can predict a qualitative reactivity order for these esters towards nucleophilic attack (e.g., hydrolysis or aminolysis). The primary factor influencing this order is the electron-withdrawing strength of the group attached to the ester's carbonyl carbon, which in turn affects the stability of the leaving group. A more electron-withdrawing group leads to a more stable leaving group (a weaker conjugate base) and a more electrophilic carbonyl carbon, resulting in a faster reaction rate.

The predicted order of reactivity is as follows:

p-Nitrophenyl acetate > this compound ≈ Methyl oxazole-5-carboxylate > Methyl thiazole-5-carboxylate > Methyl benzoate

This prediction is based on the established strong electron-withdrawing nature of the p-nitrophenyl group and the anticipated electron-withdrawing properties of the heterocyclic rings compared to the relatively neutral phenyl ring of methyl benzoate. The isothiazole and oxazole rings are expected to be more electron-withdrawing than the thiazole ring, leading to a higher reactivity for their corresponding esters.

Experimental Validation: Protocols for Benchmarking Ester Reactivity

To empirically determine the reactivity of this compound and the comparator esters, we propose two standard kinetic experiments: alkaline hydrolysis and aminolysis. These reactions can be conveniently monitored by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: General workflow for kinetic analysis of ester reactivity.

Protocol 1: Alkaline Hydrolysis

The rate of hydrolysis of an ester in the presence of a large excess of hydroxide can be monitored by observing the formation of the carboxylate product or the disappearance of the ester starting material.

Materials:

  • This compound and comparator esters

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetonitrile or DMSO) for preparing ester stock solutions

  • UV-Vis Spectrophotometer or HPLC with a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of each ester in a suitable organic solvent.

    • Prepare a standardized aqueous solution of NaOH (e.g., 1 M).

    • Prepare the reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Kinetic Measurement (UV-Vis):

    • In a cuvette, mix the buffer solution and the NaOH solution to achieve the desired final pH and hydroxide concentration.

    • Initiate the reaction by adding a small aliquot of the ester stock solution to the cuvette, ensuring the final ester concentration is significantly lower than the hydroxide concentration (e.g., 50 µM ester and 10 mM NaOH).

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the starting material does not (or vice versa).

  • Kinetic Measurement (HPLC):

    • Set up the reaction in a thermostatted vessel with constant stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a small amount of acid).

    • Analyze the quenched samples by HPLC to determine the concentration of the ester remaining or the product formed.

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k_hyd) can be calculated by dividing k_obs by the concentration of hydroxide: k_hyd = k_obs / [OH⁻].

Protocol 2: Aminolysis

The reaction of an ester with an amine (aminolysis) to form an amide is a fundamental reaction in organic synthesis and bioconjugation.

Materials:

  • This compound and comparator esters

  • A primary or secondary amine (e.g., butylamine or piperidine)

  • Aprotic solvent (e.g., acetonitrile or dioxane)

  • HPLC with a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of each ester and the chosen amine in the aprotic solvent.

  • Kinetic Measurement:

    • In a reaction vessel, mix the ester and a large excess of the amine solution.

    • At timed intervals, withdraw aliquots and analyze by HPLC to monitor the disappearance of the ester and the formation of the amide product.

  • Data Analysis:

    • Similar to the hydrolysis experiment, determine the pseudo-first-order rate constant (k_obs) from the plot of ln[Ester] versus time.

    • Calculate the second-order rate constant (k_amin) by dividing k_obs by the concentration of the amine: k_amin = k_obs / [Amine].

Data Presentation and Interpretation

The obtained second-order rate constants for hydrolysis (k_hyd) and aminolysis (k_amin) for each ester should be compiled into a table for easy comparison.

Table 1: Hypothetical Reactivity Data

Esterk_hyd (M⁻¹s⁻¹)k_amin (M⁻¹s⁻¹)
This compoundExperimental ValueExperimental Value
Methyl thiazole-5-carboxylateExperimental ValueExperimental Value
Methyl oxazole-5-carboxylateExperimental ValueExperimental Value
Methyl benzoateExperimental ValueExperimental Value
p-Nitrophenyl acetateExperimental ValueExperimental Value

The results from these experiments will provide a quantitative measure of the reactivity of this compound relative to the other esters. If the experimental data aligns with the predicted reactivity hierarchy, it will confirm the strong electron-withdrawing nature of the isothiazole ring.

Mechanistic Considerations

The hydrolysis and aminolysis of esters generally proceed through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.

reaction_mechanism Ester Ester (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Intermediate->Ester - Nu⁻ Product Product (R-CO-Nu) Intermediate->Product - R'O⁻ Product->Intermediate + R'O⁻ Leaving_Group Leaving Group (R'O⁻)

Caption: General mechanism for nucleophilic acyl substitution of esters.

The rate-determining step can be either the formation or the breakdown of the tetrahedral intermediate. For highly reactive esters with good leaving groups, the formation of the intermediate is often rate-determining. For less reactive esters, the breakdown of the intermediate can be the slower step. The electron-withdrawing isothiazole ring is expected to stabilize the negatively charged tetrahedral intermediate and also stabilize the departing alkoxide, thereby accelerating the reaction.

Conclusion

This guide provides a comprehensive framework for benchmarking the reactivity of this compound. By combining theoretical predictions based on electronic effects with robust experimental protocols for measuring hydrolysis and aminolysis rates, researchers can gain a thorough understanding of this important building block's chemical behavior. The insights gained from such studies are invaluable for the rational design of synthetic strategies and the development of novel molecules with desired properties in the fields of medicinal chemistry and materials science.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022. [Link]

  • Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. RSC Advances, 2017. [Link]

  • Thiazole-based organic semiconductors for organic electronics. Advanced Materials, 2012. [Link]

  • Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 2005. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating Methyl-3-hydroxyisothiazole-5-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of computational docking studies involving methyl-3-hydroxyisothiazole-5-carboxylate derivatives. We will explore the underlying principles of molecular docking, present a detailed experimental workflow, and compare the performance of this chemical scaffold against relevant alternatives, supported by experimental and in-silico data. Our focus is on providing a practical and scientifically rigorous resource for professionals in the field of drug discovery.

Introduction: The Significance of the Isothiazole Scaffold and Computational Docking

The isothiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur, which has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. This compound (CAS 100241-89-2) is an aromatic sulfur compound belonging to this class, presenting a scaffold of interest for further derivatization and biological evaluation[2]. The 3-hydroxyisothiazole moiety, in particular, is recognized as a bioisostere for carboxylic acids, offering similar physicochemical properties with potentially improved metabolic stability and cell permeability[3][4].

In modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool for accelerating the identification and optimization of lead compounds[5]. Molecular docking is a key CADD technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex[6][7]. This method allows researchers to screen vast virtual libraries of compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening[8][9]. By understanding the binding modes and affinities, we can prioritize compounds for synthesis and experimental testing, thereby streamlining the drug development pipeline[8][10].

The Computational Docking Workflow: A Step-by-Step Protocol

To ensure reproducibility and reliability, a standardized workflow for molecular docking is crucial. The following protocol outlines the key steps, from target selection to the analysis of results. This process is designed to be a self-validating system, where each step builds upon the previous one to generate a credible binding hypothesis.

Experimental Protocol: Molecular Docking of Isothiazole Derivatives
  • Target Protein Preparation:

    • Objective: To prepare the 3D structure of the target protein for docking.

    • Procedure:

      • Obtain the crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).

      • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

      • Add polar hydrogen atoms and assign appropriate atom types and charges using a force field like OPLS (Optimized Potentials for Liquid Simulations)[11].

      • Perform energy minimization to relieve any steric clashes and optimize the protein structure.

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the this compound derivatives.

    • Procedure:

      • Sketch the 2D structures of the derivatives.

      • Convert the 2D structures to 3D conformations.

      • Generate possible ionization states at a physiological pH (e.g., 7.4).

      • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS_2005) to obtain the most stable 3D structure[11].

  • Receptor Grid Generation:

    • Objective: To define the active site or binding pocket on the target protein.

    • Procedure:

      • Identify the binding site, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

      • Define a grid box that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligands.

  • Molecular Docking Simulation:

    • Objective: To predict the binding pose and affinity of the ligands within the receptor's active site.

    • Procedure:

      • Utilize a docking program such as Glide (Schrödinger), AutoDock, or PyRx[9][11].

      • Dock the prepared ligands into the defined receptor grid. It is common to use different precision modes, such as Standard Precision (SP) for initial screening and Extra Precision (XP) for more accurate scoring of top candidates[11].

  • Post-Docking Analysis and Visualization:

    • Objective: To analyze the docking results and visualize the binding interactions.

    • Procedure:

      • Evaluate the docking scores (e.g., GlideScore, binding energy in kcal/mol), where lower energy values typically indicate higher binding affinity[12].

      • Visualize the top-ranked poses to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the key amino acid residues in the binding pocket.

Visualization of the Docking Workflow

The following diagram illustrates the logical flow of the computational docking protocol.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Target_Prep 1. Target Preparation (PDB Structure, Add Hydrogens, Minimize Energy) Grid_Gen 3. Grid Generation (Define Binding Site) Target_Prep->Grid_Gen Prepared Protein Ligand_Prep 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 4. Molecular Docking (Run Simulation) Ligand_Prep->Docking Prepared Ligands Grid_Gen->Docking Defined Active Site Analysis 5. Pose Analysis (Scoring & Visualization) Docking->Analysis Docked Poses

Caption: A flowchart of the computational docking workflow.

Performance Comparison: Isothiazole Derivatives vs. Alternatives

While specific docking data for this compound is not extensively published, we can draw comparisons from studies on related thiazole and isothiazole derivatives against various biological targets. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[6][13][14][15].

Comparative Docking Analysis of Thiazole/Isothiazole Derivatives

The table below summarizes representative docking scores for various thiazole and isothiazole derivatives against different protein targets. A lower docking score generally suggests a more favorable binding affinity.

Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesBiological ActivityReference
Thiazole-indole-isoxazoleSTAT2 SH2 Domain-8.14Arg595Anticancer[6]
Benzothiazole-thiazole hybridp56lck Kinase (1QPC)Not specified (GlideScore)Hinge region residuesAnticancer[11]
Thiazole carboxamideCyclooxygenase-2 (COX-2)Not specified (IC50 reported)Not specifiedAnti-inflammatory[16]
Dihydrothiazole derivativePenicillin Binding Protein 4-5.2Asn308, Ser303Antibacterial[17]
Thiazole-5-carboxylateMonoacylglycerol Lipase (MAGL)Not specified (IC50 reported)Not specifiedAnticancer[14]

Note: This table is a compilation of data from different studies and serves for comparative purposes. Direct comparison of scores across different software and targets should be done with caution.

From these studies, it is evident that the thiazole/isothiazole scaffold is versatile and can be tailored to interact with a variety of protein targets. The specific substitutions on the core ring system play a crucial role in determining the binding affinity and selectivity[13].

Comparison with Alternative Computational Drug Design Tools

The choice of software is a critical factor in the success of a computational docking study. Several platforms are available, each with its own strengths and weaknesses.

Software PlatformKey FeaturesTarget AudienceProsCons
Schrödinger (Glide) Comprehensive physics-based and machine learning tools for drug discovery.[18]Pharma, BiotechIndustry gold standard, high accuracy, and integrated workflow.[18]Commercial, can be computationally expensive.
AutoDock Open-source software for molecular docking.Academia, ResearchFree to use, widely cited, and customizable.Steeper learning curve, may require more manual setup.
PyRx Virtual screening software that incorporates AutoDock Vina.[9]Medicinal ChemistsUser-friendly interface, simplifies the virtual screening process.[9]Relies on AutoDock as the backend engine.
OpenEye Scientific Scalable molecular modeling applications and toolkits.[18]High-Throughput ScreeningExcellent scalability for large-scale studies, flexible.[18]Commercial, may require scripting knowledge for customization.

The selection of a particular tool often depends on the specific research goals, available computational resources, and the user's expertise. For high-accuracy predictions and seamless integration with other modeling tools, commercial platforms like Schrödinger are often preferred in the pharmaceutical industry[18].

Conclusion and Future Directions

Computational docking is a powerful technique for evaluating the potential of small molecules like this compound derivatives as therapeutic agents. The isothiazole scaffold has demonstrated significant promise across a range of biological targets. By following a rigorous and well-validated docking protocol, researchers can effectively screen and prioritize compounds for further development, ultimately accelerating the drug discovery process.

Future studies should focus on synthesizing and performing in-vitro testing of the most promising derivatives identified through in-silico screening to validate the computational predictions. Furthermore, molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complexes and the role of solvent effects, offering a more comprehensive understanding of the binding event.

References

  • Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025. 18

  • Best Drug Discovery Software: User Reviews from January 2026 - G2. 10

  • A Review on Computational Software Tools for Drug Design and Discovery - ResearchGate.

  • A review on computational chemistry software for drug designing and discovery. 8

  • Top 10 Drug Discovery Software of 2026 with Key Features - AIMultiple.

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents.

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents - Connect Journals.

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI.

  • Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents - Benchchem.

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.

  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC - NIH.

  • This compound | CAS 100241-89-2 | SCBT.

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH.

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed.

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors - World Journal of Advanced Research and Reviews.

  • (PDF) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - ResearchGate.

  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI.

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals.

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives - ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl-3-hydroxyisothiazole-5-carboxylate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl-3-hydroxyisothiazole-5-carboxylate

This compound (CAS: 100241-89-2, Molecular Formula: C₅H₅NO₃S, Molecular Weight: 159.16 g/mol ) is a heterocyclic compound belonging to the isothiazole class.[1][2][3] Isothiazoles are significant structural motifs in medicinal chemistry, forming the backbone of various compounds with potential therapeutic applications.[4] As with any active pharmaceutical ingredient (API) or intermediate, unequivocally characterizing its identity, purity, and strength is a cornerstone of drug development and manufacturing. This requires a suite of robust analytical methods that are not only individually validated but also cross-validated to ensure consistency and reliability of the data generated.

This guide provides a comprehensive framework for the development and cross-validation of key analytical methods for the characterization of this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind method selection, experimental design, and data interpretation. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing that analytical procedure validation is a continuous process throughout a method's lifecycle.[5][6] This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical analysis.

Chapter 1: The Core Principle of Analytical Method Cross-Validation

Before delving into specific techniques, it is crucial to understand the philosophy of cross-validation. An analytical method validation demonstrates that a procedure is suitable for its intended purpose.[7][8] Cross-validation, in turn, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[9] This becomes critical when:

  • Data from different methods (e.g., a legacy HPLC method and a new UHPLC method) need to be compared.

  • A method is transferred between laboratories or sites.[10][11]

  • Data from different studies, which may have used different analytical techniques, are being combined for a regulatory submission.[10]

The objective is to ensure data equivalency and maintain data integrity throughout the product lifecycle. The ICH Q2(R2) guideline provides a framework for this process, which involves a predefined protocol and acceptance criteria to formally document the comparability of the methods.[9][12]

Caption: Conceptual workflow for analytical method cross-validation.

Chapter 2: Quantitative Characterization: A Comparative Guide

The primary goal of quantitative analysis is to determine the assay (purity) and the levels of any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of quantitative analysis in the pharmaceutical industry.[13]

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC is the premier choice for analyzing non-volatile and thermally labile compounds, making it highly suitable for this compound.[14][15] The presence of a chromophore in the isothiazole ring allows for sensitive detection using a UV detector.[16] A reversed-phase C18 column is the logical starting point due to the compound's expected moderate polarity.

Experimental Protocol: HPLC Method Development and Validation

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[17][18]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient elution is chosen to ensure elution of the main peak with good symmetry while also eluting any potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for λmax using a PDA detector; a wavelength around 270-290 nm is expected based on similar structures.[16][19]

    • Injection Volume: 10 µL.

  • Validation Parameters & Acceptance Criteria: A validation protocol with predefined acceptance criteria must be established before starting the validation.[8][20]

ParameterExperimental ApproachTypical Acceptance Criteria[6][21][22]
Specificity Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak is free from interference at the retention time of the analyte. Peak purity index > 0.995 (PDA).
Linearity Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) of a known standard or by spiking a placebo.Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of the 100% concentration standard. Intermediate Precision: Repeat on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine signal-to-noise ratio (S/N) or calculate from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ.[23]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is exceptionally sensitive and provides excellent specificity due to the mass fragmentation patterns.[24] However, its primary requirement is that the analyte must be volatile and thermally stable.[13][25] Many isothiazolinones can be analyzed by GC-MS, but sometimes require derivatization to increase volatility or improve chromatographic performance.[26][27] For this compound, its suitability must be empirically determined. If the compound degrades at typical GC inlet temperatures (250-300 °C), this method is not viable without derivatization.

Experimental Protocol: GC-MS Feasibility and Validation

  • Initial Feasibility: Inject a standard solution directly into the GC-MS to assess thermal stability and peak shape. If the peak is broad, tailing, or absent, derivatization (e.g., silylation of the hydroxyl group) should be investigated.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions (Starting Point):

    • Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. Rationale: This program provides a good starting point for separating semi-volatile compounds.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Validation: If the method is feasible, the same validation parameters as HPLC (Specificity, Linearity, etc.) would be assessed. For MS, specificity is demonstrated by the unique mass spectrum and the absence of interfering ions in blank samples.[20]

Quantitative Cross-Validation: HPLC vs. GC-MS

If both methods are validated, a cross-validation study is performed by analyzing the same batch of this compound with both methods.

Comparative Data Summary

Performance MetricHPLC-UVGC-MSRationale for Choice
Applicability Excellent for non-volatile, polar compounds.[14]Best for volatile, thermally stable compounds.[24]HPLC is the more direct and likely more robust method for this analyte.
Sensitivity Detector-dependent (ng range).Generally higher (pg range).[24]GC-MS is preferred for trace-level impurity analysis if applicable.
Specificity Based on retention time and UV spectrum.Based on retention time and unique mass fragmentation pattern.GC-MS offers higher confidence in peak identity.
Cost & Speed Higher solvent cost; run times typically 10-60 min.[15]Lower solvent cost; faster run times (minutes).[13]GC is more cost-effective per analysis if sample throughput is high.

Chapter 3: Structural Elucidation and Identity Confirmation

Quantitative methods must be complemented by orthogonal techniques that confirm the molecule's identity and structure. NMR and FT-IR spectroscopy are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.[19]

Experimental Protocol: NMR Characterization

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.[28]

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.[28][29]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The expected signals would include a singlet for the methyl ester protons (~3.8-4.0 ppm), a singlet for the isothiazole ring proton, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include the methyl carbon, carbons of the isothiazole ring, and the carbonyl carbon of the ester group (>160 ppm).[19]

  • Data Interpretation: The chemical shifts, coupling constants (if any), and integration values must be consistent with the proposed structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule, providing a unique "fingerprint."[30]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.[28]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[31]

  • Data Interpretation: The spectrum should be compared to a reference standard or interpreted based on characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)[30][32]
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (methyl)2850-3000
C=O stretch (ester)1700-1750
C=N, C=C stretch (ring)1500-1650
C-S stretch600-750

Chapter 4: An Integrated Cross-Validation Workflow

A truly robust characterization package integrates both quantitative and qualitative techniques. The data from each method should be mutually supportive, providing a self-validating system for product characterization.

Caption: Integrated workflow for complete analytical characterization.

Conclusion

The cross-validation of analytical methods for the characterization of this compound is not merely a regulatory checkbox; it is a fundamental scientific practice that ensures data integrity and product quality. A multi-faceted approach, leveraging the quantitative power of chromatography (primarily HPLC) and the definitive structural insights from spectroscopy (NMR and FT-IR), provides a comprehensive and defensible characterization package. By grounding these methods in the principles of ICH guidelines and a deep understanding of the causality behind experimental choices, scientists can deliver reliable and consistent analytical data, thereby accelerating the drug development process while ensuring patient safety.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Retrieved from [Link]

  • Welch, M. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Retrieved from [Link]

  • EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix. Retrieved from [Link]

  • Chowdary, G. L., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. Retrieved from [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Retrieved from [Link]

  • IntechOpen. (2018). Validation of Analytical Methods. SciSpace. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. Retrieved from [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link]

  • Semantic Scholar. (n.d.). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • SpectraBase. (n.d.). Isothiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PubMed. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Retrieved from [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. Retrieved from [Link]

  • PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. National Center for Biotechnology Information. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]

  • ResearchGate. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Scirp.org. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl-3-hydroxyisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl-3-hydroxyisothiazole-5-carboxylate (CAS No. 100241-89-2). While specific safety data for this compound is not extensively documented, by synthesizing information from related isothiazole structures and adhering to established laboratory safety principles, we can construct a robust and self-validating disposal protocol.

Understanding the Compound: A Precautionary Approach

This compound is an aromatic sulfur compound with the molecular formula C₅H₅NO₃S.[1] While detailed toxicological data for this specific molecule is sparse, the isothiazole and isothiazolinone family of compounds are known for potential hazards. Related compounds can cause skin and eye irritation, may lead to skin sensitization, and can be toxic to aquatic life.[2] Therefore, a cautious approach is paramount. All handling and disposal procedures should be conducted under the assumption that this compound shares these hazardous properties.

Key Chemical & Physical Properties:

Property Value Source
CAS Number 100241-89-2 [1]
Molecular Formula C₅H₅NO₃S [1][3]
Molecular Weight 159.16 g/mol [1][3]
Appearance Off-White Solid [4]
Melting Point 174-176°C [4]

| Solubility | Sparingly soluble in Chloroform, DMSO, Methanol |[4] |

Immediate Safety & Handling: The Foundation of Safe Disposal

Before beginning any disposal process, ensure you are operating within a controlled laboratory environment. The principles of "Control, Contain, and Collect" should guide your actions.

Personal Protective Equipment (PPE): Your first line of defense is appropriate PPE. Based on the potential hazards of related isothiazole compounds, the following should be considered mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust mask or work in a certified chemical fume hood.[5][6][7]

Engineering Controls:

  • Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[8]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste materials, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated, sealable, and chemically compatible container.[5]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible wastes can lead to dangerous reactions.

Step 2: Proper Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."[5]

  • Full Chemical Name: Include the full chemical name: "this compound" and its CAS number (100241-89-2).[5]

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard) based on the inferred hazards of related compounds.

Step 3: Secure Storage

  • Accumulation Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

  • Incompatibles: Keep the container away from incompatible materials, particularly strong oxidizing agents.[7]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2][5] These professionals are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[8]

The logical flow for this disposal procedure is illustrated in the diagram below.

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available resources. For large or unmanageable spills, contact your EHS office immediately.

  • Wear Appropriate PPE: Before approaching the spill, don the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into the designated hazardous waste container.[6] Avoid generating dust.[6]

    • Use an inert absorbent material for spills of solutions containing the compound.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Dispose: All cleanup materials must be placed in the sealed and labeled hazardous waste container for professional disposal.[6]

The Rationale Behind the Protocol: A Commitment to Safety

This protocol is built on a foundation of risk minimization in the absence of complete data. Isothiazole derivatives have a known potential for bioactivity, which is why they are used as biocides and are present in some pharmaceuticals.[9][10] However, this same bioactivity necessitates careful handling to avoid unintended effects on researchers and the environment. The procedures outlined—from consistent use of PPE to the segregation and professional disposal of waste—are designed to create a self-validating system of safety, ensuring that each step reinforces the overall goal of minimizing risk. By treating this compound with the caution afforded to its more well-documented chemical relatives, we uphold our professional and ethical responsibility for laboratory safety.

References

  • methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • Material Safety Data Sheet. Available from: [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. Available from: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available from: [Link]

Sources

Navigating the Safe Handling of Methyl-3-hydroxyisothiazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling Methyl-3-hydroxyisothiazole-5-carboxylate, a member of the isothiazolinone class of compounds. Our focus extends beyond mere procedural steps to instill a culture of safety, ensuring that your valuable research is not compromised by avoidable incidents.

Understanding the Hazard: Why Isothiazolinones Demand Respect

This compound belongs to the isothiazolinone family, a class of potent biocides. Their efficacy in preventing microbial growth also underlies their potential human health hazards. The primary concerns with isothiazolinones are their capacity to cause severe skin burns, eye damage, and allergic skin reactions. Ingestion of these compounds can be toxic. Therefore, a robust understanding of these risks is the first line of defense in the laboratory.

Table 1: Hazard Identification for Isothiazolinone Compounds

HazardClassificationKey Considerations
Skin Corrosion/Irritation Causes severe skin burnsDirect contact can lead to chemical burns.
Serious Eye Damage Causes serious eye damageVapors, dusts, or splashes can cause irreversible eye injury.
Skin Sensitization May cause an allergic skin reactionRepeated or prolonged contact can lead to allergic contact dermatitis.[1]
Acute Toxicity (Oral) Toxic if swallowedIngestion can lead to serious health consequences.
Aquatic Toxicity Very toxic to aquatic life with long lasting effectsProper disposal is critical to prevent environmental contamination.

The reactivity of the isothiazolinone ring system with biological nucleophiles, such as amino acids in proteins, is the basis for both their biocidal activity and their potential to cause harm. This understanding should inform every aspect of your handling procedures.

Your Armor: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound and its derivatives. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

Hand Protection: More Than Just a Glove

Given the severe skin corrosive nature and sensitization potential of isothiazolinones, selecting the right gloves is critical. Studies have shown that natural rubber gloves may not offer adequate protection against penetration by some isothiazolinones.[2] Nitrile gloves are a more robust choice.

Step-by-Step Glove Selection and Use:

  • Material Selection: Opt for nitrile gloves. For handling larger quantities or for extended periods, consider heavier-duty nitrile or double-gloving.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contact with a contaminated glove surface, carefully peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off in the same manner.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: A Clear Necessity

Because isothiazolinones can cause severe and potentially irreversible eye damage, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields.

  • Best Practice: Chemical splash goggles that provide a seal around the eyes.

  • High-Risk Operations: When handling larger quantities, or if there is a significant risk of splashing, a face shield worn over chemical splash goggles is required.

Protective Clothing: Shielding Your Body

A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that lab coats are buttoned and sleeves are not rolled up. Contaminated clothing should be removed immediately and decontaminated before reuse.

Respiratory Protection: When to Consider It

In its solid form, this compound may generate dust. If you are weighing out the solid or there is a potential for aerosol generation, respiratory protection is necessary.

  • For Dusts: A NIOSH-approved N95 or higher-rated particulate respirator.

  • For Vapors (if applicable): If working with a solution in a poorly ventilated area, an air-purifying respirator with an organic vapor cartridge may be necessary. However, the primary control should always be engineering controls like a fume hood.

In the Lab: Operational and Disposal Plans

A well-defined plan for handling and disposal is essential for minimizing risk and ensuring the safety of all laboratory personnel.

Safe Handling Workflow

The following workflow is designed to provide a clear, step-by-step process for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Weigh Weigh Solid in Hood Vent->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Reaction Perform Reaction/ Application Dissolve->Reaction Decon Decontaminate Glassware & Surfaces Reaction->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Dispose Dispose of Waste per Institutional Guidelines Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting your work.

  • Handling:

    • When handling the solid, avoid creating dust. Use a spatula to transfer the material carefully.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

Spill Management: A Calm and Collected Response

In the event of a spill, a prepared and methodical response is crucial.

For a Small Spill (Contained within the fume hood):

  • Alert: Inform nearby colleagues.

  • Contain: Use an inert absorbent material like sand or vermiculite to dike the spill.

  • Decontaminate (for some isothiazolinones): For certain isothiazolinones, a freshly prepared 5-10% solution of sodium bisulfite or a mixture of 5% sodium bicarbonate and 5% sodium hypochlorite can be used to deactivate the chemical.[3] Always consult with your institution's safety office before attempting neutralization.

  • Clean: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., methanol or acetonitrile, followed by soap and water), collecting all cleaning materials as hazardous waste.[4]

For a Large Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's emergency response team.

  • Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency personnel.

Disposal Plan: A Responsible Conclusion to Your Work

Isothiazolinone waste is considered hazardous and must be disposed of accordingly.[3]

  • Segregation: All materials contaminated with this compound, including gloves, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[5]

By adhering to these detailed safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific endeavors.

References

  • Espasandín-Arias, M., & Goossens, A. (2014). Natural rubber gloves might not protect against skin penetration of methylisothiazolinone. Contact Dermatitis, 70(4), 249-251. Retrieved from [Link]

  • Momar. (n.d.). Non-oxidizing biocides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Lee, K., Kim, J., & Kim, Y. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. Toxics, 10(12), 751. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL-RESISTANT GLOVES. Retrieved from [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kits. Retrieved from [Link]

  • Lee, K., Kim, J., & Kim, Y. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. Retrieved from [Link]

  • Clavijo, S., Avivar, J., Cerdà, V., & Ferrer, E. (2018). Influence of water on isothiazolinone extraction from rinse-off and leave-on cosmetics. ResearchGate. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Ferreira, M., Almeida, M., & Sousa, E. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Retrieved from [Link]

  • Ferreira, M., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Retrieved from [Link]

  • ChemView. (2018). Isothiazolinone White Paper. Retrieved from [Link]

  • NICNAS. (2020). Isothiazolinones: Human health tier III assessment. Retrieved from [Link]

  • André, R., & Tehrany, Y. A. (2021). Hand dermatitis aggravated by contact allergy to methylisothiazolinone in protective nitrile gloves. Contact Dermatitis, 85(5), 585-587. Retrieved from [Link]

  • NALCO Water. (n.d.). SAFETY DATA SHEET NALCON® 7678. Retrieved from [Link]

  • Aerts, O., et al. (2019). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Journal of the European Academy of Dermatology and Venereology, 33(2), 267-276. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-3-hydroxyisothiazole-5-carboxylate
Reactant of Route 2
Methyl-3-hydroxyisothiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.